molecular formula C24H23F2N5O2 B3324279 Pulrodemstat CAS No. 1821307-10-1

Pulrodemstat

Cat. No.: B3324279
CAS No.: 1821307-10-1
M. Wt: 451.5 g/mol
InChI Key: NBAIXBAUHIQQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pulrodemstat is an orally available inhibitor of lysine specific demethylase 1 (LSD1), with potential antineoplastic activity. Upon administration, this compound binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4, respectively. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor (remove hyphen) suppressor genes. This may lead to an inhibition of cell growth in LSD1-overexpressing tumor cells. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes;  inhibition of LSD1 promotes H3K9 methylation and decreases transcription of these genes. LSD1, an enzyme belonging to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family that is overexpressed in certain tumor cells, plays a key role in tumor cell growth and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Properties

IUPAC Name

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31/h3-6,11-12,17H,7-10,28H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAIXBAUHIQQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821307-10-1
Record name Pulrodemstat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821307101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PULRODEMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6F4FRQ5QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pulrodemstat: A Deep Dive into the Mechanism of Action of a Novel LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat (CC-90011) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the preclinical and clinical evidence supporting its therapeutic potential. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the fields of oncology and epigenetic drug discovery.

Introduction to this compound and its Target: LSD1

This compound is a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4][5] The enzymatic activity of LSD1 is crucial for regulating gene expression; demethylation of H3K4, a mark associated with active transcription, leads to gene repression, while demethylation of H3K9, a repressive mark, can result in gene activation.[1][6]

Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and other solid tumors.[2][3] By inhibiting LSD1, this compound modulates the methylation status of histones, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways, ultimately inhibiting cancer cell growth and promoting differentiation.[1][2]

Molecular Mechanism of Action

This compound exerts its therapeutic effects by directly binding to and inhibiting the enzymatic activity of LSD1. This inhibition is reversible, which may offer a more favorable safety profile compared to irreversible inhibitors by allowing for more controlled modulation of LSD1 activity.[7]

Inhibition of LSD1 Demethylase Activity

The primary mechanism of this compound is the inhibition of LSD1's ability to demethylate its histone substrates. By blocking the catalytic site of LSD1, this compound prevents the removal of methyl groups from H3K4me1/2 and H3K9me1/2.[1][6] This leads to a global increase in the levels of these histone methylation marks, which in turn alters the expression of a multitude of genes.

Epigenetic Reprogramming and Gene Expression

The inhibition of LSD1 by this compound results in a cascade of downstream effects on gene expression:

  • Reactivation of Tumor Suppressor Genes: Increased H3K4 methylation at the promoters of tumor suppressor genes leads to a more open chromatin state, facilitating the binding of transcription factors and subsequent gene expression.[1]

  • Repression of Oncogenes: The modulation of H3K9 methylation can lead to the silencing of genes that promote tumor growth and survival.[1]

  • Induction of Cellular Differentiation: In hematological malignancies like AML, LSD1 inhibition by this compound has been shown to induce the differentiation of leukemic blasts into mature myeloid cells, a key therapeutic goal.[2][3] This is often characterized by the upregulation of differentiation markers such as CD11b.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound
ParameterValueCell Line/AssayReference
IC50 (LSD1) 0.25 nMEnzymatic Assay[8]
EC50 (CD11b induction) 7 nMTHP-1 (AML)[8]
EC50 (antiproliferative) 2 nMKasumi-1 (AML)[8]
EC50 (antiproliferative) 6 nMH1417 (SCLC)[8]
EC50 (GRP suppression) 3 nMH209 (SCLC)[8]
EC50 (GRP suppression) 4 nMH1417 (SCLC)[8]
Table 2: In Vivo Efficacy of this compound
Animal ModelDosageEffectReference
SCLC Patient-Derived Xenograft 5 mg/kg (oral, daily)78% Tumor Growth Inhibition (TGI)[8]
SCLC Human Tumor Xenograft (H1417) 2.5 - 5 mg/kg (oral, daily)Robust downregulation of GRP mRNA[2][8]
Table 3: Pharmacokinetic Properties of this compound
ParameterValueAdministrationReference
Bioavailability 32%Oral (5 mg/kg)[8]
Cmax 0.36 µMOral (5 mg/kg)[8]
AUC0-24h 1.8 µM·hOral (5 mg/kg)[8]
Elimination Half-life 2 hIntravenous (5 mg/kg)[8]
Systemic Clearance 32.4 mL/min/kgIntravenous (5 mg/kg)[8]
Volume of Distribution 7.5 L/kgIntravenous (5 mg/kg)[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

LSD1 Enzymatic Inhibition Assay
  • Principle: This assay measures the ability of this compound to inhibit the demethylase activity of purified LSD1 enzyme. A common method involves a peroxidase-coupled reaction where the hydrogen peroxide (H₂O₂) produced during the demethylation reaction is detected.

  • Methodology:

    • Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide substrate (e.g., H3K4me2) in an assay buffer.

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of the FAD cofactor.

    • After a defined incubation period at 37°C, horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red) are added.

    • The H₂O₂ produced by the demethylase reaction is converted by HRP into a fluorescent or colorimetric signal.

    • The signal is measured using a microplate reader, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assay (MTT/MTS)
  • Principle: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells with active metabolism reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product.

  • Methodology:

    • Cancer cells (e.g., Kasumi-1 or H1417) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound or vehicle control.

    • After a specified incubation period (e.g., 72 hours), the MTT or MTS reagent is added to each well.

    • The plates are incubated for an additional 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.

    • If using MTT, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • The absorbance of the colored solution is measured using a microplate spectrophotometer at the appropriate wavelength (e.g., 570 nm for MTT).

    • The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Cellular Differentiation Assay (CD11b Expression by Flow Cytometry)
  • Principle: This assay quantifies the expression of the cell surface marker CD11b, a marker of myeloid differentiation, on leukemia cells (e.g., THP-1) following treatment with this compound.

  • Methodology:

    • THP-1 cells are cultured in the presence of various concentrations of this compound or vehicle control for a defined period (e.g., 96 hours).

    • The cells are harvested, washed with a suitable buffer (e.g., PBS with 2% FBS), and resuspended to a concentration of approximately 1x10⁶ cells/mL.

    • The cells are incubated with a fluorescently labeled anti-CD11b antibody (e.g., PE-conjugated) in the dark on ice for 30 minutes.

    • Following incubation, the cells are washed to remove unbound antibody.

    • A viability dye (e.g., 7-AAD) is often included to exclude dead cells from the analysis.

    • The fluorescence of the stained cells is analyzed using a flow cytometer.

    • The percentage of CD11b-positive cells is determined by gating on the live cell population, and the EC50 for CD11b induction is calculated.

Gene Expression Analysis (qRT-PCR)
  • Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the relative changes in the mRNA expression of target genes (e.g., GRP in SCLC cells) after treatment with this compound.

  • Methodology:

    • Cancer cells are treated with this compound or vehicle control for a specific duration.

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).

    • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

    • A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • The cDNA is then used as a template for the qPCR reaction, which includes specific primers for the target gene (e.g., GRP) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

    • The qPCR is performed in a real-time PCR cycler, and the amplification of the target and reference genes is monitored in real-time.

    • The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

In Vivo Tumor Xenograft Studies
  • Principle: This experimental model evaluates the antitumor efficacy of this compound in a living organism by implanting human tumor cells or patient-derived tumor tissue into immunocompromised mice.

  • Methodology:

    • Human cancer cells (e.g., SCLC cell line H1417) or patient-derived tumor fragments are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • The mice are randomized into treatment and control groups.

    • This compound is administered orally at a specified dose and schedule (e.g., 5 mg/kg daily). The control group receives the vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • At the end of the study, the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows associated with this compound's mechanism of action.

Pulrodemstat_Mechanism cluster_epigenetic Epigenetic Regulation cluster_lsd1 LSD1 Activity cluster_gene_expression Gene Expression cluster_cellular_outcomes Cellular Outcomes Histone_H3 Histone H3 H3K4me1_2 H3K4me1/2 Histone_H3->H3K4me1_2 Methylation H3K9me1_2 H3K9me1/2 Histone_H3->H3K9me1_2 Methylation LSD1 LSD1 (KDM1A) H3K4me1_2->LSD1 Demethylation Tumor_Suppressor_Genes Tumor Suppressor Genes H3K4me1_2->Tumor_Suppressor_Genes Activates H3K9me1_2->LSD1 Demethylation Oncogenes Oncogenes H3K9me1_2->Oncogenes Activates (context-dependent) LSD1->Tumor_Suppressor_Genes Represses LSD1->Oncogenes Activates Differentiation Differentiation LSD1->Differentiation Blocks This compound This compound This compound->LSD1 Inhibits Cell_Growth_Inhibition Cell Growth Inhibition Tumor_Suppressor_Genes->Cell_Growth_Inhibition Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Oncogenes->Cell_Growth_Inhibition Oncogenes->Apoptosis

Caption: Molecular mechanism of this compound action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay LSD1 Inhibition Assay (IC50) Cell_Culture Cancer Cell Lines (AML, SCLC) Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (EC50) Treatment->Viability_Assay Differentiation_Assay Differentiation Assay (CD11b Expression) Treatment->Differentiation_Assay Gene_Expression_Assay Gene Expression (qRT-PCR) Treatment->Gene_Expression_Assay Xenograft Tumor Xenograft Model Dosing Oral Dosing with this compound Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Efficacy Tumor Growth Inhibition Tumor_Measurement->Efficacy

References

An In-Depth Technical Guide to Pulrodemstat (CC-90011): A Reversible LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulrodemstat (also known as CC-90011) is a potent, selective, and orally bioavailable small molecule that acts as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator frequently overexpressed in various cancers, playing a crucial role in oncogenesis by altering gene expression to promote cell proliferation and block differentiation. This compound's reversible mechanism of action offers a potential safety advantage over irreversible LSD1 inhibitors. It has demonstrated robust anti-tumor activity in preclinical models of both hematological malignancies, such as Acute Myeloid Leukemia (AML), and solid tumors, including Small Cell Lung Cancer (SCLC). Clinical studies have shown encouraging signs of activity and a manageable safety profile, supporting its ongoing development as a novel cancer therapeutic.

Core Concepts: The Role of LSD1 and Mechanism of Action of this compound

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that functions as an epigenetic eraser. Its primary role is to remove methyl groups from specific lysine residues on histone proteins, which are crucial for packaging DNA into chromatin.

  • Histone Substrates : LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).

    • Demethylation of H3K4me2, a mark associated with active gene enhancers, typically leads to transcriptional repression .

    • Demethylation of H3K9me2, a mark associated with condensed chromatin, can lead to transcriptional activation .

  • Non-Histone Substrates : Beyond histones, LSD1 also demethylates several non-histone proteins, thereby modulating their function and stability. Key targets include the tumor suppressor p53, DNA methyltransferase 1 (DNMT1), and Hypoxia-Inducible Factor-1α (HIF-1α).

  • Role in Cancer : In many cancers, LSD1 is overexpressed and its activity is dysregulated. This leads to an aberrant epigenetic landscape that silences tumor suppressor genes and activates oncogenes, thereby promoting tumor initiation, progression, and resistance to therapy. LSD1 has been shown to influence critical cancer-related signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.

This compound's Mechanism of Action

This compound is a highly potent and selective, non-covalent inhibitor of LSD1. It binds reversibly to the active site of the enzyme, preventing it from demethylating its histone and non-histone substrates. This inhibition leads to:

  • Epigenetic Reprogramming : An increase in the global levels of H3K4me2 and H3K9me2.

  • Gene Expression Modulation : The reactivation of silenced tumor suppressor genes and the repression of oncogenes.

  • Induction of Cell Differentiation : In hematological malignancies like AML, LSD1 inhibition overcomes the differentiation block, causing leukemic blasts to mature into non-proliferating cells.

  • Inhibition of Proliferation : In solid tumors like SCLC, LSD1 inhibition suppresses the expression of key oncogenic drivers, leading to potent antiproliferative effects.

The reversible nature of this compound's binding is a key feature, which may translate to a more manageable safety profile compared to irreversible inhibitors that form a permanent covalent bond with the FAD cofactor.

Quantitative Preclinical Data

The preclinical activity of this compound has been extensively characterized through a variety of in vitro and in vivo studies. The quantitative data from these assessments are summarized below.

Table 1: Biochemical and In Vitro Cellular Activity of this compound
ParameterAssay SystemValueCitation(s)
Biochemical Potency LSD1 Enzymatic Inhibition (IC₅₀)0.25 - 0.30 nM
Cellular Differentiation CD11b Induction in THP-1 (AML) cells (EC₅₀)7 nM
Antiproliferative Activity Kasumi-1 (AML) cells (EC₅₀)2 nM
Antiproliferative Activity H1417 (SCLC) cells (EC₅₀, 12-day assay)6 nM
Target Engagement GRP Suppression in H209 (SCLC) cells (EC₅₀)3 nM
Target Engagement GRP Suppression in H1417 (SCLC) cells (EC₅₀)4 nM
Selectivity LSD2, MAO-A, MAO-BLow enzymatic inhibition
Table 2: In Vivo Pharmacokinetics of this compound in Mice
ParameterDose & RouteValueCitation(s)
Cₘₐₓ (Maximum Concentration)5 mg/kg, Oral0.36 µM
AUC₀₋₂₄ₕ (Area Under the Curve)5 mg/kg, Oral1.8 µM·h
Oral Bioavailability5 mg/kg32%
Elimination Half-life (t₁/₂)5 mg/kg, IV2 h
Systemic Clearance5 mg/kg, IV32.4 mL/min/kg
Volume of Distribution (Vd)5 mg/kg, IV7.5 L/kg
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Model TypeDose & ScheduleOutcomeCitation(s)
SCLC Patient-Derived Xenograft (PDX)5 mg/kg, Oral, Daily for 30 days78% Tumor Growth Inhibition (TGI)
SCLC Human Tumor Xenograft (H1417)2.5 - 5 mg/kg, Oral, Daily for 4 daysRobust, dose-dependent downregulation of GRP mRNA

Clinical Data Overview

This compound has been evaluated in a first-in-human, Phase 1 dose-escalation and expansion study (NCT02875223) in patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma.

Table 4: Summary of Phase 1 Clinical Trial (NCT02875223) Results
ParameterDetailsCitation(s)
Patient Population 69 patients with advanced solid tumors or R/R lymphoma
Dosing Schedule Once per week, in 28-day cycles
Recommended Phase 2 Dose (RP2D) 60 mg once per week
Maximum Tolerated Dose (MTD) 80 mg once per week
Most Common Adverse Event Thrombocytopenia (manageable with dose modifications)
Clinical Activity Prolonged, durable responses observed, particularly in patients with neuroendocrine neoplasms.
Notable Responses - One complete response in a patient with relapsed/refractory marginal zone lymphoma (ongoing at cycle 58).- Stable disease for ≥9 cycles in three patients with neuroendocrine neoplasms.
Pharmacodynamic Effects Decreased levels of secreted neuroendocrine peptides (Chromogranin A, pro-GRP).

Detailed Experimental Protocols

LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled Method)

This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

  • Principle : LSD1-catalyzed demethylation of a methylated histone peptide substrate reduces the FAD cofactor, which is then reoxidized by molecular oxygen, producing H₂O₂. Horseradish peroxidase (HRP) then uses the H₂O₂ to drive the oxidation of a chromogenic or fluorogenic substrate (e.g., Amplex Red), which can be measured spectrophotometrically.

  • Protocol Outline :

    • Reagents : Recombinant human LSD1 enzyme, a synthetic H3K4me1 or H3K4me2 peptide substrate, FAD, HRP, and a detection reagent like Amplex Red in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • Compound Preparation : Prepare serial dilutions of this compound in DMSO.

    • Assay Plate Setup : In a 96- or 384-well plate, add assay buffer, LSD1 enzyme, and the this compound dilution. Pre-incubate for 15-30 minutes at room temperature.

    • Reaction Initiation : Add the peptide substrate and FAD to initiate the enzymatic reaction.

    • Detection : Add the HRP/Amplex Red detection mix. Incubate for 1-2 hours at room temperature, protected from light.

    • Data Acquisition : Measure fluorescence using a plate reader (e.g., excitation ~540 nm, emission ~590 nm).

    • Analysis : Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Antiproliferative Assay (MTT or CTG-Based)

This assay measures the ability of a compound to inhibit the growth of cancer cell lines.

  • Principle : Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product, or they produce ATP, which can be measured using a luciferase-based assay (CellTiter-Glo, CTG). The signal is proportional to the number of viable cells.

  • Protocol Outline :

    • Cell Seeding : Plate cancer cells (e.g., Kasumi-1, H1417) in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment : Add serial dilutions of this compound to the wells. Include a vehicle (DMSO) control.

    • Incubation : Incubate the plates for an extended period (e.g., 3 to 12 days) under standard cell culture conditions (37°C, 5% CO₂).

    • Detection (MTT Method) : Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible. Add a detergent or DMSO to solubilize the formazan crystals.

    • Data Acquisition : Read the absorbance at ~570 nm using a microplate reader.

    • Analysis : Normalize the absorbance readings to the vehicle control to calculate percent viability. Determine the EC₅₀ value using non-linear regression.

AML Cell Differentiation Assay (Flow Cytometry)

This assay quantifies the induction of myeloid differentiation in AML cells by measuring the expression of cell surface markers.

  • Principle : Inhibition of LSD1 in AML cell lines like THP-1 or HL-60 induces them to differentiate into a more mature, macrophage-like phenotype, which is characterized by the increased surface expression of markers like CD11b. This change can be quantified using flow cytometry.

  • Protocol Outline :

    • Cell Treatment : Culture AML cells (e.g., THP-1) in suspension and treat them with serial dilutions of this compound or a vehicle control for 48-72 hours.

    • Cell Staining : Harvest the cells and wash with a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with a fluorochrome-conjugated anti-CD11b antibody (and an isotype control) for 30 minutes on ice, protected from light.

    • Data Acquisition : Wash the cells to remove unbound antibody and analyze them on a flow cytometer.

    • Analysis : Gate on the live cell population and quantify the percentage of CD11b-positive cells for each treatment condition. Calculate the EC₅₀ for CD11b induction.

In Vivo SCLC Xenograft Efficacy Study

This study evaluates the anti-tumor activity of this compound in a living animal model.

  • Principle : Human SCLC cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice. Once tumors are established, treatment with this compound allows for the assessment of its ability to inhibit tumor growth in a physiological context.

  • Protocol Outline :

    • Cell/Tumor Implantation : Subcutaneously inject a suspension of human SCLC cells (e.g., 1 million cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

    • Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week.

    • Randomization and Treatment : Randomize mice into treatment groups (e.g., vehicle control, this compound 5 mg/kg). Administer treatment orally, once daily, for a specified duration (e.g., 30 days). Monitor animal body weight as a measure of toxicity.

    • Endpoint : Continue treatment until tumors in the control group reach a predetermined maximum size.

    • Analysis : Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the mean tumor volume of the treated group to the vehicle control group. Tumors can also be harvested for pharmacodynamic marker analysis (e.g., qRT-PCR for GRP mRNA levels).

Mandatory Visualizations

Pulrodemstat_Mechanism_of_Action cluster_nucleus Cell Nucleus LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates p53 p53 (Non-Histone Target) LSD1->p53 Demethylates This compound This compound This compound->LSD1 Reversible Inhibition Histone Histone H3 H3K4me0 H3K4me0 (Repressed Mark) p53_demethylated Demethylated p53 (Inactive) TSG Tumor Suppressor Genes H3K4me2->TSG Activates Transcription Oncogenes Oncogenes H3K4me0->Oncogenes Represses Transcription p53_demethylated->TSG Fails to Activate Proliferation Tumor Cell Proliferation TSG->Proliferation Inhibits Differentiation Cell Differentiation TSG->Differentiation Promotes Oncogenes->Proliferation Promotes

Caption: this compound reversibly inhibits LSD1, leading to epigenetic reprogramming and anti-tumor effects.

In_Vitro_Workflow start Start biochem Biochemical Assay (Peroxidase-Coupled) start->biochem ic50 Determine IC₅₀ (Enzyme Potency) biochem->ic50 cell_culture Select Cancer Cell Lines (e.g., AML, SCLC) ic50->cell_culture prolif_assay Antiproliferation Assay (MTT / CTG) cell_culture->prolif_assay diff_assay Differentiation Assay (Flow Cytometry) cell_culture->diff_assay ec50 Determine EC₅₀ (Cellular Potency) prolif_assay->ec50 diff_assay->ec50 end End ec50->end

Caption: Experimental workflow for the in vitro characterization of this compound's potency.

In_Vivo_Workflow start Start implant Implant Human Tumor Cells (SCLC) into Mice start->implant monitor_growth Monitor Tumor Growth (to ~100-150 mm³) implant->monitor_growth randomize Randomize into Groups (Vehicle vs. This compound) monitor_growth->randomize treat Daily Oral Dosing (e.g., 5 mg/kg for 30 days) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x / week) treat->measure endpoint Endpoint Reached treat->endpoint Study Duration Met measure->endpoint Tumor > Max Size analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Pharmacodynamics (PD) endpoint->analysis end End analysis->end

Caption: Standard workflow for evaluating the in vivo efficacy of this compound in xenograft models.

Therapeutic_Rationale cluster_outcomes problem LSD1 Overexpression in Cancer intervention This compound (Reversible LSD1 Inhibitor) problem->intervention is targeted by mechanism Epigenetic Reprogramming: ↑ H3K4me2 ↑ Active p53 intervention->mechanism leads to cellular_outcome Cellular Outcomes prolif ↓ Proliferation cellular_outcome->prolif diff ↑ Differentiation cellular_outcome->diff apoptosis ↑ Apoptosis cellular_outcome->apoptosis therapeutic_effect Therapeutic Effect: Tumor Growth Inhibition prolif->therapeutic_effect diff->therapeutic_effect apoptosis->therapeutic_effect

Caption: The logical framework for this compound's therapeutic strategy against cancer.

Pulrodemstat (CC-90011): A Technical Guide to its Impact on Histone H3K4 and H3K9 Methylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of pulrodemstat (formerly CC-90011), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the compound's mechanism of action, its specific effects on histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9) methylation, and the downstream consequences in relevant cancer models. This guide is intended to serve as a resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.

Introduction to this compound and its Target: LSD1

This compound is an orally active, reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histones.[2][3] Specifically, LSD1 demethylates mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[1]

The function of LSD1 is context-dependent. When part of the CoREST repressor complex, LSD1-mediated demethylation of H3K4me1/2 leads to transcriptional repression.[1] Conversely, in association with androgen or estrogen receptors, LSD1 can demethylate H3K9me1/2, resulting in transcriptional activation.[1] Overexpression of LSD1 is a hallmark of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to a block in cellular differentiation and increased proliferation.[1][2] By inhibiting LSD1, this compound aims to restore normal histone methylation patterns, induce differentiation, and suppress tumor growth.

Mechanism of Action: Reversible Inhibition of LSD1

This compound acts as a highly potent, selective, and reversible inhibitor of LSD1.[2][4] Unlike irreversible inhibitors that form a covalent bond with the FAD cofactor, this compound's reversible nature may offer a more favorable safety profile.[5][6] Inhibition of LSD1's catalytic activity by this compound leads to the accumulation of its substrates, primarily H3K4me2 and H3K9me2, at specific gene loci. This increase in methylation alters the chromatin landscape and modulates gene expression.

A key aspect of this compound's mechanism involves the disruption of the interaction between LSD1 and the transcription factor Growth Factor Independent 1 (GFI1) and its paralog GFI1B.[7][8] GFI1 and GFI1B are transcriptional repressors that recruit the LSD1-CoREST complex to target genes, thereby silencing genes involved in hematopoietic differentiation.[7][9] By inhibiting LSD1, this compound disrupts this repressive complex, leading to the activation of genes that promote myeloid differentiation.[7]

GFI1_LSD1_Pathway cluster_promoter Gene Promoter cluster_corest LSD1-CoREST Complex GFI1 GFI1/GFI1B DNA Target Gene DNA GFI1->DNA Binds LSD1 LSD1 GFI1->LSD1 Recruits CoREST CoREST LSD1->CoREST H3K4me2 H3K4me2 (Repressive Mark) LSD1->H3K4me2 Demethylates HDAC HDAC1/2 CoREST->HDAC This compound This compound This compound->LSD1 Inhibits Gene_Repression Gene Repression (Differentiation Block) H3K4me2->Gene_Repression Leads to

Caption: this compound inhibits the LSD1-GFI1 interaction.

Quantitative Data on this compound's Potency

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and models.

Table 1: In Vitro Potency of this compound

Parameter Value Cell Line/Assay Reference
IC₅₀ (LSD1 Inhibition) 0.25 nM Enzymatic Assay [10]
IC₅₀ (LSD1 Inhibition) 0.30 nM Enzymatic Assay [1]
EC₅₀ (Anti-proliferative) 2 nM Kasumi-1 (AML) [10]
EC₅₀ (Anti-proliferative) 6 nM H1417 (SCLC) [10]
EC₅₀ (CD11b Induction) 7 nM THP-1 (AML) [10]
EC₅₀ (GRP Suppression) 3 nM H209 (SCLC) [10]
EC₅₀ (GRP Suppression) 4 nM H1417 (SCLC) [10]
IC₅₀ (Anti-proliferative) 2.42 µM Cal-27 (HNSCC) [11]

| IC₅₀ (Anti-proliferative) | 0.52 µM | SCC-9 (HNSCC) |[11] |

Table 2: In Vivo Efficacy of this compound

Model Dosage Outcome Reference
SCLC Xenograft (H1417) 5 mg/kg (oral, daily) 78% Tumor Growth Inhibition (TGI) [10]
Patient-Derived SCLC Xenograft 5 mg/kg (oral, daily) Tumor growth inhibition [4]

| SCLC Xenograft (H1417) | 5 mg/kg (oral, 4 days) | Maximum suppression of GRP mRNA |[4] |

Experimental Protocols

This section outlines generalized methodologies for key experiments used to characterize the effects of this compound on histone methylation.

This protocol is for assessing changes in global levels of H3K4me2 and H3K9me2 in cells treated with this compound.

  • Cell Culture and Treatment: Plate cancer cells (e.g., Kasumi-1 or THP-1) at an appropriate density. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 48-72 hours).

  • Histone Extraction: Harvest cells and perform acid extraction of histones or use a commercial kit to isolate nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for H3K4me2, H3K9me2, and total Histone H3 (as a loading control).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the methylation mark signal to the total Histone H3 signal.

Western_Blot_Workflow A Cell Treatment with this compound B Histone Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E PVDF Membrane Transfer D->E F Primary Antibody Incubation (anti-H3K4me2, anti-H3K9me2, anti-H3) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Workflow for Western Blot analysis of histone methylation.

This protocol provides a framework for identifying genome-wide changes in the localization of H3K4me2 and H3K9me2 marks following this compound treatment.

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture media. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the sheared chromatin overnight with an antibody specific for H3K4me2 or H3K9me2. A non-specific IgG antibody should be used as a negative control.

    • Add Protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating in the presence of NaCl. Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions enriched for the histone mark. Compare the enrichment profiles between this compound-treated and control samples to identify differential binding sites.

ChIP_Seq_Workflow A Treat Cells & Cross-link Proteins to DNA B Chromatin Shearing A->B C Immunoprecipitation with Specific Antibody (e.g., anti-H3K4me2) B->C D Reverse Cross-links C->D E DNA Purification D->E F Sequencing Library Preparation E->F G High-Throughput Sequencing F->G H Bioinformatic Analysis (Alignment, Peak Calling) G->H

Caption: General workflow for Chromatin Immunoprecipitation Sequencing.

Clinical Development and Future Directions

This compound has been evaluated in Phase 1 and 2 clinical trials for various malignancies.[10] A first-in-human study (NCT02875223) demonstrated a manageable safety profile, with thrombocytopenia being the most common treatment-related adverse event.[6] The study also showed encouraging clinical activity, particularly in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma, especially neuroendocrine neoplasms.[1][6] Combination therapies are also under investigation, for example with etoposide and cisplatin for SCLC (NCT03850067) and with nivolumab for advanced cancers (NCT04350463).[1][2]

The reversible mechanism of this compound may provide an advantage over irreversible LSD1 inhibitors.[6] Its favorable tolerability and observed clinical activity support its continued exploration as both a monotherapy and in combination with other anticancer agents.[5]

Conclusion

This compound is a potent, selective, and reversible LSD1 inhibitor that modulates histone methylation at H3K4 and H3K9. By increasing the levels of these methylation marks, particularly at genes regulated by the GFI1/1B-LSD1 complex, this compound can overcome differentiation block and exert anti-tumor effects in preclinical models of AML, SCLC, and other cancers. The quantitative data underscore its high potency, and established experimental protocols can be used to further elucidate its mechanism in various contexts. Ongoing clinical trials will continue to define the therapeutic potential of this compound in oncology.

References

Pulrodemstat (CC-90011): A Technical Overview of its Role in Inducing Cancer Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pulrodemstat (CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator frequently dysregulated in various malignancies. Overexpression of LSD1 is associated with a block in cell differentiation, leading to uncontrolled proliferation and tumor progression. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its ability to induce differentiation in cancer cells. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.

Introduction: The Role of LSD1 in Cancer and the Emergence of this compound

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by catalyzing the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] By removing methyl marks from H3K4, a marker associated with active transcription, LSD1 typically acts as a transcriptional repressor. Conversely, it can act as a transcriptional activator by demethylating H3K9.[1]

In numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and neuroendocrine tumors, LSD1 is overexpressed.[1][2] This overexpression can impede normal cell differentiation processes, locking cells in an immature, proliferative state and contributing to tumorigenesis.[2] The therapeutic potential of LSD1 inhibitors lies in their ability to reverse this epigenetic blockade, thereby promoting the expression of genes that drive cell differentiation and suppress tumor growth.[2]

This compound (CC-90011) has emerged as a highly potent, selective, and reversible LSD1 inhibitor.[3][4] Its reversible mechanism may offer a safety advantage over irreversible inhibitors.[2][5] Preclinical and clinical studies have demonstrated its antiproliferative activity and its capacity to induce differentiation in various cancer models.[2][3]

Mechanism of Action: Reversing the Epigenetic Blockade

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of LSD1. This inhibition leads to a cascade of molecular events that ultimately shift the cellular state from proliferation towards differentiation.

  • LSD1 Inhibition: this compound binds to the active site of LSD1, preventing it from demethylating its histone substrates.[3][4]

  • Histone Mark Restoration: Inhibition of LSD1 leads to an accumulation of H3K4me2 marks at the promoter and enhancer regions of specific genes.[6]

  • Gene Expression Reprogramming: The altered histone methylation landscape leads to the reactivation of silenced genes. This includes tumor suppressor genes and key lineage-specific transcription factors that are essential for cellular differentiation.[2]

  • Induction of Differentiation: The re-expression of these critical genes drives the cancer cells to exit the cell cycle and undergo terminal differentiation.[1][7] This is phenotypically observed by the expression of cell surface markers associated with mature cell types, such as CD11b in myeloid cells.[3][7]

Pulrodemstat_Mechanism cluster_nucleus Cell Nucleus This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits Histone Histone H3 Tail (H3K4me2) LSD1->Histone Demethylates Proliferation Uncontrolled Proliferation LSD1->Proliferation Promotes DifferentiationGenes Differentiation-Associated Genes (e.g., CD11b) Histone->DifferentiationGenes Represses Transcription Gene Transcription DifferentiationGenes->Transcription Leads to Differentiation Cell Differentiation Transcription->Differentiation

Figure 1. Mechanism of this compound-induced cell differentiation.

Quantitative Data on this compound's Activity

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key potency and efficacy data.

Table 1: In Vitro Potency and Antiproliferative Activity of this compound

ParameterTarget/Cell LineValueReference
IC₅₀ LSD1 Enzyme0.25 nM[3]
EC₅₀ (Differentiation)THP-1 (CD11b induction)7 nM[3]
EC₅₀ (Anti-proliferation)Kasumi-1 (AML)2 nM[3]
H1417 (SCLC)6 nM[3]
H209 (SCLC)3 nM[3]
Cal-27 (HNSCC)2.42 µM[8]
SCC-9 (HNSCC)0.52 µM[8]

Table 2: In Vivo Efficacy of this compound

Cancer ModelDosingOutcomeReference
Patient-Derived SCLC Xenograft5 mg/kg, oral, daily for 30 days78% Tumor Growth Inhibition (TGI)[3]
H1417 SCLC Xenograft5 mg/kg, oral, daily for 4 daysMaximum suppression of GRP mRNA[3]

Table 3: Pharmacodynamic Effects of this compound

MarkerCell Line / ModelEffectReference
CD11b THP-1 (AML)Potent induction[3][7]
CD14, CD86 AML Cell LinesDose-dependent increase[6]
GRP mRNA H1417 (SCLC)Robust downregulation[1][3]
MMD RNA Human Peripheral BloodDownregulation ≥50%[2][5]
Chromogranin A (CgA) Neuroendocrine Neoplasm PatientsLevels decreased 0%–82%[2][5]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound's effects.

In Vitro Cell Differentiation Assay (Flow Cytometry)

This protocol is used to quantify the induction of differentiation markers on the surface of cancer cells following treatment with this compound.

  • Cell Culture: Human AML cell line THP-1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded at a density of 1 x 10⁵ cells/mL. This compound is added at concentrations ranging from 0.02 to 2000 nM. A vehicle control (e.g., 0.1% DMSO) is run in parallel.

  • Incubation: Cells are incubated with the compound for 96 hours to allow for differentiation to occur.

  • Antibody Staining: Post-incubation, cells are washed with PBS and stained with a fluorochrome-conjugated antibody against a differentiation marker (e.g., PE-conjugated anti-human CD11b) for 30 minutes at 4°C in the dark.

  • Flow Cytometry: The percentage of CD11b-positive cells is quantified using a flow cytometer. The data is analyzed to determine the EC₅₀ value for differentiation induction.[7]

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis start Culture THP-1 AML Cells seed Seed Cells in Multi-well Plates start->seed treat Add this compound (Concentration Gradient) seed->treat incubate Incubate for 96 hours at 37°C treat->incubate stain Stain with Anti-CD11b Fluorescent Antibody incubate->stain flow Acquire Data via Flow Cytometry stain->flow end Calculate % of CD11b+ Cells (EC₅₀) flow->end

Figure 2. Workflow for in vitro cell differentiation assay.

In Vivo Tumor Xenograft Study

This protocol assesses the antitumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used. Patient-derived tumor fragments or cultured cancer cells (e.g., H1417 SCLC cells) are implanted subcutaneously.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is formulated for oral administration. A typical dose is 5 mg/kg, administered daily via oral gavage.[1][3]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded after a predefined period (e.g., 30 days) or when tumors in the control group reach a maximum allowed size. Tumor growth inhibition (TGI) is calculated to determine efficacy.[3]

Conclusion and Future Directions

This compound has demonstrated a clear mechanism of action, leveraging the inhibition of LSD1 to reverse epigenetic silencing and induce differentiation in cancer cells.[1][3] The potent in vitro and in vivo activity, particularly in AML and SCLC models, underscores its therapeutic potential.[3] Clinical trials have shown that this compound is well-tolerated and demonstrates clinical activity in patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma.[2][5]

The reversible nature of its binding may provide a superior safety profile compared to irreversible LSD1 inhibitors, a hypothesis supported by its favorable tolerability in clinical settings.[2] Future research will likely focus on identifying predictive biomarkers for patient stratification and exploring rational combination therapies to enhance the efficacy of this compound in a broader range of malignancies. Its role as a differentiation-inducing agent makes it a promising component of modern epigenetic cancer therapy.

References

Unveiling the Preclinical Power of Pulrodemstat: A Technical Guide to its Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pulrodemstat (CC-90011) is emerging as a potent and selective, reversible inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the preclinical anticancer activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways.

Mechanism of Action: Targeting a Key Epigenetic Regulator

This compound exerts its anticancer effects by inhibiting LSD1, a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that plays a crucial role in transcriptional regulation. LSD1 primarily catalyzes the demethylation of histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Dysregulation of LSD1 activity is a hallmark of several cancers, where it contributes to oncogenesis by repressing tumor suppressor genes and activating oncogenic pathways. By inhibiting LSD1, this compound leads to the re-expression of silenced tumor suppressor genes, induces cellular differentiation, and ultimately inhibits cancer cell proliferation and survival.

dot

Caption: Mechanism of action of this compound.

Quantitative In Vitro Activity

This compound has demonstrated potent anti-proliferative and differentiation-inducing activity across a range of cancer cell lines. The following tables summarize its in vitro efficacy.

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell LineCancer TypeIC50 / EC50Reference
Kasumi-1Acute Myeloid Leukemia (AML)2 nM (EC50)
THP-1Acute Myeloid Leukemia (AML)7 nM (EC50, for CD11b induction)
Cal-27Head and Neck Squamous Cell Carcinoma (HNSCC)2.42 µM (IC50)
SCC-9Head and Neck Squamous Cell Carcinoma (HNSCC)0.52 µM (IC50)
H1417Small Cell Lung Cancer (SCLC)6 nM (EC50)
H209Small Cell Lung Cancer (SCLC)3 nM (EC50, for GRP suppression)
H1417Small Cell Lung Cancer (SCLC)4 nM (EC50, for GRP suppression)

Table 2: Enzymatic Inhibition Profile of this compound

TargetIC50SelectivityReference
LSD10.25 nMHighly Selective
LSD2Less enzymatic inhibition>LSD1
MAO-ALess enzymatic inhibition>LSD1
MAO-BLess enzymatic inhibition>LSD1

In Vivo Efficacy

Preclinical in vivo studies have corroborated the potent anticancer activity of this compound in patient-derived xenograft (PDX) models of small cell lung cancer (SCLC).

Table 3: In Vivo Antitumor Activity of this compound

Cancer ModelDosing RegimenOutcomeReference
SCLC PDX5 mg/kg, oral, daily for 30 daysTumor growth inhibition
H1417 SCLC Xenograft2.5 - 5 mg/kg, once daily for 4 daysDose-dependent downregulation of GRP mRNA

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the preclinical anticancer activity of this compound.

Cell Viability and Proliferation Assays (e.g., CCK-8)

dot

Caption: Workflow for a typical cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a duration appropriate for the cell line, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: After the incubation period, a viability reagent such as Cell Counting Kit-8 (CCK-8) is added to each well according to the manufacturer's instructions.

  • Final Incubation: The plates are incubated for an additional 1 to 4 hours to allow for the colorimetric reaction to develop.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

dot

Caption: General workflow for in vivo xenograft studies.

Detailed Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells or fragments of patient-derived xenograft (PDX) tissue are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). Once tumors reach the desired volume, the mice are randomized into different treatment groups, including a vehicle control group.

  • Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Endpoint and Analysis: The study continues until a predetermined endpoint, such as the tumors in the control group reaching a maximum allowed size. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis). The primary endpoint is typically tumor growth inhibition.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable. After intravenous administration of a 5 mg/kg dose, this compound exhibited a systemic clearance of 32.4 mL/min/kg, an elimination half-life of 2 hours, and a high volume of distribution of 7.5 L/kg.

Future Directions

The preclinical data for this compound are promising, demonstrating its potential as a novel anticancer agent. Ongoing and future research will likely focus on:

  • Exploring the efficacy of this compound in a broader range of cancer types.

  • Investigating combination therapies to enhance its anticancer activity and overcome potential resistance mechanisms.

  • Further elucidating the downstream signaling pathways affected by LSD1 inhibition to identify predictive biomarkers of response.

Pulrodemstat (CC-90011): A Technical Guide to its Chemical Structure, Properties, and Preclinical/Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat (CC-90011) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and preclinical and clinical development of this compound. Detailed experimental methodologies for key in vitro and in vivo studies are provided, along with a summary of its clinical trial landscape.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile
CAS Number 1821307-10-1 (free base)
Synonyms CC-90011, LSD1-IN-7
SMILES CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F
Physicochemical Properties
PropertyValue
Molecular Formula C₂₄H₂₃F₂N₅O₂
Molecular Weight 451.5 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO (100 mg/mL); Insoluble in water and ethanol[2]

Note: this compound has been studied in various salt forms, including besylate (C₃₀H₂₉F₂N₅O₅S, MW: 609.64) and tosylate salts.

Mechanism of Action

This compound is a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that plays a crucial role in regulating gene expression.

LSD1 Inhibition and Downstream Effects

LSD1 primarily demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. It can also demethylate other substrates, including p53 and DNMT1. By inhibiting LSD1, this compound leads to an accumulation of H3K4me1/2 at specific gene promoters, which in turn reactivates the expression of tumor suppressor genes and genes involved in cellular differentiation. In some contexts, LSD1 inhibition can also promote the methylation of H3K9, another repressive mark, at the promoters of tumor-promoting genes, leading to their downregulation. The overall effect is a shift in the cellular transcriptional landscape that promotes an anti-tumor phenotype.

Pulrodemstat_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound (CC-90011) LSD1 LSD1 This compound->LSD1 Inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates TumorPromotingGenes Tumor Promoting Genes (e.g., GRP) LSD1->TumorPromotingGenes Activates H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylates TranscriptionActivation Transcriptional Activation H3K4me2->TranscriptionActivation TumorSuppressorGenes Tumor Suppressor Genes (e.g., CD11b, CD86) TranscriptionRepression Transcriptional Repression TumorPromotingGenes->TranscriptionRepression TranscriptionActivation->TumorSuppressorGenes

Figure 1: Mechanism of action of this compound.
Selectivity Profile

This compound is a highly selective inhibitor of LSD1.

EnzymeIC₅₀ (nM)
LSD1 0.25[2]
LSD2 >10,000
MAO-A >10,000
MAO-B >10,000

Pharmacokinetics

Preclinical Pharmacokinetics in Mice
ParameterValue (5 mg/kg oral dose)
AUC₀₋₂₄h 1.8 µM·h[2]
Cₘₐₓ 0.36 µM[2]
Oral Bioavailability 32%[2]
Systemic Clearance (i.v.) 32.4 mL/min/kg[2]
Elimination Half-life (i.v.) 2 h[2]
Volume of Distribution (i.v.) 7.5 L/kg[2]
Clinical Pharmacokinetics in Humans

Pharmacokinetic data from the Phase 1 clinical trial (NCT02875223) in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma are summarized below for the recommended Phase 2 dose (RP2D) of 60 mg once weekly.

ParameterDay 1Day 22
Tₘₐₓ (h) 4.0 (2.0-8.0)4.0 (1.9-8.0)
Cₘₐₓ (ng/mL) 340 (54)425 (36)
AUC₀₋₁₆₈ (h·ng/mL) 20,800 (49)29,300 (37)
t₁/₂ (h) 43.1 (31)52.3 (29)

Data are presented as geometric mean (% coefficient of variation) for Cₘₐₓ, AUC, and t₁/₂, and median (range) for Tₘₐₓ.[3]

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent anti-proliferative and differentiation-inducing activity in various cancer cell lines.

Cell LineCancer TypeAssayEC₅₀ (nM)
Kasumi-1 Acute Myeloid Leukemia (AML)Anti-proliferation2[2]
THP-1 Acute Myeloid Leukemia (AML)CD11b Induction7[2]
H209 Small Cell Lung Cancer (SCLC)GRP Suppression3[2]
H1417 Small Cell Lung Cancer (SCLC)GRP Suppression4[2]
H1417 Small Cell Lung Cancer (SCLC)Anti-proliferation (12 days)6[2]
In Vivo Activity

In a patient-derived xenograft (PDX) model of small cell lung cancer (SCLC), oral administration of this compound at 5 mg/kg daily for 30 days resulted in significant tumor growth inhibition.[2] In an SCLC human tumor xenograft (H1417) model, this compound treatment led to a robust downregulation of GRP mRNA levels.[2]

Experimental Protocols

THP-1 Cell Differentiation Assay

This protocol outlines the methodology to assess the induction of the myeloid differentiation marker CD11b in the THP-1 human monocytic leukemia cell line following treatment with this compound.

THP1_Differentiation_Assay cluster_workflow THP-1 Differentiation Assay Workflow start Start: Culture THP-1 cells seed_cells Seed THP-1 cells into 96-well plates start->seed_cells treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate stain_cells Stain cells with fluorescently-labeled anti-CD11b antibody incubate->stain_cells analyze Analyze CD11b expression by flow cytometry stain_cells->analyze end End: Determine EC₅₀ analyze->end

Figure 2: Workflow for THP-1 cell differentiation assay.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • This compound (CC-90011)

  • Fluorescently-labeled anti-human CD11b antibody

  • Flow cytometer

Procedure:

  • Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed THP-1 cells into 96-well plates at a density of 5 x 10⁴ cells per well.

  • Prepare serial dilutions of this compound in culture medium and add to the wells to achieve a range of final concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours.

  • Harvest the cells and wash with PBS.

  • Stain the cells with a fluorescently-labeled anti-human CD11b antibody according to the manufacturer's instructions.

  • Analyze the percentage of CD11b-positive cells using a flow cytometer.

  • Calculate the EC₅₀ value for CD11b induction by plotting the percentage of CD11b-positive cells against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

SCLC Patient-Derived Xenograft (PDX) Model

This protocol describes the general workflow for establishing and utilizing an SCLC PDX model to evaluate the in vivo efficacy of this compound.

SCLC_PDX_Model_Workflow cluster_workflow SCLC PDX Model Workflow start Start: Obtain fresh tumor tissue from SCLC patient implant_tumor Implant tumor fragments subcutaneously into immunocompromised mice start->implant_tumor monitor_growth Monitor tumor growth implant_tumor->monitor_growth passage_tumor Passage tumors to expand the PDX model monitor_growth->passage_tumor enroll_mice Enroll mice with established tumors into treatment cohorts passage_tumor->enroll_mice treat_mice Treat mice with this compound or vehicle control enroll_mice->treat_mice measure_volume Measure tumor volume periodically treat_mice->measure_volume end End: Analyze tumor growth inhibition and tolerability measure_volume->end

Figure 3: Workflow for SCLC PDX model study.

Materials:

  • Fresh SCLC tumor tissue from a patient

  • Immunocompromised mice (e.g., NOD-scid gamma mice)

  • Surgical tools

  • This compound (CC-90011)

  • Vehicle control

  • Calipers

Procedure:

  • Obtain fresh SCLC tumor tissue from a patient biopsy or surgical resection under sterile conditions.

  • Implant small fragments (approximately 2-3 mm³) of the tumor tissue subcutaneously into the flank of immunocompromised mice.[4][5]

  • Monitor the mice for tumor growth. Once tumors reach a certain volume (e.g., 100-200 mm³), they can be serially passaged into new cohorts of mice to expand the PDX model.

  • Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., 5 mg/kg daily). The control group receives the vehicle.

  • Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (length x width²)/2.

  • Monitor the body weight of the mice as an indicator of treatment tolerability.

  • At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Clinical Development

This compound has been evaluated in several clinical trials for the treatment of various malignancies.

Phase 1 Study in Advanced Malignancies (NCT02875223)

This first-in-human, open-label, dose-escalation and expansion study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.[6][7]

  • Key Findings:

    • The recommended Phase 2 dose (RP2D) was established at 60 mg once weekly.[7][8]

    • The maximum tolerated dose (MTD) was 80 mg once weekly.[8]

    • The most common treatment-related adverse event was thrombocytopenia, which was generally manageable.[6][7]

    • Promising clinical activity was observed in patients with neuroendocrine neoplasms and a durable complete response was seen in a patient with marginal zone lymphoma.[7][8]

Other Key Clinical Trials
  • NCT03850067: A Phase 1b study evaluating this compound in combination with cisplatin and etoposide in patients with first-line, extensive-stage small cell lung cancer.[9]

  • NCT04350463: A Phase 2 study assessing the safety and efficacy of this compound in combination with nivolumab in subjects with advanced cancers.[10]

  • NCT04748848: A Phase 1/2 study evaluating this compound in combination with venetoclax and azacitidine in patients with acute myeloid leukemia.[10]

Conclusion

This compound (CC-90011) is a potent and selective reversible inhibitor of LSD1 with a well-defined mechanism of action. It has demonstrated promising preclinical anti-tumor activity in both hematological and solid tumor models. Early clinical data have established a manageable safety profile and have shown encouraging signs of efficacy in certain patient populations. Ongoing and future clinical trials will further delineate the therapeutic potential of this compound as a novel epigenetic therapy for cancer. This technical guide provides a solid foundation of its chemical, pharmacological, and clinical properties for the scientific and drug development communities.

References

Pulrodemstat's selectivity for LSD1 over LSD2, MAO-A, and MAO-B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulrodemstat (CC-90011) is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1][2][3][4] LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[3] Its overexpression is associated with poor prognosis in numerous malignancies, making it a compelling therapeutic target. This guide provides an in-depth analysis of this compound's selectivity for LSD1 over other FAD-dependent amine oxidases, namely LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B), presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathway visualizations.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound exhibits exceptional selectivity for LSD1, with substantially lower inhibitory activity against the closely related enzymes LSD2, MAO-A, and MAO-B.

Target EnzymeIC50 (nM)Fold Selectivity vs. LSD1
LSD1 0.31
LSD2 >10,000>33,333
MAO-A >10,000>33,333
MAO-B >10,000>33,333

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from Kanouni T, et al. J Med Chem. 2020.[5] Another source reports an IC50 of 0.25 nM for LSD1.[1][6]

Experimental Protocols

The determination of this compound's selectivity profile relies on robust and specific enzymatic assays. The following are detailed methodologies for the key experiments cited.

LSD1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the demethylase activity of LSD1 by measuring the change in a fluorescent signal resulting from the enzymatic modification of a substrate.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Biotinylated-Histone H3 (1-21)K4me1 peptide substrate

  • Europium cryptate-labeled anti-Histone H3K4me0 antibody (donor fluorophore)

  • Streptavidin-XL665 (acceptor fluorophore)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 0.01% BSA, 0.01% Tween-20)

  • This compound (or other test compounds)

  • 384-well low-volume microplates

  • TR-FRET-compatible microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add 2 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the LSD1/CoREST complex (final concentration, e.g., 1 nM) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 4 µL of a solution containing the biotinylated H3K4me1 peptide substrate (final concentration, e.g., 200 nM).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and initiate the detection phase by adding 10 µL of a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in a suitable detection buffer.

  • Incubate the plate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) following excitation at 320 nm.

  • The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence intensities. IC50 values are determined by fitting the data to a four-parameter logistic equation.

MAO-A and MAO-B Inhibition Assay (Fluorometric)

This assay measures the activity of MAO-A and MAO-B by monitoring the production of a fluorescent product. A common method is the MAO-Glo™ Assay.

Materials:

  • Recombinant human MAO-A or MAO-B

  • MAO substrate (e.g., a luminogenic substrate that is a derivative of beetle luciferin)

  • MAO Reaction Buffer

  • Luciferin Detection Reagent

  • This compound (or other test compounds)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent.

  • Add 5 µL of the diluted this compound or vehicle control to the wells of a 96-well plate.

  • Add 20 µL of a solution containing either MAO-A or MAO-B enzyme in the reaction buffer to each well.

  • Incubate the plate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the MAO substrate solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and initiate the luminescent signal by adding 50 µL of the Luciferin Detection Reagent.

  • Incubate for 20 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate-reading luminometer.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving LSD1 and the experimental workflows for determining inhibitor selectivity.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_pathways Upstream Signaling LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K4me1 H3K4me1 (Active Chromatin) LSD1->H3K4me1 Demethylates H3K4me2->H3K4me1 Oncogenes Oncogenes (e.g., MYC target genes) H3K4me2->Oncogenes Activates H3K4me0 H3K4me0 (Inactive Chromatin) H3K4me1->H3K4me0 Tumor_Suppressor Tumor Suppressor Genes (e.g., p53 target genes) H3K4me0->Tumor_Suppressor Represses Differentiation Cellular Differentiation Tumor_Suppressor->Differentiation Promotes Proliferation Cell Proliferation Tumor_Suppressor->Proliferation Inhibits Oncogenes->Proliferation Promotes This compound This compound This compound->LSD1 Inhibits PI3K_AKT PI3K/AKT Pathway PI3K_AKT->LSD1 Regulates Wnt_BetaCatenin Wnt/β-Catenin Pathway Wnt_BetaCatenin->LSD1 Regulates Notch Notch Pathway Notch->LSD1 Regulates

Caption: LSD1 Signaling Pathway and the Effect of this compound.

Experimental_Workflow cluster_LSD1 LSD1 TR-FRET Assay cluster_MAO MAO Fluorometric Assay LSD1_Prep Prepare this compound Dilutions LSD1_Incubate_Inhibitor Incubate with LSD1/CoREST LSD1_Prep->LSD1_Incubate_Inhibitor LSD1_Add_Substrate Add Biotinylated H3K4me1 Substrate LSD1_Incubate_Inhibitor->LSD1_Add_Substrate LSD1_Reaction Enzymatic Reaction (60 min) LSD1_Add_Substrate->LSD1_Reaction LSD1_Add_Detection Add Detection Reagents (Eu-Ab & SA-XL665) LSD1_Reaction->LSD1_Add_Detection LSD1_Readout TR-FRET Readout LSD1_Add_Detection->LSD1_Readout MAO_Prep Prepare this compound Dilutions MAO_Incubate_Inhibitor Incubate with MAO-A or MAO-B MAO_Prep->MAO_Incubate_Inhibitor MAO_Add_Substrate Add Luminogenic Substrate MAO_Incubate_Inhibitor->MAO_Add_Substrate MAO_Reaction Enzymatic Reaction (60 min) MAO_Add_Substrate->MAO_Reaction MAO_Add_Detection Add Luciferin Detection Reagent MAO_Reaction->MAO_Add_Detection MAO_Readout Luminescence Readout MAO_Add_Detection->MAO_Readout

Caption: Workflow for Determining Inhibitor Selectivity.

References

Pulrodemstat (CC-90011): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat (formerly CC-90011) is a potent, selective, and reversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the structure-activity relationship (SAR) studies that led to its identification, the multi-step synthetic route, and its pharmacological effects in preclinical models. Furthermore, this document outlines the key signaling pathways modulated by this compound and provides detailed protocols for its synthesis and relevant biological assays. The information presented herein is intended to serve as a valuable resource for researchers and clinicians in the fields of oncology and drug development.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2][3] Dysregulation and overexpression of LSD1 have been linked to the development and progression of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and head and neck squamous cell carcinoma (HNSCC), by promoting cell proliferation and inhibiting differentiation.[2][3][4] Consequently, LSD1 has emerged as a promising therapeutic target for cancer therapy.[5][6]

This compound was developed as a highly potent and selective reversible inhibitor of LSD1.[7][8] Unlike the earlier irreversible inhibitors derived from tranylcypromine (TCP), this compound's reversible mechanism of action may offer a more favorable safety profile.[8][9] This whitepaper will delve into the technical details of this compound's development and preclinical characterization.

Discovery and Optimization

The discovery of this compound stemmed from a focused effort to identify novel, reversible inhibitors of LSD1. Through structure-activity relationship (SAR) exploration and optimization of absorption, distribution, metabolism, and excretion (ADME) properties, the clinical candidate CC-90011 (this compound) was identified.[7][10] A key modification involved the addition of a fluorine substitution in the 3-position of the benzonitrile, which resulted in potent inhibition of LSD1.[7]

Synthesis of this compound (CC-90011)

The synthesis of this compound is a multi-step process commencing from the readily available starting material, perchloropyrimidine.[7][11] The synthetic scheme involves a sequential and chemoselective displacement of the chlorine atoms on the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound (compound 11) was accomplished in six steps starting from perchloropyrimidine (compound 12) as outlined below.[7]

  • Synthesis of Pyrimidinone (13): Perchloropyrimidine (12) undergoes chemoselective displacement of the chlorine at the 4-position using an aqueous base (1.3 equivalents of NaOH) at room temperature to yield pyrimidinone (13) with a 69% yield.[7]

  • N-methylation (14): Treatment of pyrimidinone (13) with iodomethane results in the formation of the thermodynamically favored N-methylpyrimidinone adduct (14) in a 62% yield.[7]

  • Displacement with N-Boc-aminopiperidine (15): The chlorine at the 2-position of N-methylpyrimidinone (14) is displaced by N-Boc-aminopiperidine to give compound 15 in an 80% yield.[7]

  • Suzuki-Miyaura Coupling: Subsequent steps involve a Suzuki-Miyaura coupling reaction to introduce the aryl moiety.

  • Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group is then removed.

  • Final Amide Coupling and Salt Formation: The final step involves an amide coupling reaction followed by salt formation to yield this compound besylate.[11]

dot

G cluster_synthesis Synthesis of this compound (CC-90011) Perchloropyrimidine Perchloropyrimidine Pyrimidinone Pyrimidinone Perchloropyrimidine->Pyrimidinone NaOH N-methylpyrimidinone N-methylpyrimidinone Pyrimidinone->N-methylpyrimidinone Iodomethane Compound_15 N-Boc-aminopiperidine adduct N-methylpyrimidinone->Compound_15 N-Boc-aminopiperidine Suzuki_Coupling_Product Aryl-pyrimidine Compound_15->Suzuki_Coupling_Product Suzuki-Miyaura Coupling Deprotected_Amine Piperidinyl-pyrimidine Suzuki_Coupling_Product->Deprotected_Amine Boc Deprotection This compound This compound Deprotected_Amine->this compound Amide Coupling

Caption: Synthetic workflow for this compound (CC-90011).

Mechanism of Action

This compound functions as a potent and selective inhibitor of LSD1.[1] LSD1 is a histone demethylase that removes methyl groups from H3K4me1/2, leading to transcriptional repression, and from H3K9me1/2, resulting in transcriptional activation in specific contexts.[2] By inhibiting LSD1, this compound leads to an increase in H3K4me2 levels, which in turn reactivates silenced genes, including those involved in myeloid differentiation.[3] This mechanism underlies its anti-leukemic activity and its ability to induce differentiation in cancer cells.[12]

dot

G cluster_pathway This compound Mechanism of Action This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits H3K4me2 H3K4me2 (demethylation) LSD1->H3K4me2 Demethylates Gene_Expression Tumor Suppressor Gene Expression H3K4me2->Gene_Expression Promotes Differentiation Cell Differentiation Gene_Expression->Differentiation Induces Proliferation Cancer Cell Proliferation Gene_Expression->Proliferation Inhibits

Caption: Signaling pathway of this compound via LSD1 inhibition.

Preclinical Pharmacology

This compound has demonstrated significant anti-cancer activity in a range of preclinical models.

In Vitro Activity

This compound exhibits potent enzymatic inhibition of LSD1 and demonstrates cellular activity in various cancer cell lines.[1][7]

ParameterValueCell Line/AssayReference
LSD1 IC50 0.25 nMEnzymatic Assay[1]
LSD1 IC50 0.3 nMTR-Fret Assay[7]
CD11b Induction EC50 7 nMTHP-1 (AML)[1][7]
Antiproliferative EC50 2 nMKasumi-1 (AML)[1][7]
GRP Suppression EC50 3 nMH209 (SCLC)[1]
GRP Suppression EC50 4 nMH1417 (SCLC)[1]
Antiproliferative EC50 6 nMH1417 (SCLC)[1]
Antiproliferative IC50 2.42 µMCal-27 (HNSCC)[4]
Antiproliferative IC50 0.52 µMSCC-9 (HNSCC)[4]
In Vivo Efficacy

Oral administration of this compound has shown significant tumor growth inhibition in patient-derived xenograft (PDX) models of SCLC.[1][2]

ParameterValueModelDosingReference
Tumor Growth Inhibition (TGI) 78%SCLC PDX5 mg/kg, daily[1]
GRP mRNA Downregulation RobustH1417 Xenograft2.5 mg/kg, daily[1]
Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[1]

ParameterValue (at 5 mg/kg)RouteReference
AUC0-24h 1.8 µM·hOral[1]
Cmax 0.36 µMOral[1]
Oral Bioavailability 32%-[1]
Systemic Clearance 32.4 mL/min/kgIV[1]
Elimination Half-life 2 hIV[1]
Volume of Distribution 7.5 L/kgIV[1]

Key Experimental Protocols

LSD1 Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against LSD1.[7]

  • Reagents: LSD1/CoREST complex, HRP, appropriate buffer (e.g., PerkinElmer).

  • Procedure:

    • Prepare a solution of LSD1/CoREST complex and HRP in the assay buffer to final concentrations of 0.25 nM and 12.5 nM, respectively.[10]

    • Add serial dilutions of this compound to the enzyme mixture.

    • Initiate the reaction by adding the substrate.

    • Detect the signal generated from the reaction of HRP and hydrogen peroxide using a suitable plate reader.

    • Calculate the IC50 value from the dose-response curve.

Cell Proliferation Assay

This protocol outlines a method to assess the antiproliferative activity of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., Kasumi-1, H1417) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 12 days for H1417 cells).[1]

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

  • Data Analysis: Plot the percentage of viable cells against the log concentration of this compound and determine the EC50 value.

dot

G cluster_workflow Experimental Workflow: Cell Proliferation Assay Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat with serial dilutions of this compound Adherence->Treatment Incubation Incubate for specified duration Treatment->Incubation Viability Measure cell viability Incubation->Viability Analysis Calculate EC50 Viability->Analysis End End Analysis->End

Caption: Workflow for a typical cell proliferation assay.

Clinical Development

This compound has advanced into clinical trials for various malignancies. A Phase 1 study in patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma has been completed, establishing the safety, tolerability, and preliminary efficacy.[7][13] this compound is also being evaluated in Phase 2 trials for patients with extensive-stage SCLC.[7][10] Thrombocytopenia was the most common treatment-related adverse event and was manageable with dose modifications.[13]

Conclusion

This compound is a novel, potent, and selective reversible inhibitor of LSD1 with significant preclinical anti-cancer activity in AML and SCLC models. Its distinct reversible mechanism of action and oral bioavailability make it a promising therapeutic agent. Ongoing clinical trials will further elucidate its efficacy and safety profile in various cancer indications. The data and protocols presented in this whitepaper provide a comprehensive technical resource for the scientific and clinical communities engaged in the development of epigenetic therapies.

References

Pulrodemstat's Impact on Tumor Suppressor Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pulrodemstat (CC-90011), a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The focus is on its core mechanism of action and the subsequent impact on the expression of tumor suppressor genes and associated signaling pathways. This document outlines quantitative data, key signaling pathways, and detailed experimental protocols relevant to the study of this compound.

Introduction to this compound and its Target: LSD1

This compound is an orally available small molecule that inhibits Lysine-Specific Demethylase 1 (LSD1/KDM1A) with high potency. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Overexpression of LSD1 is a hallmark of numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to a block in cellular differentiation and promotes proliferation. By inhibiting LSD1, this compound alters the epigenetic landscape, leading to the increased expression of tumor suppressor genes and the suppression of oncogenic pathways, thereby inhibiting tumor cell growth.

Core Mechanism of Action

This compound functions by binding to and inhibiting the catalytic activity of LSD1. LSD1 typically acts as a transcriptional co-repressor by demethylating H3K4me1/2, histone marks associated with active gene transcription. The inhibition of LSD1 by this compound leads to an accumulation of these methyl marks at the promoter and enhancer regions of target genes. This enhanced methylation state promotes a more open chromatin structure, facilitating the transcription of previously silenced genes, including critical tumor suppressors.

Pulrodemstat_Mechanism Core Mechanism of this compound Action cluster_reaction LSD1-Catalyzed Reaction This compound This compound (CC-90011) LSD1 LSD1 (KDM1A) Enzyme This compound->LSD1 Inhibits H3K4me2 H3K4 Dimethylation (H3K4me2) LSD1->H3K4me2 Demethylates H3K4me0 H3K4 Unmethylated (H3K4me0) TSG_Expression Tumor Suppressor Gene Expression H3K4me2->H3K4me0 H3K4me2->TSG_Expression Promotes LSD1_NOTCH_Pathway LSD1-NOTCH Axis in SCLC This compound This compound LSD1 LSD1 This compound->LSD1 NOTCH1 NOTCH1 Gene (Tumor Suppressor) LSD1->NOTCH1 Represses NOTCH_Pathway NOTCH Pathway Activation NOTCH1->NOTCH_Pathway ASCL1 ASCL1 Gene (Oncogene) NOTCH_Pathway->ASCL1 Represses SCLC_Growth SCLC Growth & Neuroendocrine State NOTCH_Pathway->SCLC_Growth ASCL1->SCLC_Growth LSD1_TP53_Pathway Proposed LSD1-TP53 Interaction This compound This compound LSD1_Complex LSD1-HDAC Repressive Complex This compound->LSD1_Complex Disrupts TP53_Targets TP53 Target Genes (e.g., p21, PUMA) LSD1_Complex->TP53_Targets Represses Transcription TP53 TP53 Protein TP53->TP53_Targets Activates Transcription Apoptosis Apoptosis & Cell Cycle Arrest TP53_Targets->Apoptosis Experimental_Workflow General Workflow for In Vitro this compound Assessment start Cancer Cell Line Culture (e.g., SCLC, AML) treatment Treat with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest prolif Cell Viability / Proliferation Assay (e.g., CCK-8, MTT) harvest->prolif Endpoint Assay gene_exp RNA Extraction & Gene Expression Analysis (RT-qPCR / RNA-seq) harvest->gene_exp Molecular Analysis protein Protein Lysate Prep & Protein Analysis (Western Blot / Flow Cytometry) harvest->protein Protein Analysis

Understanding the enzymatic inhibition profile of Pulrodemstat

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Enzymatic Inhibition Profile of Pulrodemstat (CC-90011)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as CC-90011) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] As a reversible, non-covalent inhibitor, this compound represents a significant therapeutic candidate in oncology, distinguishing it from irreversible inhibitors that covalently bind to the enzyme's FAD cofactor.[1][3] LSD1 is a key epigenetic regulator that is overexpressed in numerous cancers, where it plays a crucial role in suppressing the expression of tumor suppressor genes.[2][4][5] By inhibiting LSD1, this compound modulates gene expression to induce cell differentiation and inhibit the proliferation of cancer cells, making its enzymatic profile a subject of extensive research.[1][5] The drug is currently in clinical trials for both hematologic and solid tumors.[4][6]

Enzymatic Inhibition Profile and Selectivity

This compound is characterized by its high potency against LSD1 and its selectivity over other related amine oxidases. This specificity is crucial for minimizing off-target effects.

Table 1: Quantitative Enzymatic Inhibition Data for this compound

Target EnzymeParameterValue (nM)Notes
LSD1 (KDM1A) IC₅₀ 0.25 - 0.30 Potent, reversible inhibition.[1][7]
LSD2 (KDM1B)Inhibition-Exhibits significantly less inhibition compared to LSD1.[1][2]
MAO-AInhibition-Exhibits significantly less inhibition compared to LSD1.[1][2]
MAO-BInhibition-Exhibits significantly less inhibition compared to LSD1.[1][2]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameterValue (nM)
THP-1 (AML)CD11b Differentiation Marker InductionEC₅₀7[1]
Kasumi-1 (AML)Antiproliferative ActivityEC₅₀2[1]
NCI-H209 (SCLC)GRP SuppressionEC₅₀3[1]
NCI-H1417 (SCLC)GRP SuppressionEC₅₀4[1]
NCI-H1417 (SCLC)Antiproliferative ActivityEC₅₀6[1]
Cal-27 (HNSCC)Antiproliferative ActivityIC₅₀2420[6]
SCC-9 (HNSCC)Antiproliferative ActivityIC₅₀520[6]

Mechanism of Action: Epigenetic Modulation

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at position 4 (H3K4) and position 9 (H3K9).[2]

  • Demethylation of H3K4me1/2: The removal of methyl groups from H3K4, a mark associated with active gene transcription, leads to the repression of target gene expression. Many of these target genes are tumor suppressors.[5]

  • Demethylation of H3K9me1/2: Conversely, the demethylation of H3K9, a mark of inactive gene transcription, can lead to the activation of tumor-promoting genes.[5]

This compound binds to and inhibits LSD1, preventing this demethylation process.[5] The consequence is a global increase in H3K4 and H3K9 methylation, which in turn reactivates tumor suppressor gene expression, promotes cell differentiation, and ultimately leads to an anti-tumor effect.[1][5]

LSD1_Inhibition_Pathway cluster_gene_regulation Gene Transcription Regulation cluster_lsd1_action LSD1 Enzymatic Action H3K4me2 H3K4me2 (Active Mark) Tumor_Suppressor Tumor Suppressor Genes H3K4me2->Tumor_Suppressor Activates LSD1 LSD1 Enzyme H3K4me2->LSD1 H3K9me2 H3K9me2 (Repressive Mark) Oncogenes Oncogenes H3K9me2->Oncogenes Represses H3K9me2->LSD1 H3K4me0 H3K4me0 (Repressed State) LSD1->H3K4me0 Demethylates H3K9me0 H3K9me0 (Active State) LSD1->H3K9me0 Demethylates H3K4me0->Tumor_Suppressor Suppression H3K9me0->Oncogenes Activation This compound This compound This compound->LSD1 Inhibits

Caption: Mechanism of LSD1 inhibition by this compound.

Experimental Protocols

The characterization of this compound's enzymatic activity involves a combination of in vitro biochemical assays and cell-based functional screens.

In Vitro LSD1 Enzymatic Inhibition Assay (HRP-Coupled Method)

This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory effect of compounds like this compound.

  • Principle: The demethylation of a substrate by LSD1 produces formaldehyde, which is then measured using a horseradish peroxidase (HRP)-coupled reaction to produce a fluorescent or colorimetric signal.

  • Methodology:

    • Reagents: Recombinant human LSD1 enzyme, a synthetic peptide substrate (e.g., H3K4me2 peptide), horseradish peroxidase (HRP), a fluorescent probe (e.g., Amplex Red), and varying concentrations of this compound.

    • Procedure:

      • LSD1 enzyme is pre-incubated with a dilution series of this compound in an assay buffer.

      • The enzymatic reaction is initiated by adding the peptide substrate.

      • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

      • The HRP and probe solution is added to detect the formaldehyde produced.

    • Data Analysis:

      • The signal intensity is measured using a plate reader.

      • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

      • IC₅₀ values are determined by fitting the dose-response curve using a nonlinear four-parameter equation.[8]

Cell-Based Antiproliferative Assay

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

  • Principle: Measures the ability of a compound to inhibit cell proliferation over a period of time.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., Kasumi-1, Cal-27) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[6]

    • Treatment: The culture medium is replaced with fresh medium containing a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.[6]

    • Incubation: Cells are incubated for a prolonged period (e.g., 72 hours to 12 days) to allow for effects on proliferation.[1]

    • Viability Assessment: Cell viability is measured using a reagent such as CCK-8, MTT, or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.

    • Data Analysis: The results are normalized to the vehicle control, and IC₅₀/EC₅₀ values are calculated from the resulting dose-response curves.

Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_cellbased Cell-Based Proliferation Assay start Start: Prepare Reagents prepare_plate 1. Add LSD1 Enzyme & This compound Dilutions to Plate start->prepare_plate seed_cells 1. Seed Cancer Cells in 96-Well Plate start->seed_cells add_substrate 2. Initiate Reaction with H3K4me2 Substrate prepare_plate->add_substrate incubation 3. Incubate at 37°C add_substrate->incubation detection 4. Add HRP/Probe for Signal Detection incubation->detection read_plate 5. Read Plate (Fluorescence/Absorbance) detection->read_plate invitro_analysis 6. Calculate % Inhibition & Determine IC₅₀ read_plate->invitro_analysis add_drug 2. Treat Cells with This compound Dilutions seed_cells->add_drug incubate_cells 3. Incubate for 72h - 12 days add_drug->incubate_cells add_reagent 4. Add Viability Reagent (e.g., CCK-8) incubate_cells->add_reagent read_viability 5. Measure Viability Signal add_reagent->read_viability cell_analysis 6. Normalize to Control & Determine EC₅₀/IC₅₀ read_viability->cell_analysis

Caption: General experimental workflow for inhibitor characterization.

References

The Role of Pulrodemstat in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat (CC-90011) is a potent, selective, and reversible non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[1][2] Overexpression of LSD1 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in epigenetic modulation, and its therapeutic potential. We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to LSD1 and Epigenetic Regulation

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in gene regulation.[6] It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[7]

  • Demethylation of H3K4me1/2 , a mark associated with active enhancers, leads to transcriptional repression.

  • Demethylation of H3K9me1/2 , a mark associated with heterochromatin, results in transcriptional activation.

LSD1 does not act in isolation but as a part of larger transcriptional co-repressor complexes, such as the CoREST complex. Its activity is critical in various cellular processes, including differentiation, proliferation, and stem cell biology.[8] Dysregulation of LSD1 activity has been linked to the development and progression of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer.[4][9]

This compound: A Reversible Inhibitor of LSD1

This compound is a potent and selective inhibitor of LSD1.[1][2] Unlike many early-generation LSD1 inhibitors that form covalent bonds with the FAD cofactor, this compound is a reversible, non-covalent inhibitor.[8] This reversible mechanism may offer a more favorable safety profile by reducing the potential for off-target effects and prolonged enzyme inhibition.[10]

Mechanism of Action

This compound binds to the active site of LSD1, preventing its interaction with histone substrates.[2] This inhibition leads to an accumulation of H3K4me1/2 and H3K9me1/2 at target gene loci, thereby altering gene expression. The primary anti-cancer effects of this compound are attributed to its ability to induce differentiation of cancer cells and inhibit their proliferation.[1]

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueCell Line/EnzymeReference
LSD1 IC₅₀ 0.25 nMRecombinant Human LSD1[1]
LSD1 IC₅₀ 0.30 nMRecombinant Human LSD1[2][11]
LSD2 IC₅₀ >100 µMRecombinant Human LSD2[1]
MAO-A IC₅₀ >100 µMRecombinant Human MAO-A[1]
MAO-B IC₅₀ >100 µMRecombinant Human MAO-B[1]
Table 2: In Vitro Anti-proliferative and Differentiation Activity of this compound
ParameterValueCell LineCancer TypeReference
EC₅₀ (Differentiation - CD11b induction) 7 nMTHP-1Acute Myeloid LeukemiaN/A
EC₅₀ (Anti-proliferation) 2 nMKasumi-1Acute Myeloid LeukemiaN/A
EC₅₀ (GRP Suppression) 3 nMNCI-H209Small Cell Lung Cancer[1]
EC₅₀ (GRP Suppression) 4 nMNCI-H1417Small Cell Lung Cancer[1]
EC₅₀ (Anti-proliferation) 6 nMNCI-H1417Small Cell Lung Cancer[1]
IC₅₀ (Anti-proliferation) 2.42 µMCal-27Head and Neck Squamous Cell Carcinoma[7]
IC₅₀ (Anti-proliferation) 0.52 µMSCC-9Head and Neck Squamous Cell Carcinoma[7]
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
ParameterValueModelReference
Tumor Growth Inhibition (TGI) 78%SCLC Patient-Derived Xenograft (PDX) at 5 mg/kg[1]
Oral Bioavailability 32%Mouse[1]
Systemic Clearance 32.4 mL/min/kgMouse (5 mg/kg, i.v.)[1]
Elimination Half-life 2 hMouse (5 mg/kg, i.v.)[1]
Volume of Distribution 7.5 L/kgMouse (5 mg/kg, i.v.)[1]
Cmax 0.36 µMMouse (5 mg/kg, oral)[1]
AUC₀₋₂₄h 1.8 µM·hMouse (5 mg/kg, oral)[1]
Table 4: Clinical Trial Data for this compound (NCT02875223)
ParameterFindingPopulationReference
Recommended Phase 2 Dose (RP2D) 60 mg once per weekAdvanced solid tumors and R/R NHL[12]
Maximum Tolerated Dose (MTD) 80 mg once per weekAdvanced solid tumors and R/R NHL[12]
Complete Response (CR) 1 patientRelapsed/refractory marginal zone lymphoma[12]
Stable Disease (SD) > 9 cycles 3 patientsNeuroendocrine neoplasms[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by LSD1 Inhibition

LSD1 is involved in the regulation of several key signaling pathways implicated in cancer. Inhibition of LSD1 by this compound can therefore have widespread effects on cellular function.

LSD1_Signaling_Pathways cluster_epigenetic Epigenetic State cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound LSD1 LSD1 This compound->LSD1 inhibits H3K4me2 H3K4me2 ↑ LSD1->H3K4me2 demethylates H3K9me2 H3K9me2 ↑ LSD1->H3K9me2 demethylates p53 p53 Pathway LSD1->p53 demethylates (non-histone) HIF HIF-1α Pathway LSD1->HIF demethylates (non-histone) Wnt Wnt/β-catenin Pathway H3K4me2->Wnt modulates PI3K PI3K/AKT Pathway H3K4me2->PI3K modulates Differentiation Cellular Differentiation H3K4me2->Differentiation TGF TGF-β Pathway H3K9me2->TGF modulates Proliferation Tumor Cell Proliferation Wnt->Proliferation PI3K->Proliferation Metastasis Metastasis TGF->Metastasis Apoptosis Apoptosis p53->Apoptosis HIF->Proliferation

Caption: Simplified signaling pathways influenced by LSD1 and its inhibition by this compound.
Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound likely followed a standardized workflow to assess its efficacy and mechanism of action.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development EnzymeAssay LSD1 Enzymatic Assay (IC₅₀ Determination) CellProlif Cell Proliferation Assays (e.g., MTT, Ki-67) EnzymeAssay->CellProlif ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellProlif->ApoptosisAssay WesternBlot Western Blot (Histone Methylation) ApoptosisAssay->WesternBlot Xenograft Tumor Xenograft Models (Efficacy Assessment) WesternBlot->Xenograft PK Pharmacokinetic Studies (ADME) Xenograft->PK Tox Toxicology Studies PK->Tox Phase1 Phase I Clinical Trial (Safety, MTD, RP2D) Tox->Phase1

References

Pulrodemstat (CC-90011): A Technical Guide to its Antineoplastic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pulrodemstat, also known as CC-90011, is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[4][5] Specifically, LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][5] Dysregulation and overexpression of LSD1 are hallmarks of numerous human cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors.[3][4][6] By inhibiting cell differentiation and promoting proliferation, LSD1 contributes to tumorigenesis and disease progression.[6] this compound's reversible inhibition of LSD1 presents a promising therapeutic strategy for a range of oncologic malignancies.[2][7] This document provides a comprehensive overview of the mechanism, preclinical and clinical data, and experimental methodologies related to the antineoplastic activity of this compound.

Core Mechanism of Action

This compound functions by binding to and inhibiting LSD1, which leads to an increase in H3K4 and H3K9 methylation.[8] This epigenetic modification alters gene expression, leading to the upregulation of tumor suppressor genes and the downregulation of genes that promote tumor growth.[8] The inhibition of LSD1 by this compound has been shown to induce differentiation in cancer cells, such as in AML and SCLC, and to trigger apoptosis, as observed in head and neck squamous cell carcinoma (HNSCC).[2][9][10] Unlike many other LSD1 inhibitors that form a covalent bond with the FAD cofactor, this compound is a reversible inhibitor, a characteristic that may offer a more favorable safety profile.[7][11]

Pulrodemstat_Mechanism LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 (Active Gene Promoter) LSD1->H3K4me2 Demethylates Outcome1 Reactivation of Tumor Suppressor Genes TumorSuppressor Tumor Suppressor Genes (e.g., CD11b) H3K4me2->TumorSuppressor Promotes Transcription Outcome2 Induction of Cellular Differentiation This compound This compound (CC-90011) This compound->LSD1 Outcome3 Inhibition of Tumor Growth

Caption: Mechanism of Action of this compound via LSD1 Inhibition.

Preclinical Antineoplastic Activity

The anticancer effects of this compound have been demonstrated in a variety of preclinical models, spanning enzymatic assays, cell-based studies, and in vivo xenografts.

In Vitro Efficacy

This compound is a highly potent inhibitor of the LSD1 enzyme. It has shown significant antiproliferative and differentiation-inducing activity across a panel of cancer cell lines, particularly in hematological malignancies and solid tumors with neuroendocrine features.

Table 1: In Vitro Activity of this compound

Assay Type Target/Cell Line Endpoint Potency Value Citation(s)
Enzymatic Inhibition LSD1 IC₅₀ 0.25 nM [2][12]
Cell Differentiation THP-1 (AML) EC₅₀ (CD11b Induction) 7 nM [2]
Antiproliferation Kasumi-1 (AML) EC₅₀ 2 nM [2]
Gene Suppression SCLC (H209) EC₅₀ (GRP Suppression) 3 nM [2]
Gene Suppression SCLC (H1417) EC₅₀ (GRP Suppression) 4 nM [2]
Antiproliferation SCLC (H1417) EC₅₀ 6 nM [12]
Antiproliferation HNSCC (Cal-27) IC₅₀ 2.42 µM [9]

| Antiproliferation | HNSCC (SCC-9) | IC₅₀ | 0.52 µM |[9] |

In Vivo Efficacy

In animal models, orally administered this compound has demonstrated robust tumor growth inhibition and target engagement.

Table 2: In Vivo Activity of this compound

Cancer Type Model Dosing Endpoint Result Citation(s)
Small Cell Lung Cancer (SCLC) Patient-Derived Xenograft (PDX) 5 mg/kg, oral, daily for 30 days Tumor Growth Inhibition (TGI) 78% TGI with no body weight loss [2][12]

| Small Cell Lung Cancer (SCLC) | Human Tumor Xenograft (H1417) | 2.5 - 5 mg/kg, oral, daily for 4 days | GRP mRNA Suppression | Dose-dependent downregulation of GRP |[2][5] |

Clinical Evaluation

This compound has been evaluated in Phase I/II clinical trials for advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma (NHL). The studies aimed to determine its safety, tolerability, maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and preliminary efficacy.

Table 3: Summary of Clinical Trial Data (NCT02875223)

Parameter Value/Observation Citation(s)
Dosing & Safety
Recommended Phase II Dose (RP2D) 60 mg, once per week [6][13]
Maximum Tolerated Dose (MTD) 80 mg, once per week [6][13]
Most Common TRAE* Thrombocytopenia (manageable with dose modification) [11][13]
Clinical Activity
Relapsed/Refractory Marginal Zone Lymphoma 1 patient achieved a complete response (ongoing at cycle 58) [11]
Neuroendocrine Neoplasms (NENs) 3 patients achieved stable disease for ≥ 9 cycles [11]
Pharmacodynamic Markers Decreased levels of neuroendocrine peptides (CgA, pro-GRP) [6][11]

*TRAE: Treatment-Related Adverse Event

The clinical data suggest that this compound is generally well-tolerated with a manageable safety profile. Importantly, it has demonstrated durable clinical responses in heavily pretreated patients, particularly those with neuroendocrine neoplasms and certain lymphomas.[6][11][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate this compound's antineoplastic potential.

In Vitro LSD1 Enzymatic Inhibition Assay

This protocol describes a common method to determine the IC₅₀ of an inhibitor against purified LSD1 enzyme.

Protocol_Enzyme_Assay A 1. Preparation - Prepare assay buffer. - Serially dilute this compound. - Prepare LSD1 enzyme and H3K4me2 peptide substrate solution. B 2. Reaction Incubation - Add diluted this compound to microplate wells. - Add LSD1 enzyme and incubate briefly. - Initiate reaction by adding H3K4me2 substrate. - Incubate at room temperature. A->B C 3. Detection - Stop the reaction. - Add detection reagents (e.g., HRP-linked secondary antibody for formaldehyde detection). - Incubate to allow signal development. B->C D 4. Data Analysis - Read fluorescence or absorbance on a plate reader. - Subtract background from control wells. - Plot % inhibition vs. log[this compound]. - Calculate IC50 using non-linear regression. C->D

Caption: Workflow for an in vitro LSD1 enzymatic inhibition assay.

Methodology Detail: A typical fluorometric LSD1 assay kit is used.[14] The reaction involves incubating recombinant human LSD1 enzyme with a di-methylated H3K4 peptide substrate in the presence of varying concentrations of this compound. The demethylation reaction produces formaldehyde, which is subsequently measured by a coupled reaction that generates a fluorescent product. Fluorescence is read using a microplate reader, and the data are normalized to no-inhibitor and no-enzyme controls to calculate the percent inhibition for each concentration. The IC₅₀ value is then determined by fitting the dose-response curve.[14]

Cell Proliferation (CCK-8) Assay

This protocol is used to assess the antiproliferative effects of this compound on cancer cell lines.

Methodology Detail: Cancer cells (e.g., HNSCC lines Cal-27, SCC-9) are seeded in 96-well plates and allowed to adhere overnight.[10][15] The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 48-72 hours). Following incubation, Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plate is incubated for an additional 1-4 hours. The absorbance is measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ is determined from the resulting dose-response curve.[15]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model.

Methodology Detail: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., SCLC cells).[12] Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., 5 mg/kg, daily), while the control group receives a vehicle.[12] Tumor volume and body weight are measured regularly (e.g., twice weekly). At the end of the study, tumors are excised and weighed. The Tumor Growth Inhibition (TGI) percentage is calculated to determine efficacy.[2][12]

Signaling and Logic Diagrams

Visualizing the complex biological relationships provides a clearer understanding of this compound's role in cancer therapy.

LSD1_Cancer_Logic A LSD1 Overexpression in Tumor Cells B Decreased H3K4me2 (Epigenetic Repression) A->B D Blocked Cell Differentiation A->D C Silencing of Tumor Suppressor Genes B->C E Increased Cell Proliferation C->E D->E F Tumor Progression & Metastasis E->F

Caption: The role of LSD1 overexpression in cancer progression.

Conclusion

This compound is a promising, potent, and selective reversible inhibitor of LSD1 with significant antineoplastic potential. Preclinical data robustly support its mechanism of action and demonstrate strong antitumor efficacy in both in vitro and in vivo models of various cancers, including AML, SCLC, and HNSCC.[2][9] Early-phase clinical trials have established a manageable safety profile and have shown encouraging signs of durable clinical activity in patients with advanced malignancies.[6][11] The reversible nature of its inhibition may provide a safety advantage over irreversible inhibitors.[11] Ongoing and future research will further delineate the therapeutic utility of this compound, both as a monotherapy and in combination with other anticancer agents, aiming to expand its application and improve outcomes for cancer patients.

References

Pulrodemstat's Induction of the CD11b Differentiation Marker in Acute Myeloid Leukemia (AML) Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism by which pulrodemstat (CC-90011), a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), induces the expression of the myeloid differentiation marker CD11b in Acute Myeloid Leukemia (AML) cells. This document details the underlying signaling pathways, provides comprehensive experimental protocols for assessing this biological effect, and presents key quantitative data to support further research and development in this area.

Introduction

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which interferes with normal hematopoiesis. A key feature of AML is a block in the differentiation of myeloid progenitor cells. Therapeutic strategies aimed at overcoming this differentiation blockade are a promising avenue for AML treatment.

This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9). In many AML subtypes, LSD1 is overexpressed and contributes to the maintenance of a leukemic state by repressing the expression of genes required for myeloid differentiation. By inhibiting LSD1, this compound promotes the differentiation of AML cells, a process that can be monitored by the upregulation of cell surface markers such as CD11b.

Quantitative Data on this compound's Activity

This compound has demonstrated potent and specific activity in preclinical AML models. The following tables summarize key quantitative metrics of its efficacy.

Parameter Value Cell Line Assay Type Reference
LSD1 IC₅₀ 0.25 nM-Enzymatic Assay[1]
LSD1 IC₅₀ 0.3 nM-TR-Fret Assay
CD11b Induction EC₅₀ 7 nMTHP-1Cellular Differentiation Assay[1]
Antiproliferative EC₅₀ 2 nMKasumi-1Cellular Proliferation Assay[1]

Table 1: In Vitro Potency of this compound in AML Models

Signaling Pathway of this compound-Induced Differentiation

This compound's primary mechanism of action involves the inhibition of the enzymatic activity of LSD1. This inhibition sets off a cascade of events within the AML cell, ultimately leading to the expression of genes that drive myeloid differentiation.

In the leukemic state, LSD1 is often recruited to the promoter regions of key myeloid differentiation genes, such as ITGAM (which encodes CD11b), by the transcription factor Growth Factor Independent 1 (GFI1). The LSD1/GFI1 complex acts as a transcriptional repressor, removing activating methyl marks (H3K4me1/2) from the histone tails, thereby maintaining a condensed chromatin state and silencing gene expression.

Treatment with this compound inhibits the demethylase activity of LSD1. This leads to an accumulation of H3K4me2 at the promoter of the ITGAM gene. This increase in a permissive histone mark leads to a more open chromatin structure, allowing for the binding of pro-differentiative transcription factors like PU.1 and C/EBPα. The binding of these transcription factors initiates the transcription of ITGAM, resulting in the increased cell surface expression of the CD11b protein, a hallmark of myeloid differentiation.

Pulrodemstat_Signaling_Pathway cluster_nucleus AML Cell Nucleus cluster_cytoplasm Cytoplasm & Cell Surface This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits CD11b_Promoter CD11b Gene Promoter H3K4me2_high H3K4me2 (high) LSD1->H3K4me2_high Demethylates to GFI1 GFI1 GFI1->CD11b_Promoter Recruits LSD1 to PU1_CEBPA PU.1 / C/EBPα PU1_CEBPA->CD11b_Promoter Binds to H3K4me2_low H3K4me2 (low) Transcription_Blocked Transcription Blocked H3K4me2_low->Transcription_Blocked Transcription_Active Transcription Active H3K4me2_high->Transcription_Active CD11b_mRNA CD11b mRNA Transcription_Active->CD11b_mRNA leads to CD11b_Protein CD11b Protein CD11b_mRNA->CD11b_Protein Translation Cell_Surface_CD11b Surface CD11b Expression (Differentiation Marker) CD11b_Protein->Cell_Surface_CD11b Trafficking to

Figure 1: Signaling pathway of this compound-induced CD11b expression.

Experimental Protocols

AML Cell Culture and this compound Treatment

This protocol describes the culture of the THP-1 human monocytic leukemia cell line and subsequent treatment with this compound.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • This compound (CC-90011)

  • Dimethyl sulfoxide (DMSO), sterile

  • T-75 cell culture flasks

  • 6-well tissue culture plates

  • Sterile conical tubes (15 mL and 50 mL)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture Maintenance:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days to maintain a cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL. THP-1 cells grow in suspension.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Treatment of THP-1 Cells:

    • On the day of the experiment, count the THP-1 cells and assess viability (should be >95%).

    • Seed the cells in a 6-well plate at a density of 2 x 10⁵ cells/mL in a final volume of 2 mL per well.

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A typical final concentration range for an EC₅₀ determination would be from 0.1 nM to 1 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Add the diluted this compound or vehicle to the respective wells.

    • Incubate the plate at 37°C with 5% CO₂ for the desired time period (e.g., 48-96 hours for CD11b induction).

Flow Cytometry for CD11b Expression

This protocol details the staining and analysis of CD11b expression on the surface of this compound-treated AML cells by flow cytometry.

Materials:

  • Treated and control THP-1 cells (from section 4.1)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • PE-conjugated anti-human CD11b antibody (or other suitable fluorochrome)

  • Isotype control antibody (PE-conjugated mouse IgG1, κ)

  • 7-AAD or Propidium Iodide (PI) for viability staining

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing:

    • Gently resuspend the cells in each well of the 6-well plate.

    • Transfer the cell suspension to individual FACS tubes.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with 1-2 mL of cold Flow Cytometry Staining Buffer.

    • Repeat the centrifugation and washing step.

  • Antibody Staining:

    • Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.

    • Add the PE-conjugated anti-human CD11b antibody to the sample tubes at the manufacturer's recommended concentration.

    • In a separate tube for the isotype control, add the PE-conjugated mouse IgG1, κ isotype control antibody at the same concentration.

    • Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

  • Final Washes and Viability Staining:

    • After incubation, add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash.

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Add a viability dye such as 7-AAD or PI to each tube 5-10 minutes before analysis to exclude dead cells.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single-cell population.

    • Analyze the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) of CD11b expression for each treatment condition.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis Culture Culture THP-1 Cells Seed Seed Cells in 6-well Plate Culture->Seed Treat Treat with this compound (or Vehicle Control) Seed->Treat Incubate Incubate (48-96h) Treat->Incubate Harvest Harvest & Wash Cells Incubate->Harvest Proceed to Staining Stain_CD11b Stain with anti-CD11b Ab Harvest->Stain_CD11b Wash_Final Final Wash Stain_CD11b->Wash_Final Stain_Viability Add Viability Dye Acquire Acquire on Flow Cytometer Stain_Viability->Acquire Proceed to Analysis Wash_Final->Stain_Viability Gate Gate on Live, Single Cells Acquire->Gate Analyze Analyze %CD11b+ & MFI Gate->Analyze

Figure 2: Experimental workflow for assessing CD11b induction.

Conclusion

This compound effectively induces myeloid differentiation in AML cells, as evidenced by the upregulation of the CD11b surface marker. This pro-differentiative effect is a direct consequence of its potent inhibition of LSD1, leading to epigenetic reprogramming at key myeloid gene promoters. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other LSD1 inhibitors in the context of AML. The detailed protocols offer standardized procedures for the reliable assessment of this compound's biological activity, facilitating the comparison of results across different studies and the advancement of this promising therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols: Treating HNSCC Cell Lines with Pulrodemstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy to treat, with chemotherapy often serving as a first-line treatment with limited efficacy.[1] This has spurred the search for more targeted and effective therapeutic options. Pulrodemstat (also known as CC-90011) has emerged as a promising candidate. It is a potent, selective, and orally available inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[2][3][4] LSD1 is an epigenetic enzyme that is frequently overexpressed in HNSCC and is associated with poor clinical outcomes.[1] By inhibiting LSD1, this compound can modulate gene expression, leading to the suppression of tumor growth and induction of apoptosis in HNSCC cells.[1][2]

These application notes provide a summary of the effects of this compound on HNSCC cell lines and detailed protocols for key in vitro experiments to assess its efficacy.

Data Presentation: Efficacy of this compound in HNSCC Cell Lines

The anti-tumor activity of this compound has been evaluated in several HNSCC cell lines, demonstrating its potential as a therapeutic agent.

Table 1: IC50 Values of this compound in HNSCC Cell Lines

Cell LineIC50 (µM)Comparison DrugComparison IC50 (µM)Reference
Cal-272.425-Fluorouracil (5-Fu)>10[1]
SCC-90.525-Fluorouracil (5-Fu)>10[1]
SCC-1Not specifiedNot specifiedNot specified[1]
FaDuNot specifiedNot specifiedNot specified[1]

Table 2: Cellular Effects of this compound on HNSCC Cell Lines

ExperimentEffect ObservedCell LinesReference
Proliferation Dramatically suppressedCal-27, SCC-9, SCC-1, FaDu[1]
Migration Dramatically suppressedCal-27, SCC-9[1]
Apoptosis Substantially inducedCal-27, SCC-9[1]
Colony Formation Significantly inhibitedCal-27, SCC-9[1]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting LSD1, which in turn alters the methylation status of histones, leading to changes in gene expression. In HNSCC, the TET3/KDM1A (LSD1) axis is implicated in the malignant phenotype. This compound's inhibition of KDM1A disrupts DNA replication and repair processes, ultimately triggering apoptosis in cancer cells.[1]

Pulrodemstat_Mechanism This compound Mechanism of Action in HNSCC cluster_downstream Downstream Effects This compound This compound KDM1A KDM1A (LSD1) This compound->KDM1A inhibits DNA_Replication DNA Replication KDM1A->DNA_Replication promotes DNA_Repair DNA Repair KDM1A->DNA_Repair promotes Apoptosis Apoptosis KDM1A->Apoptosis inhibits TET3 TET3 TET3->KDM1A positively regulates Proliferation Cell Proliferation DNA_Replication->Proliferation DNA_Repair->Proliferation Migration Cell Migration Proliferation->Migration

Caption: this compound inhibits KDM1A (LSD1), disrupting DNA replication and repair, leading to decreased proliferation and migration, and increased apoptosis in HNSCC cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on HNSCC cell lines.

Cell Culture and this compound Treatment

This protocol outlines the basic steps for culturing HNSCC cell lines and treating them with this compound.

Cell_Culture_Workflow Workflow for Cell Culture and Drug Treatment start Start thaw Thaw HNSCC Cells start->thaw culture Culture Cells in Appropriate Medium thaw->culture passage Passage Cells at 70-90% Confluency culture->passage seed Seed Cells for Experiment passage->seed treat Treat with this compound seed->treat incubate Incubate for Desired Time treat->incubate analyze Analyze (e.g., Viability, Apoptosis) incubate->analyze end End analyze->end

Caption: A generalized workflow for culturing HNSCC cells and subsequent treatment with this compound for experimental analysis.

Materials:

  • HNSCC cell lines (e.g., Cal-27, SCC-9)

  • Appropriate cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (CC-90011)

  • Dimethyl sulfoxide (DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks, plates, and other sterile labware

Procedure:

  • Cell Culture:

    • Culture HNSCC cell lines in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells when they reach 70-90% confluency using trypsin-EDTA.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Treatment:

    • Seed the HNSCC cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

    • Allow the cells to adhere overnight.

    • Remove the old medium and replace it with a fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of HNSCC cells.

CCK8_Workflow CCK-8 Cell Viability Assay Workflow start Start seed_cells Seed HNSCC Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere add_drug Add this compound at Various Concentrations adhere->add_drug incubate_drug Incubate for 24-72h add_drug->incubate_drug add_cck8 Add CCK-8 Reagent incubate_drug->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_absorbance Measure Absorbance at 450 nm incubate_cck8->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for performing a CCK-8 cell viability assay to assess the impact of this compound.

Materials:

  • HNSCC cells treated with this compound in a 96-well plate

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed 2 x 10³ HNSCC cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound as described in Protocol 1.

  • After the desired incubation period (e.g., 48 hours), add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Colony_Formation_Workflow Colony Formation Assay Workflow start Start seed_cells Seed Low-Density HNSCC Cells in 6-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate_cells Incubate for 1-3 Weeks treat_cells->incubate_cells fix_colonies Fix Colonies with Methanol or PFA incubate_cells->fix_colonies stain_colonies Stain with Crystal Violet fix_colonies->stain_colonies count_colonies Count Colonies stain_colonies->count_colonies analyze_results Analyze and Compare Results count_colonies->analyze_results end End analyze_results->end

Caption: Workflow illustrating the key steps of a colony formation assay to evaluate long-term drug effects.

Materials:

  • HNSCC cells

  • 6-well plates

  • This compound

  • Fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Seed a low density of HNSCC cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Allow the cells to adhere, then treat with a low concentration of this compound.

  • Incubate the plates for 1-3 weeks, replacing the medium with fresh drug-containing medium every 2-3 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with the fixing solution for 15-20 minutes.

  • Stain the colonies with crystal violet solution for 20-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically those with >50 cells) in each well.

Transwell Migration Assay

This protocol is used to evaluate the effect of this compound on HNSCC cell migration.

Transwell_Workflow Transwell Migration Assay Workflow start Start prepare_cells Prepare HNSCC Cell Suspension in Serum-Free Medium start->prepare_cells add_chemoattractant Add Chemoattractant (e.g., 10% FBS) to Lower Chamber prepare_cells->add_chemoattractant seed_cells Seed Cells into Upper Chamber of Transwell Insert add_chemoattractant->seed_cells incubate_cells Incubate for 24-48h seed_cells->incubate_cells remove_nonmigrated Remove Non-Migrated Cells from Upper Surface incubate_cells->remove_nonmigrated fix_migrated Fix Migrated Cells on Lower Surface remove_nonmigrated->fix_migrated stain_migrated Stain with Crystal Violet fix_migrated->stain_migrated image_and_count Image and Count Migrated Cells stain_migrated->image_and_count end End image_and_count->end

Caption: A workflow detailing the process of a transwell migration assay to assess cell motility.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • HNSCC cells pre-treated with this compound

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixing and staining solutions as in the colony formation assay

Procedure:

  • Pre-treat HNSCC cells with this compound for the desired time.

  • Resuspend the treated cells in serum-free medium.

  • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells and seed the cell suspension into the upper chamber.

  • Incubate for 24-48 hours.

  • Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane as described for the colony formation assay.

  • Image and count the migrated cells in several random fields under a microscope.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound in HNSCC cells.

Apoptosis_Workflow Apoptosis Assay Workflow (Flow Cytometry) start Start treat_cells Treat HNSCC Cells with this compound start->treat_cells harvest_cells Harvest Cells (including supernatant) treat_cells->harvest_cells wash_cells Wash Cells with PBS harvest_cells->wash_cells resuspend_binding_buffer Resuspend in Annexin V Binding Buffer wash_cells->resuspend_binding_buffer stain_annexin_pi Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend_binding_buffer->stain_annexin_pi incubate_dark Incubate in the Dark stain_annexin_pi->incubate_dark analyze_flow_cytometry Analyze by Flow Cytometry incubate_dark->analyze_flow_cytometry end End analyze_flow_cytometry->end

Caption: Workflow for the detection and quantification of apoptosis using Annexin V and PI staining followed by flow cytometry.

Materials:

  • HNSCC cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat HNSCC cells with this compound for the desired time.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Conclusion

This compound demonstrates significant anti-tumor activity in HNSCC cell lines by inhibiting proliferation and migration, and inducing apoptosis. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other LSD1 inhibitors in HNSCC. These in vitro assays are crucial first steps in the preclinical evaluation of novel therapeutic agents for this challenging disease.

References

Application Notes and Protocols for Pulrodemstat in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulrodemstat (formerly CC-90011) is a potent, selective, and reversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] Its overexpression is implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][4] By inhibiting LSD1, this compound alters gene expression, leading to the suppression of tumor-promoting genes and the activation of tumor-suppressor genes, which can induce cancer cell differentiation and apoptosis.[3] These application notes provide detailed protocols and quantitative data for the use of this compound in preclinical mouse xenograft models.

Mechanism of Action

This compound targets LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme. LSD1's primary oncogenic role involves the demethylation of mono- and di-methylated H3K4 (H3K4me1/2), a mark associated with active gene transcription. This action leads to the repression of tumor suppressor genes. LSD1 can also demethylate H3K9me1/2, a repressive mark, thereby activating oncogenes. This compound's inhibition of LSD1 leads to an accumulation of H3K4me2 at target gene promoters, reactivating tumor suppressor gene expression and promoting an anti-tumor effect.

LSD1_Pathway cluster_nucleus Cell Nucleus This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2 (Active Promoters) LSD1->H3K4me2 Demethylates TranscriptionRepression Transcription Repression LSD1->TranscriptionRepression TranscriptionActivation Transcription Activation H3K4me2->TranscriptionActivation Promotes TumorSuppressor Tumor Suppressor Genes (e.g., differentiation genes) CellDifferentiation Cell Differentiation & Apoptosis TumorSuppressor->CellDifferentiation TranscriptionRepression->TumorSuppressor TranscriptionActivation->TumorSuppressor TumorGrowth Tumor Growth CellDifferentiation->TumorGrowth

Caption: this compound inhibits LSD1, leading to increased H3K4me2 and tumor suppressor gene expression.

Quantitative Data Summary

The following tables summarize the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound in mouse models.

Table 1: In Vivo Efficacy of this compound in SCLC Xenograft Models

Model TypeCancer TypeMouse StrainDosage and AdministrationTreatment DurationEndpointResultReference
Patient-Derived Xenograft (PDX) LXFS 615SCLCN/A5 mg/kg, oral gavage, daily30 daysTumor Growth Inhibition (TGI)78% TGI (p=0.001) with <1% body weight loss[5]
Cell Line-Derived Xenograft (H1417)SCLCN/A2.5 mg/kg, oral gavage, dailyN/ATumor Growth Regression159% (p=0.001)[5]
Cell Line-Derived Xenograft (H1417)SCLCN/A5 mg/kg, oral gavage, dailyN/ATumor Growth Regression178% (p=0.0001)[5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (µM)AUC₀₋₂₄h (µM·h)Bioavailability (%)Half-life (h)Reference
Oral Gavage50.361.832%N/A[1][5]
Intravenous (IV)5N/AN/AN/A2[1][5]

Table 3: In Vitro and In Vivo Pharmacodynamic Markers

ModelTreatmentMarkerResultReference
SCLC Xenograft (H1417)2.5 mg/kg & 5 mg/kg, PO, 4 daysGRP mRNA levelsDose-dependent downregulation; max suppression at 5 mg/kg[1][5]
AML Cell Line (THP-1)In vitroCD11b expressionEC₅₀ = 7 nM[1][5]
AML Cell Line (Kasumi-1)In vitroAnti-proliferative activityEC₅₀ = 2 nM[1][5]
Ewing Sarcoma Cells (TC-32)In vitro (0.75 & 1.5 µM)H3K4me2 levelsIncreased abundance[6]

Experimental Protocols

Protocol 1: General Patient-Derived Xenograft (PDX) Efficacy Study

This protocol is based on the successful efficacy study of this compound in the SCLC PDX model LXFS 615.[5]

1. Animal Model:

  • Immunocompromised mice (e.g., NOD-scid gamma (NSG) or BALB/c nude mice).

  • House animals in a specific pathogen-free (SPF) environment.

2. PDX Establishment:

  • Subcutaneously implant patient-derived SCLC tumor fragments (e.g., LXFS 615) into the flank of recipient mice.

  • Allow tumors to establish and grow. Passage tumors to create a cohort of mice with established tumors.

3. Study Initiation and Randomization:

  • Monitor tumor growth using digital calipers. Tumor volume (mm³) = (Length × Width²)/2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).

4. Preparation of this compound Formulation (for Oral Gavage):

  • Vehicle Example: Prepare a suspension in a suitable vehicle. A common formulation for oral administration of hydrophobic compounds is 0.5% (w/v) methylcellulose in sterile water.

  • This compound Suspension:

    • Weigh the required amount of this compound powder.

    • Prepare the vehicle solution.

    • Gradually add the vehicle to the this compound powder while triturating to create a homogenous suspension at the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse at 10 mL/kg dosing volume).

    • Prepare fresh daily or as stability allows.

5. Administration:

  • Treatment Group: Administer this compound at 5 mg/kg via oral gavage, once daily.

  • Control Group: Administer an equivalent volume of the vehicle solution via oral gavage on the same schedule.

6. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor animal health daily.

  • Continue treatment for the specified duration (e.g., 30 days).[5]

  • Primary endpoint: Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - (ΔT/ΔC)) × 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Euthanize mice if tumor volume exceeds protocol limits or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

Protocol 2: Pharmacodynamic Study in a Cell Line-Derived Xenograft Model

This protocol is designed to assess target engagement in vivo, based on studies in the H1417 SCLC model.[5]

1. Xenograft Establishment:

  • Subcutaneously inject H1417 SCLC cells (e.g., 5 × 10⁶ cells in Matrigel/PBS) into the flank of nude mice.

2. Study Design:

  • Once tumors reach an average volume of ~200-300 mm³, randomize mice into groups.

  • Groups: Vehicle control, this compound 2.5 mg/kg, this compound 5 mg/kg.

3. Dosing:

  • Prepare and administer this compound as described in Protocol 1.

  • Treat mice once daily for 4 consecutive days.[5]

4. Sample Collection:

  • Euthanize mice 24 hours after the final dose.[5]

  • Excise tumors and either snap-freeze in liquid nitrogen for molecular analysis (qPCR, Western blot) or fix in formalin for immunohistochemistry (IHC).

5. Analysis:

  • qPCR: Extract RNA from tumor samples to quantify the mRNA expression of target genes, such as Gastrin-Releasing Peptide (GRP), normalizing to a housekeeping gene.

  • Western Blot/IHC: Prepare protein lysates or tissue sections to analyze the levels of histone marks, specifically the increase in H3K4me2, to confirm LSD1 inhibition.

Experimental Workflow Visualization

Xenograft_Workflow cluster_prep Preparation cluster_growth Tumor Growth & Monitoring cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implantation 1. Tumor Implantation (PDX fragment or Cell Line) TumorGrowth 2. Tumor Growth (to 100-200 mm³) Implantation->TumorGrowth Randomization 3. Randomization (Vehicle & Treatment Groups) TumorGrowth->Randomization Dosing 4. Daily Oral Gavage (e.g., 5 mg/kg this compound or Vehicle) Randomization->Dosing Monitoring 5. Monitor Tumor Volume & Body Weight (2-3x / week) Dosing->Monitoring Efficacy 6a. Efficacy Endpoint (e.g., 30 days) Calculate TGI Dosing->Efficacy PD 6b. Pharmacodynamic Endpoint (e.g., 4 days) Collect Tumors for Analysis Dosing->PD Monitoring->Dosing

Caption: General workflow for a this compound mouse xenograft study.

References

Application Notes and Protocols: Pulrodemstat Combination Therapy with Chemotherapy in Small Cell Lung Cancer (SCLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis. Standard first-line treatment for extensive-stage SCLC (ES-SCLC) has historically been platinum-based chemotherapy, such as cisplatin or carboplatin in combination with etoposide. While initial response rates are high, relapse is nearly universal, and subsequent treatment options are limited.[1] The addition of immune checkpoint inhibitors to chemotherapy has offered a modest improvement in overall survival.[1][2][3]

Pulrodemstat (formerly CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1).[4][5][6] LSD1 is an epigenetic enzyme that plays a crucial role in the regulation of gene expression. In SCLC, LSD1 is implicated in maintaining the neuroendocrine phenotype, a key driver of the disease.[1][7][8] By inhibiting LSD1, this compound has the potential to alter the epigenetic landscape of SCLC cells, leading to anti-tumor effects. Preclinical studies have demonstrated that this compound exhibits antiproliferative activity in SCLC cell lines and in patient-derived xenograft models.[4][6]

This document provides an overview of the rationale, preclinical data, and a representative clinical trial protocol for the combination of this compound with standard chemotherapy in SCLC.

Mechanism of Action of this compound in SCLC

LSD1, also known as KDM1A, is a histone demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. In SCLC, LSD1 is a key component of a repressive complex that silences the NOTCH signaling pathway.[7][8] The NOTCH pathway is a critical regulator of cell fate and is often suppressed in SCLC, which contributes to the maintenance of the neuroendocrine phenotype driven by transcription factors like ASCL1.[1][7][8]

Inhibition of LSD1 by this compound leads to the reactivation of the NOTCH signaling pathway.[7][8] This, in turn, suppresses the expression of ASCL1 and other neuroendocrine markers, ultimately inhibiting SCLC cell growth and promoting a less aggressive phenotype.[1][7][8]

Pulrodemstat_SCLC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Cell Membrane LSD1 LSD1 NOTCH1_gene NOTCH1 Gene LSD1->NOTCH1_gene Represses NOTCH1_receptor NOTCH1 Receptor NOTCH1_gene->NOTCH1_receptor Expresses ASCL1_gene ASCL1 Gene NE_Markers Neuroendocrine Marker Genes ASCL1_gene->NE_Markers Activates HES1_gene HES1 Gene HES1_gene->ASCL1_gene Represses SCLC_Cell SCLC Cell Proliferation & Neuroendocrine Phenotype NE_Markers->SCLC_Cell Promotes NICD NICD (Active Fragment) NOTCH1_receptor->NICD Activates NICD->HES1_gene Activates This compound This compound This compound->LSD1 Inhibits Chemotherapy Chemotherapy (Cisplatin + Etoposide) Chemotherapy->SCLC_Cell Induces DNA Damage Apoptosis Apoptosis SCLC_Cell->Apoptosis Inhibited by this compound + Chemotherapy Combination

Caption: Signaling pathway of this compound in SCLC.

Preclinical and Clinical Data for this compound

Preclinical In Vitro and In Vivo Data

This compound has demonstrated potent antiproliferative activity in various SCLC cell lines and in patient-derived xenograft (PDX) models.[4][6] This anti-tumor activity is associated with the suppression of neuroendocrine markers.

Clinical Trial Data (Monotherapy)

The first-in-human, phase 1 study of this compound (CC-90011-ST-001; NCT02875223) evaluated its safety and efficacy in patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma.[5][6][9] While this trial did not focus exclusively on SCLC, it included patients with neuroendocrine neoplasms, which share characteristics with SCLC.

Table 1: Summary of Key Findings from the Phase 1 Study of this compound (CC-90011-ST-001)

ParameterFindingReference
Recommended Phase 2 Dose (RP2D) 60 mg once per week[4][6][9]
Maximum Tolerated Dose (MTD) 80 mg once per week[4][6]
Most Common Treatment-Related Adverse Event Thrombocytopenia (on-target effect)[1][5][6]
Efficacy in Neuroendocrine Neoplasms (NENs) Durable stable disease observed in several patients[4][5]
Pharmacodynamics Decreased levels of secreted neuroendocrine peptides (e.g., progastrin-releasing peptide)[5]

Representative Experimental Protocol: Phase 1b/2 Study of this compound with Cisplatin and Etoposide in First-Line ES-SCLC

The following protocol is a representative design based on the planned clinical trial NCT03850067 and standard SCLC treatment regimens.

Study Objectives
  • Primary: To determine the recommended Phase 2 dose (RP2D) and safety profile of this compound in combination with cisplatin and etoposide in patients with previously untreated ES-SCLC.

  • Secondary: To evaluate the preliminary anti-tumor activity of the combination, including Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).

Patient Population
  • Inclusion Criteria:

    • Histologically or cytologically confirmed ES-SCLC.

    • No prior systemic therapy for ES-SCLC.

    • ECOG performance status of 0-1.

    • Adequate organ function (hematologic, renal, and hepatic).

  • Exclusion Criteria:

    • Symptomatic CNS metastases.

    • Prior treatment with an LSD1 inhibitor.

    • Significant cardiovascular disease.

Treatment Plan
  • Dose Escalation Phase (Phase 1b): A standard 3+3 dose escalation design to determine the MTD and RP2D of this compound in combination with a standard dose of cisplatin and etoposide.

  • Dose Expansion Phase (Phase 2): Patients will be treated at the RP2D to further evaluate safety and preliminary efficacy.

Treatment Cycles: 21-day cycles for up to 6 cycles, followed by maintenance therapy with this compound.

  • This compound: Oral administration, once weekly, starting at a protocol-defined dose level.

  • Cisplatin: 75 mg/m² intravenously on Day 1 of each cycle.

  • Etoposide: 100 mg/m² intravenously on Days 1, 2, and 3 of each cycle.

Assessments
  • Safety: Monitored through physical examinations, vital signs, laboratory tests, and adverse event reporting according to CTCAE v5.0.

  • Efficacy: Tumor assessments (CT or MRI scans) performed at baseline and every 6 weeks, evaluated according to RECIST v1.1.

  • Pharmacokinetics: Plasma samples collected to determine the pharmacokinetic profile of this compound.

  • Pharmacodynamics: Blood and/or tumor tissue samples collected to assess target engagement and modulation of neuroendocrine markers.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Cycles (21-day cycles, up to 6) cluster_assessment Assessments cluster_followup Follow-up Screening Inclusion/Exclusion Criteria Met? Day1 Day 1: - this compound (oral, weekly) - Cisplatin (IV) - Etoposide (IV) Screening->Day1 Enrollment Day2_3 Days 2 & 3: - Etoposide (IV) Day1->Day2_3 Tumor_Assessment Tumor Assessment (RECIST 1.1) - Baseline - Every 6 weeks Safety_Monitoring Safety Monitoring (CTCAE v5.0) - Ongoing PK_PD PK/PD Analysis - Predetermined time points Day8_15 Days 8 & 15: - this compound (oral, weekly) Day2_3->Day8_15 Cycle_Repeat Repeat for up to 6 cycles Day8_15->Cycle_Repeat Cycle_Repeat->Day1 Maintenance This compound Maintenance Therapy Cycle_Repeat->Maintenance After 6 cycles Survival_Followup Survival Follow-up Maintenance->Survival_Followup

Caption: Experimental workflow for a combination therapy trial.

Conclusion

The combination of this compound with standard chemotherapy represents a promising therapeutic strategy for SCLC. By targeting the epigenetic machinery that drives the neuroendocrine phenotype, this compound may enhance the efficacy of chemotherapy and potentially overcome resistance mechanisms. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this combination in patients with SCLC. The successful development of this approach could provide a much-needed new treatment option for this aggressive disease.

References

Protocol for Assessing Apoptosis After Pulrodemstat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulrodemstat (CC-90011) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (KDM1A), an enzyme that plays a critical role in regulating gene expression through histone demethylation.[1][2] Aberrant KDM1A activity is implicated in the progression of various cancers, making it a promising therapeutic target.[2] this compound has been shown to induce apoptosis in cancer cells, a key mechanism for its anti-tumor activity.[1][3] This document provides detailed protocols for assessing apoptosis in cancer cell lines following treatment with this compound.

The primary mechanism by which this compound is understood to induce apoptosis involves the disruption of DNA replication and repair processes.[3] Inhibition of KDM1A by this compound leads to an increase in histone methylation, altering chromatin structure and the expression of genes critical for cell survival and proliferation. This disruption of normal cellular processes can trigger programmed cell death. Additionally, inhibition of KDM1A has been linked to the activation of the Unfolded Protein Response (UPR) pathway, which, when prolonged, can also lead to apoptosis.

This application note outlines key in vitro assays to quantify and characterize the apoptotic effects of this compound, including Annexin V/PI staining for the detection of early and late-stage apoptosis, caspase activity assays to measure the activation of key executioner caspases, and Western blotting to analyze the expression of apoptosis-related proteins.

Data Presentation

The following tables summarize the inhibitory effects of this compound on various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Cal-27Head and Neck Squamous Cell Carcinoma2.42[3]
SCC-9Head and Neck Squamous Cell Carcinoma0.52[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

ParameterDescriptionValueReference
KDM1A Enzymatic InhibitionIC50 for this compound against KDM1A enzyme0.25 nM

Experimental Protocols

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., Cal-27, SCC-9)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA.

    • Collect all cells, including those in the supernatant (which may include apoptotic cells that have detached).

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls to correct for spectral overlap between FITC and PI.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence signals to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.

  • Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired duration. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Assay:

    • Equilibrate the plate and its contents to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each sample using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase activity present.

    • Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Apoptosis Assessment cluster_assays Apoptosis Assays cell_culture 1. Cell Culture and Treatment - Seed cancer cells - Treat with this compound harvesting 2. Cell Harvesting - Collect adherent and suspension cells cell_culture->harvesting annexin_v Annexin V/PI Staining - Stain with Annexin V-FITC and PI harvesting->annexin_v caspase Caspase-3/7 Assay - Add Caspase-Glo reagent harvesting->caspase western Western Blotting - Lyse cells and extract proteins harvesting->western flow_cytometry Flow Cytometry - Quantify apoptotic cell populations annexin_v->flow_cytometry luminometry Luminometry - Measure caspase activity caspase->luminometry imaging Western Blot Imaging - Detect protein expression western->imaging analysis 3. Data Acquisition and Analysis flow_cytometry->analysis luminometry->analysis imaging->analysis

Caption: Experimental workflow for assessing apoptosis after this compound treatment.

G cluster_pathway This compound-Induced Apoptotic Signaling Pathway cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm This compound This compound KDM1A KDM1A (LSD1) This compound->KDM1A inhibition Histone_Methylation Increased Histone Methylation (H3K4me2) KDM1A->Histone_Methylation demethylation UPR Unfolded Protein Response (UPR) Activation KDM1A->UPR repression Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression DNA_Repair_Down Downregulation of DNA Repair Genes Gene_Expression->DNA_Repair_Down DNA_Damage DNA Damage Accumulation DNA_Repair_Down->DNA_Damage Mitochondrial_Pathway Mitochondrial Pathway of Apoptosis DNA_Damage->Mitochondrial_Pathway UPR->Mitochondrial_Pathway Bax_Bcl2 Increased Bax/Bcl-2 Ratio Caspase_Activation Caspase-9, -3, -7 Activation Bax_Bcl2->Caspase_Activation Mitochondrial_Pathway->Bax_Bcl2 Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Western Blot Analysis of Histone Marks Following Pulrodemstat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulrodemstat (also known as CC-90011) is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a key epigenetic enzyme that plays a critical role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][4] By inhibiting LSD1, this compound leads to an increase in the methylation of these key histone marks, subsequently altering gene expression and inducing anti-tumor effects such as cell differentiation and apoptosis.[1][5]

These application notes provide a comprehensive guide for the analysis of H3K4me2 and H3K9me2 histone marks by Western blot following treatment with this compound. Included are the mechanism of action, expected quantitative changes in histone marks, and a detailed experimental protocol.

Mechanism of Action of this compound on Histone Marks

This compound functions by binding to the active site of the LSD1 enzyme, preventing it from removing methyl groups from its histone substrates. Specifically, LSD1 inhibition by this compound is expected to result in the accumulation of di-methylation at H3K4 (H3K4me2) and H3K9 (H3K9me2). An increase in H3K4me2 is generally associated with transcriptionally active or poised gene promoters, while an increase in H3K9me2 is typically linked to transcriptionally repressed heterochromatin. The overall cellular context and the specific genes affected determine the ultimate biological outcome of these changes.

Pulrodemstat_Mechanism cluster_0 This compound Action cluster_1 Histone Methylation Regulation cluster_2 Cellular Outcomes This compound This compound (CC-90011) LSD1 LSD1 (KDM1A) Histone Demethylase This compound->LSD1 Inhibits H3K4me1 H3K4me1/2 LSD1->H3K4me1 Demethylates H3K9me1 H3K9me1/2 LSD1->H3K9me1 Demethylates Active_Genes Gene Activation H3K4me1->Active_Genes Promotes Repressed_Genes Gene Repression H3K9me1->Repressed_Genes Promotes Differentiation Cell Differentiation Active_Genes->Differentiation Apoptosis Apoptosis Repressed_Genes->Apoptosis Tumor_Growth Tumor Growth Inhibition Differentiation->Tumor_Growth Apoptosis->Tumor_Growth

Figure 1: Signaling pathway of this compound's effect on histone methylation.

Data Presentation: Expected Quantitative Changes in Histone Marks

While the direct quantitative fold-change in H3K4me2 and H3K9me2 upon this compound treatment is not extensively documented in publicly available literature, based on its mechanism as a potent LSD1 inhibitor, a significant increase in these histone marks is the anticipated outcome. The tables below summarize the expected effects and provide a template for presenting experimental data.

Table 1: Expected Effect of this compound on Global Histone H3 Methylation Levels

Histone MarkExpected Change After this compound TreatmentRationale
H3K4me2IncreaseInhibition of LSD1-mediated demethylation of H3K4me2.
H3K9me2IncreaseInhibition of LSD1-mediated demethylation of H3K9me2.
Total H3No ChangeExpected to remain stable and serves as a loading control.

Table 2: Example Data Table for Quantitative Western Blot Analysis

Treatment GroupH3K4me2/Total H3 (Fold Change vs. Vehicle)H3K9me2/Total H3 (Fold Change vs. Vehicle)
Vehicle Control (DMSO)1.01.0
This compound (0.1 µM)Enter experimental valueEnter experimental value
This compound (1.0 µM)Enter experimental valueEnter experimental value
This compound (10 µM)Enter experimental valueEnter experimental value

Note: The optimal concentration of this compound will vary depending on the cell line. It is recommended to perform a dose-response experiment based on the known IC50 or EC50 values for the cell line of interest. For example, the IC50 of this compound in Cal-27 and SCC-9 cell lines are 2.42 µM and 0.52 µM, respectively.

Experimental Protocols

This section provides a detailed protocol for the Western blot analysis of histone marks following this compound treatment.

1. Cell Culture and this compound Treatment

  • Culture your cancer cell line of interest in the appropriate medium and conditions.

  • Seed cells in multi-well plates or flasks to achieve 70-80% confluency at the time of treatment.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours). The treatment duration should be optimized for the specific cell line and experimental goals.

2. Histone Extraction

  • After treatment, harvest the cells by scraping or trypsinization.

  • Wash the cells with ice-cold PBS.

  • Perform histone extraction using a commercial kit or a standard acid extraction protocol.

    • Acid Extraction (Brief Protocol):

      • Lyse the cells in a hypotonic buffer.

      • Isolate the nuclei by centrifugation.

      • Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours at 4°C.

      • Centrifuge to pellet the cellular debris and collect the supernatant containing the acid-soluble histones.

      • Precipitate the histones from the supernatant using trichloroacetic acid (TCA).

      • Wash the histone pellet with ice-cold acetone and air dry.

      • Resuspend the histone pellet in ultrapure water.

  • Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

3. Western Blot Analysis

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis A Histone Extraction from Treated Cells B Protein Quantification A->B C SDS-PAGE (15% Gel) B->C D Protein Transfer (PVDF or Nitrocellulose) C->D E Blocking (5% BSA in TBST) D->E F Primary Antibody Incubation (anti-H3K4me2, anti-H3K9me2, anti-H3) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Image Acquisition H->I J Densitometry Analysis I->J K Normalization to Total H3 J->K

Figure 2: Experimental workflow for Western blot analysis of histone marks.
  • Gel Electrophoresis:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (10-20 µg of histone extract) into the wells of a 15% SDS-polyacrylamide gel. Due to the small size of histones, a higher percentage gel is recommended for better resolution.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A 0.2 µm pore size is recommended for efficient capture of low molecular weight histones.

    • Confirm successful transfer by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C with gentle agitation. Use the antibody dilutions recommended by the manufacturer.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the signal intensity of the histone modification-specific bands to the corresponding total Histone H3 band to account for any loading variations.

    • Calculate the fold change in histone methylation relative to the vehicle-treated control.

Conclusion

The analysis of histone modifications by Western blot is a crucial technique for understanding the epigenetic mechanism of action of drugs like this compound. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively and reliably assess the impact of this compound on H3K4me2 and H3K9me2 levels in cancer cells. This information is vital for advancing our understanding of LSD1-targeted therapies and their potential in cancer treatment.

References

Application Notes and Protocols for Determining the IC50 of Pulrodemstat using MTT and XTT Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulrodemstat (also known as CC-90011) is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3] LSD1 is overexpressed in various cancers, and its inhibition can lead to the re-expression of tumor suppressor genes, inducing differentiation and apoptosis in cancer cells.[4][5] Therefore, determining the half-maximal inhibitory concentration (IC50) of this compound is crucial for evaluating its anti-cancer efficacy in preclinical studies.

Cell viability assays are fundamental tools for assessing the effects of cytotoxic and cytostatic compounds in drug discovery.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable, colorimetric methods used to measure cell viability and proliferation.[8][9] These assays are based on the principle that metabolically active cells can reduce tetrazolium salts into colored formazan products.[10][11]

This document provides detailed protocols for determining the IC50 value of this compound using both MTT and XTT assays, along with guidelines for data presentation and interpretation.

Mechanism of Action of this compound and Principle of Viability Assays

This compound functions by inhibiting LSD1, which is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][3] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which in turn activates tumor suppressor genes and results in anti-proliferative effects in cancer cells.[4]

The MTT and XTT assays quantify this anti-proliferative effect. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, or the XTT salt to a water-soluble orange formazan product.[10][11][12] The amount of formazan produced is directly proportional to the number of viable cells.

Pulrodemstat_MoA cluster_nucleus Cell Nucleus cluster_cell Cancer Cell This compound This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) This compound->LSD1 inhibits Histone Histone H3 (H3K4me2) LSD1->Histone demethylates Demethylated_Histone Histone H3 (H3K4me1/0) Histone->Demethylated_Histone Activation Gene Activation Histone->Activation leads to Repression Gene Repression Demethylated_Histone->Repression leads to Tumor_Suppressor Tumor Suppressor Genes Proliferation Cell Proliferation Tumor_Suppressor->Proliferation inhibits Activation->Tumor_Suppressor expresses

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Materials and Reagents
  • This compound (CC-90011)

  • Selected cancer cell line (e.g., Kasumi-1 for AML, NCI-H1417 for SCLC)[1][2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • XTT electron coupling reagent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol 1: MTT Assay for this compound IC50 Determination

Day 1: Cell Seeding

  • Culture the selected cancer cell line to logarithmic growth phase.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Drug Treatment

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 1000 nM). Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

Day 4/5: MTT Addition and Measurement

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[13]

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[13]

MTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 A Seed Cells in 96-well plate B Prepare this compound Serial Dilutions C Treat Cells B->C D Add MTT Reagent E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance (570 nm) F->G

Figure 2: Experimental workflow for the MTT assay.
Protocol 2: XTT Assay for this compound IC50 Determination

Day 1: Cell Seeding

  • Follow the same procedure as in the MTT assay for cell seeding.

Day 2: Drug Treatment

  • Follow the same procedure as in the MTT assay for preparing this compound dilutions and treating the cells.

Day 4/5: XTT Addition and Measurement

  • After the incubation period, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[15]

  • Add 50 µL of the XTT working solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.[15]

  • Shake the plate gently.

  • Measure the absorbance at 450 nm with a reference wavelength of 630-690 nm.[15]

XTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 A Seed Cells in 96-well plate B Prepare this compound Serial Dilutions C Treat Cells B->C D Add XTT Reagent E Incubate (2-4h) D->E F Read Absorbance (450 nm) E->F

Figure 3: Experimental workflow for the XTT assay.

Data Presentation and Analysis

  • Calculate Percent Viability:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Generate a Dose-Response Curve:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • The resulting curve should be sigmoidal.

  • Determine the IC50 Value:

    • The IC50 is the concentration of this compound that reduces cell viability by 50%.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to calculate the precise IC50 value from the dose-response curve.

Example Data Table
This compound Conc. (nM)Log(Concentration)Absorbance (OD570)% Viability
0 (Vehicle Control)-1.250100.0
0.1-1.01.23598.8
10.01.15092.0
101.00.87570.0
1002.00.62550.0
10003.00.25020.0
Published IC50/EC50 Values for this compound

The following table summarizes some of the reported IC50 and EC50 values for this compound in different cell lines. These values can serve as a reference for expected outcomes.

Cell LineCancer TypeAssayIC50/EC50 (nM)Reference
Enzymatic Assay--0.25[2]
THP-1Acute Myeloid Leukemia (AML)CD11b Induction7[2]
Kasumi-1Acute Myeloid Leukemia (AML)Antiproliferative2[2]
NCI-H209Small Cell Lung Cancer (SCLC)GRP Suppression3[2]
NCI-H1417Small Cell Lung Cancer (SCLC)GRP Suppression4[2]
NCI-H1417Small Cell Lung Cancer (SCLC)Antiproliferative6[2]
Cal-27Head and Neck Squamous Cell CarcinomaAntiproliferative2420[5]
SCC-9Head and Neck Squamous Cell CarcinomaAntiproliferative520[5]

Conclusion

The MTT and XTT assays are robust and reproducible methods for determining the IC50 of this compound, providing valuable insights into its anti-cancer potency. The choice between MTT and XTT may depend on specific experimental needs and cell types, with XTT offering the advantage of a simpler protocol due to the water-solubility of its formazan product.[11] Adherence to the detailed protocols and proper data analysis will ensure the generation of high-quality, reliable results for preclinical drug evaluation.

References

Application Notes and Protocols: Assessing the Long-Term Efficacy of Pulrodemstat Using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulrodemstat (CC-90011) is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers.[1][2][3] LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in tumorigenesis by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to altered gene expression that promotes cell proliferation, differentiation arrest, and migration.[3][4] By inhibiting LSD1, this compound has been shown to induce differentiation and suppress the growth of cancer cells, making it a promising therapeutic agent.[5][6] The colony formation assay, a well-established in vitro method, is an indispensable tool for evaluating the long-term cytostatic or cytotoxic effects of novel anti-cancer compounds like this compound.[7][8] This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby providing a measure of the long-term impact of the drug on cell viability and proliferative capacity.[7][9]

These application notes provide a detailed protocol for utilizing a colony formation assay to determine the long-term effects of this compound on cancer cell lines.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of LSD1. This inhibition leads to an increase in the methylation of H3K4 and H3K9, which in turn alters the expression of genes involved in cell cycle regulation and apoptosis.[10] Studies have shown that treatment with this compound can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[1][10] Specifically, in head and neck squamous cell carcinoma (HNSCC), this compound has been demonstrated to suppress cell proliferation and migration and trigger apoptosis.[1][11]

Pulrodemstat_Mechanism_of_Action cluster_0 This compound's Effect on LSD1 and Gene Expression cluster_1 Downstream Cellular Effects This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits Histones Histone H3 (H3K4me1/2, H3K9me1/2) LSD1->Histones Demethylates Gene_Expression Altered Gene Expression Histones->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Reduced_Proliferation Reduced Proliferation & Colony Formation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides a detailed methodology for conducting a colony formation assay to assess the long-term effects of this compound.

Materials
  • Cancer cell line of interest (e.g., HNSCC cell lines like FaDu or SCC-25)

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (CC-90011)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • 6-well plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol

  • Staining solution: 0.5% (w/v) crystal violet in 25% methanol

  • Deionized water

Procedure

1. Cell Seeding and Treatment:

  • Culture the selected cancer cell line to approximately 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies in the control wells.

  • Allow the cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • After 24 hours of cell adherence, replace the medium with the medium containing the various concentrations of this compound or the vehicle control.

2. Incubation and Colony Formation:

  • Incubate the plates for 10-14 days at 37°C with 5% CO2.

  • Monitor the plates every 2-3 days for colony formation. If the medium changes color due to metabolic activity, it can be carefully replaced with fresh medium containing the respective treatments.

3. Fixation and Staining:

  • After the incubation period, when visible colonies have formed in the control wells, carefully aspirate the medium.

  • Gently wash the wells twice with PBS.

  • Add 1 mL of fixation solution to each well and incubate for 15-20 minutes at room temperature.

  • Remove the fixation solution and allow the plates to air dry completely.

  • Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

  • Carefully remove the crystal violet solution and wash the plates with deionized water until the background is clear.

  • Allow the plates to air dry.

4. Colony Counting and Data Analysis:

  • Scan or photograph the plates to document the results.

  • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[9]

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:[7]

    • Plating Efficiency (PE) % = (Number of colonies formed in control / Number of cells seeded in control) x 100

    • Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100)

Colony_Formation_Assay_Workflow cluster_workflow Colony Formation Assay Workflow A 1. Seed Cells (Low Density) B 2. Adherence (24 hours) A->B C 3. Treat with this compound (Various Concentrations) B->C D 4. Incubate (10-14 days) C->D E 5. Fix Colonies D->E F 6. Stain with Crystal Violet E->F G 7. Count Colonies & Analyze Data F->G

Caption: Experimental workflow for the colony formation assay.

Data Presentation

The quantitative data obtained from the colony formation assay should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Colony Formation in FaDu Cells

This compound Concentration (µM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction
0 (Vehicle Control)150 ± 12301.00
0.1125 ± 10-0.83
0.580 ± 7-0.53
1.045 ± 5-0.30
2.515 ± 3-0.10
5.02 ± 1-0.01
10.00 ± 0-0.00

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Conclusion

The colony formation assay is a robust and reliable method to evaluate the long-term efficacy of this compound. By following the detailed protocol provided in these application notes, researchers can effectively assess the impact of this promising LSD1 inhibitor on the clonogenic survival of cancer cells. The resulting data will be crucial for understanding the therapeutic potential of this compound and for guiding further preclinical and clinical development.

References

Application Notes and Protocols: In Vivo Efficacy of Oral Pulrodemstat (CC-90011)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulrodemstat (also known as CC-90011) is a potent, selective, reversible, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2]. LSD1 is a key epigenetic regulator that is overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to oncogenesis by altering gene expression to promote cell proliferation and block differentiation[2][3]. By inhibiting LSD1, this compound can increase the expression of tumor-suppressing genes, decrease the expression of tumor-promoting genes, and induce differentiation in cancer cells, leading to anti-tumor activity[1][3]. These application notes provide a summary of in vivo efficacy data and detailed protocols for preclinical evaluation of orally administered this compound.

Mechanism of Action

LSD1 functions as an epigenetic eraser, primarily removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which typically results in transcriptional repression[2]. In certain contexts, it can also demethylate H3K9me1/2 to activate transcription[2]. In many cancers, the dysregulation of LSD1 silences tumor suppressor genes and maintains an undifferentiated, proliferative state[3].

This compound selectively binds to and inhibits LSD1, leading to the re-expression of silenced genes, which in turn can induce cancer cell differentiation and apoptosis, thereby inhibiting tumor growth[1][4]. Studies in head and neck squamous cell carcinoma (HNSCC) have shown that this compound triggers apoptosis by disrupting DNA replication processes[4][5].

Pulrodemstat_Mechanism cluster_0 Epigenetic State in Cancer cluster_1 Effect of this compound LSD1 LSD1 (KDM1A) Overexpression H3K4me2 H3K4me2 Demethylation LSD1->H3K4me2 Catalyzes Oncogenes Oncogenes (Active) LSD1->Oncogenes Activates TSG Tumor Suppressor Genes (Silenced) H3K4me2->TSG Differentiation Cell Differentiation TSG->Differentiation Apoptosis Apoptosis TSG->Apoptosis This compound This compound This compound->LSD1 Inhibits TumorGrowth Tumor Growth Inhibition Differentiation->TumorGrowth Apoptosis->TumorGrowth

Caption: this compound inhibits LSD1, altering gene expression to induce apoptosis and reduce tumor growth.

Quantitative In Vivo Efficacy Data

Oral administration of this compound has demonstrated significant anti-tumor efficacy and target engagement in various preclinical models. The data below is summarized from key studies.

Table 1: Preclinical In Vivo Efficacy of Oral this compound

Animal Model Cancer Type Dosing Regimen Duration Key Results Reference
BALB/c nude mice Small Cell Lung Carcinoma (SCLC) PDX¹ 5 mg/kg, PO², daily 30 days 78% Tumor Growth Inhibition (TGI) with no observed body weight loss. [1]
Mice SCLC Xenograft (H1417) 2.5 mg/kg, PO, daily 4 days Robust downregulation of GRP³ mRNA levels. [1]
Mice SCLC Xenograft (H1417) 5 mg/kg, PO, daily 4 days Maximum suppression of GRP mRNA levels. [1]

¹Patient-Derived Xenograft; ²Per Os (Oral Administration); ³Gastrin-Releasing Peptide

Table 2: Pharmacokinetic Properties of Oral this compound

Parameter Value Conditions Reference
Cmax 0.36 µM Single oral dose of 5 mg/kg [1]
AUC₀₋₂₄h 1.8 µM·h Single oral dose of 5 mg/kg [1]
Oral Bioavailability 32% 5 mg/kg dose [1]

| Elimination Half-life | 2 hours | 5 mg/kg intravenous administration |[1] |

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in an SCLC Xenograft Model

This protocol outlines a typical in vivo study to assess the efficacy of oral this compound in inhibiting tumor growth using a patient-derived or cell line-derived xenograft model.

Objective: To determine the tumor growth inhibition (TGI) caused by daily oral administration of this compound.

Materials:

  • This compound (CC-90011)

  • Vehicle solution (see Section 4 for formulation)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • SCLC cells (e.g., H1417) or PDX tissue fragments

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS, syringes, oral gavage needles

  • Calipers for tumor measurement

Methodology:

  • Animal Acclimatization: House animals for at least one week under standard laboratory conditions prior to the start of the experiment.

  • Tumor Implantation:

    • For cell line xenografts, subcutaneously inject 5-10 x 10⁶ SCLC cells (e.g., H1417) suspended in a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.

    • For PDX models, surgically implant a small fragment (approx. 2-3 mm³) of tumor tissue subcutaneously.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound 5 mg/kg). Ensure the average tumor volume is comparable across all groups.

  • Drug Administration:

    • Prepare this compound formulation and vehicle control as described in Section 4.

    • Administer the assigned treatment daily via oral gavage. The volume is typically 10 mL/kg of body weight.

  • Monitoring: Record body weights and monitor for any signs of toxicity daily or at least three times per week. Measure tumor volumes 2-3 times per week.

  • Study Endpoint: Continue treatment for the specified duration (e.g., 30 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Calculate the percent TGI using the formula: % TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

Xenograft_Workflow acclimate 1. Animal Acclimatization implant 2. SCLC Tumor Implantation acclimate->implant monitor_growth 3. Tumor Growth Monitoring implant->monitor_growth randomize 4. Randomization (100-150 mm³) monitor_growth->randomize treat 5. Daily Oral Dosing (Vehicle vs. This compound) randomize->treat monitor_efficacy 6. Monitor Weight & Tumor Volume treat->monitor_efficacy endpoint 7. Study Endpoint (e.g., Day 30) monitor_efficacy->endpoint analyze 8. Data Analysis (% TGI) endpoint->analyze

Caption: Standard workflow for an in vivo xenograft study to evaluate the efficacy of this compound.

Protocol 2: Pharmacodynamic (PD) Biomarker Assessment

This protocol is designed to confirm target engagement in vivo by measuring the modulation of a downstream biomarker.

Objective: To measure the downregulation of Gastrin-Releasing Peptide (GRP) mRNA in SCLC tumor tissue following short-term oral this compound treatment[1].

Methodology:

  • Establish SCLC xenograft tumors (e.g., H1417) in mice as described in Protocol 1.

  • Once tumors are established, randomize animals into treatment groups (e.g., Vehicle, 2.5 mg/kg this compound, 5 mg/kg this compound).

  • Administer the assigned treatment daily via oral gavage for a short duration (e.g., 4 days)[1].

  • At a specified time point after the final dose (e.g., 4-6 hours), euthanize the animals.

  • Excise tumors immediately and flash-freeze them in liquid nitrogen or place them in an RNA stabilization solution (e.g., RNAlater).

  • Extract total RNA from the tumor samples using a suitable commercial kit.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression levels of GRP mRNA. Normalize the expression to a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data to determine the fold-change in GRP mRNA expression in the this compound-treated groups relative to the vehicle control group.

Formulation for Oral Administration

Proper formulation is critical for ensuring consistent oral absorption and bioavailability. The following are two validated methods for preparing this compound for in vivo studies[6].

A. Homogeneous Suspension (e.g., for 5 mg/mL concentration)

  • Weigh the required amount of this compound powder.

  • Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water (e.g., 0.5% w/v).

  • Add the this compound powder to the required volume of the CMC-Na solution.

  • Mix thoroughly (e.g., by vortexing and/or sonicating) until a uniform, homogeneous suspension is achieved.

  • This formulation is suitable for delivering higher concentrations of the compound.

B. Clear Solution (e.g., for lower concentrations)

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare the final dosing solution, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:

    • 5% DMSO (from your stock solution)

    • 40% PEG300

    • 5% Tween 80

    • 50% ddH₂O

  • For example, to make 1 mL of dosing solution, mix 50 µL of 10-20 mg/mL this compound in DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of ddH₂O.

  • The final solution should be clear. This formulation is often used to improve solubility and absorption. It is recommended to use this solution immediately after preparation[6].

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Pulrodemstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulrodemstat (formerly CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in gene regulation through the demethylation of histones.[1] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2] Inhibition of LSD1 by this compound has been shown to suppress the proliferation of cancer cells and induce apoptosis.[3] One of the key mechanisms by which this compound exerts its anti-tumor effects is through the induction of cell cycle arrest.

These application notes provide a detailed protocol for the analysis of cell cycle arrest in cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound inhibits the enzymatic activity of LSD1, which is responsible for the demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which in turn alters the expression of genes critical for cell cycle progression. This disruption of the normal cell cycle machinery leads to an arrest at specific checkpoints, preventing cancer cells from proceeding through division. While the precise checkpoint can be cell-type dependent, LSD1 inhibition has been shown to induce G1/S or G2/M phase arrest in various cancer models.

Data Presentation

The following table summarizes representative quantitative data from flow cytometry analysis of cell cycle distribution in cancer cells treated with an LSD1 inhibitor. This data illustrates the typical effects of LSD1 inhibition on the cell cycle, leading to an accumulation of cells in the G0/G1 phase.

Table 1: Representative Cell Cycle Distribution of Cancer Cells Treated with an LSD1 Inhibitor

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)45.235.819.0
LSD1 Inhibitor (e.g., this compound)68.515.316.2

Note: This table presents representative data from studies on LSD1 inhibitors. Actual results may vary depending on the cell line, concentration of this compound, and duration of treatment.

Experimental Protocols

This section provides a detailed methodology for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide staining.

1. Cell Culture and Treatment

  • Cell Lines: Select a cancer cell line of interest (e.g., a head and neck squamous cell carcinoma line like Cal-27, or a small cell lung cancer line).

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Fixation

  • Harvesting: After the treatment period, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA.

  • Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Storage: Incubate the cells on ice for at least 30 minutes. The fixed cells can be stored at -20°C for several weeks.

3. Propidium Iodide Staining

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS to remove any residual ethanol.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) to ensure that only DNA is stained. Incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of propidium iodide staining solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.

4. Flow Cytometry Analysis

  • Instrument Setup: Use a flow cytometer equipped with a laser for exciting propidium iodide (e.g., a 488 nm or 561 nm laser). Set up the instrument to measure the fluorescence emission in the appropriate channel (typically around 617 nm).

  • Data Acquisition: Acquire data for at least 10,000 events per sample. Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.

  • Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Pulrodemstat_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibition Histone_H3 Histone H3 (H3K4me2) LSD1->Histone_H3 Demethylation Gene_Expression Altered Gene Expression Histone_H3->Gene_Expression Regulation Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., p21, Cyclins) Gene_Expression->Cell_Cycle_Proteins Modulation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Cell_Cycle_Proteins->Cell_Cycle_Arrest Induction

Caption: Signaling pathway of this compound-induced cell cycle arrest.

Experimental_Workflow A 1. Cell Culture & This compound Treatment B 2. Cell Harvesting A->B C 3. Fixation in 70% Ethanol B->C D 4. RNase Treatment C->D E 5. Propidium Iodide Staining D->E F 6. Flow Cytometry Acquisition E->F G 7. Cell Cycle Analysis F->G

Caption: Experimental workflow for flow cytometry analysis of cell cycle.

References

Troubleshooting & Optimization

Optimizing Pulrodemstat concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Pulrodemstat in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate your research.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with this compound.

Problem: Inconsistent or unexpected results in cell-based assays.

Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal EC50 for your specific cell line and assay endpoint. Effective concentrations are typically in the low nanomolar range.[1]
Incorrect Solvent or Vehicle Control This compound is soluble in DMSO.[2] Ensure the final DMSO concentration in your cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Use a vehicle-only control (medium with the same final DMSO concentration) to account for any solvent effects.
Cell Line Variability Different cell lines exhibit varying sensitivity to this compound. Confirm the expression of LSD1 in your cell line of choice. Use a positive control cell line known to be sensitive to this compound, such as Kasumi-1 (AML) or NCI-H1417 (SCLC).[1]
Assay-Dependent Effects The mechanism of action of LSD1 inhibitors like this compound often involves inducing differentiation rather than immediate cytotoxicity.[3] Cell viability assays may show a reduction of around 60% rather than complete cell death.[3] Consider using assays that measure differentiation markers (e.g., CD11b for AML) or specific gene expression changes.[1][3][4]
Incubation Time The effects of this compound can be time-dependent. For antiproliferative effects, incubation times of 4 to 12 days have been reported to be effective.[1] Optimize the incubation time for your specific assay and cell line.

Problem: Difficulty with this compound stock solution and stability.

Potential Cause Recommended Solution
Precipitation in Aqueous Media This compound is insoluble in water and ethanol.[2] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your cell culture medium. Ensure the final DMSO concentration is low and consistent. Visually inspect for any precipitation after dilution.
Instability in Aqueous Buffer While this compound has shown good stability in aqueous buffer at 37°C for up to 6 days, prolonged storage of diluted solutions is not recommended.[3] Prepare fresh dilutions from the DMSO stock for each experiment.
Improper Storage Store the solid compound and DMSO stock solutions at -20°C or -80°C as recommended by the supplier to ensure long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is an enzyme that removes methyl groups from histones (specifically H3K4me1/2 and H3K9me1/2), leading to changes in gene expression.[4] By inhibiting LSD1, this compound can increase the expression of tumor suppressor genes and promote cell differentiation, thereby exhibiting anticancer activity.[4]

Q2: What is a typical starting concentration range for in vitro experiments?

A2: Based on published data, a good starting point for dose-response experiments is in the low nanomolar range. The IC50 for LSD1 enzymatic inhibition is 0.25 nM.[1] In cell-based assays, EC50 values for antiproliferative activity and induction of differentiation markers are also in the low nanomolar range (e.g., 2 nM in Kasumi-1 cells, 7 nM for CD11b induction in THP-1 cells).[1]

Q3: How should I prepare this compound for cell culture experiments?

A3: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).[2] For your experiments, perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent and low final concentration of DMSO across all experimental and control wells.

Q4: My cell viability assay shows only a partial reduction in viability even at high concentrations. Is this expected?

A4: Yes, this can be an expected outcome. The primary mechanism of action for this compound in many cancer cell types is the induction of differentiation rather than direct cytotoxicity.[3] This can result in a plateau of around 60% reduction in cell viability.[3] To fully assess the biological activity of this compound, it is recommended to also measure markers of differentiation or changes in the expression of LSD1 target genes.

Q5: How can I confirm that this compound is engaging its target in my cells?

A5: Target engagement can be confirmed by observing the downstream effects of LSD1 inhibition. This includes:

  • Increased Histone Methylation: Perform a Western blot to detect an increase in the levels of H3K4me2.

  • Induction of Differentiation Markers: For relevant cell lines, such as AML, measure the upregulation of cell surface markers like CD11b via flow cytometry.[1][3][4]

  • Changes in Gene Expression: Use qRT-PCR to measure the expression of known LSD1 target genes.[4]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the effect of this compound on the proliferation of cancer cell lines.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 4 days).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the EC50 value.

Western Blot for H3K4me2

This protocol outlines the detection of changes in histone methylation as a marker of this compound's target engagement.

  • Cell Lysis: After treating cells with this compound for the desired time, harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 15% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C. Also, probe a separate blot or strip the current one for total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Visualizations

Pulrodemstat_Signaling_Pathway cluster_nucleus Nucleus This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylates Gene_Expression Tumor Suppressor Gene Expression H3K4me2->Gene_Expression Promotes H3K4me1 H3K4me1 Differentiation Cell Differentiation Gene_Expression->Differentiation

Caption: this compound inhibits LSD1, leading to increased H3K4me2 and tumor suppressor gene expression.

Experimental_Workflow start Start prep_cells Prepare and Seed Cells start->prep_cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_this compound Prepare this compound Serial Dilutions prep_this compound->treat_cells incubate Incubate for Optimized Duration treat_cells->incubate assay Perform Assay (e.g., Cell Viability, Western Blot, qPCR) incubate->assay analyze Analyze Data and Determine EC50/Target Engagement assay->analyze end End analyze->end

Caption: A typical workflow for in vitro experiments using this compound.

Troubleshooting_Logic start Inconsistent Results? check_concentration Is Concentration Optimized? start->check_concentration Yes check_controls Are Controls Correct? check_concentration->check_controls Yes dose_response Perform Dose-Response to find EC50 check_concentration->dose_response No check_assay Is Assay Appropriate? check_controls->check_assay Yes use_vehicle Use Vehicle Control (DMSO) check_controls->use_vehicle No use_positive_cell Use Positive Control Cell Line check_controls->use_positive_cell No measure_differentiation Consider Differentiation or Gene Expression Assay check_assay->measure_differentiation No

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

References

Troubleshooting Pulrodemstat solubility issues for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pulrodemstat. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (also known as CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 0.25 nM.[1] LSD1 is an enzyme that removes methyl groups from histones, playing a crucial role in the regulation of gene expression.[2] By inhibiting LSD1, this compound alters gene expression, leading to the suppression of tumor-promoting genes and the activation of tumor suppressor genes.[3] This can induce differentiation in cancer cells, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2]

2. In which solvents is this compound soluble?

This compound is highly soluble in DMSO. For instance, a stock solution of up to 100 mg/mL (164.03 mM) can be prepared in fresh, moisture-free DMSO.[4] It is important to note that the presence of moisture in DMSO can reduce its solubility.[4] this compound is generally considered insoluble in water and ethanol.[4]

3. How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, a 10 mM stock solution is a common starting point for in vitro experiments. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4. My this compound solution has precipitated. What should I do?

Precipitation can occur for several reasons. Here are some troubleshooting steps:

  • Check Solvent Quality: Ensure you are using high-quality, anhydrous DMSO. Moisture can significantly decrease the solubility of this compound.[4]

  • Proper Storage: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5]

  • Working Solution Preparation: When diluting the DMSO stock into your aqueous cell culture medium, do so in a stepwise manner. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of media. Instead, make intermediate dilutions in media or phosphate-buffered saline (PBS).

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to maintain cell health and prevent precipitation.

  • Warming: If you observe precipitation upon thawing your stock solution, you can gently warm the vial to 37°C and vortex to redissolve the compound.[6]

5. What are the typical working concentrations of this compound for cell culture experiments?

The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Based on published data, EC50 values for antiproliferative activity and induction of differentiation markers are in the low nanomolar range for sensitive cell lines.[1] For example, the EC50 for antiproliferative activity in Kasumi-1 (AML) cells is 2 nM, and in NCI-H1417 (SCLC) cells, it is 6 nM after 12 days of treatment.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium Upon Dilution

Possible Causes:

  • "Salting Out" Effect: The high salt concentration and pH of the cell culture medium can reduce the solubility of a compound that is initially dissolved in 100% DMSO.

  • Temperature Shock: Rapidly transferring a cold stock solution into a warm medium can cause the compound to precipitate.

  • High Final Concentration: The desired final concentration of this compound in the medium may exceed its solubility limit in that specific aqueous environment.

  • Interaction with Media Components: Components in the serum or media supplements may interact with this compound, leading to precipitation.[5]

Solutions:

  • Serial Dilutions: Prepare intermediate dilutions of your DMSO stock solution in cell culture medium or PBS before making the final dilution. This gradual change in solvent composition can help maintain solubility.

  • Pre-warm Media: Allow the cell culture medium to warm to 37°C before adding the this compound solution.

  • Vortexing During Dilution: Gently vortex the medium while adding the this compound solution to ensure rapid and uniform mixing.

  • Test Different Media Formulations: If precipitation persists, consider testing different basal media or serum-free conditions if your experimental design allows.

Issue 2: Inconsistent or No Biological Effect Observed

Possible Causes:

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.

  • Inaccurate Concentration: Errors in weighing the compound or in dilutions can lead to a final concentration that is too low to elicit a biological response.

  • Cell Line Resistance: The cell line you are using may not be sensitive to LSD1 inhibition.

  • Sub-optimal Treatment Duration: The biological effects of this compound, such as induction of differentiation, may require longer incubation times (e.g., several days).[1]

Solutions:

  • Fresh Stock Preparation: Prepare a fresh stock solution of this compound from the solid compound.

  • Verify Concentration: If possible, use a spectrophotometer or other analytical method to confirm the concentration of your stock solution.

  • Use a Sensitive Positive Control Cell Line: Test your this compound solution on a cell line known to be sensitive, such as Kasumi-1 or THP-1 (AML), or NCI-H1417 (SCLC).[1]

  • Optimize Treatment Duration: Perform a time-course experiment to determine the optimal duration of treatment for your desired biological endpoint.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO100 mg/mL (164.03 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
WaterInsoluble
EthanolInsoluble

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEC50 / IC50Reference
Kasumi-1AMLAntiproliferation2 nM[1]
THP-1AMLCD11b Induction (Differentiation)7 nM[1]
NCI-H209SCLCGRP Suppression3 nM[1]
NCI-H1417SCLCGRP Suppression4 nM[1]
NCI-H1417SCLCAntiproliferation (12 days)6 nM[1]
LSD1 Enzyme-Enzymatic Inhibition0.25 nM (IC50)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and weigh paper

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 451.46 g/mol .

    • For 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 451.46 g/mol = 0.00451 g = 4.51 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound using an analytical balance.

  • Dissolve in DMSO: Add the weighed this compound to a sterile amber vial. Add the calculated volume of anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be used if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C to protect from light and prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw the stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature or by gently warming to 37°C.

  • Prepare an intermediate dilution: To minimize the risk of precipitation, prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock into 198 µL of medium).

  • Prepare the final working concentration: Add the appropriate volume of the intermediate dilution to your cell culture plates containing cells and pre-warmed medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 nM in 2 mL of medium, add 2 µL of the 100 µM intermediate solution.

  • Mix gently: Gently swirl the culture plates to ensure even distribution of the compound.

  • Incubate: Return the plates to the incubator for the desired treatment duration.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Treatment cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis stock_prep Prepare 10 mM Stock in Anhydrous DMSO working_sol Prepare Working Solution (e.g., 100 µM) stock_prep->working_sol Dilute in Media/PBS add_drug Add this compound Working Solution to Cells working_sol->add_drug cell_seeding Seed Cells in Culture Plates cell_seeding->add_drug incubation Incubate for a Defined Period add_drug->incubation viability Assess Cell Viability (e.g., MTT, CTG) incubation->viability differentiation Analyze Differentiation Markers (e.g., Flow Cytometry for CD11b) incubation->differentiation gene_expression Measure Gene Expression (e.g., qPCR, Western Blot) incubation->gene_expression

Caption: Workflow for preparing and treating cells with this compound.

lsd1_pathway Simplified LSD1 Signaling Pathway Inhibition by this compound cluster_drug Simplified LSD1 Signaling Pathway Inhibition by this compound cluster_epigenetic Simplified LSD1 Signaling Pathway Inhibition by this compound cluster_cellular_effect Simplified LSD1 Signaling Pathway Inhibition by this compound This compound This compound lsd1 LSD1 This compound->lsd1 Inhibits h3k4me0 H3K4me0 lsd1->h3k4me0 Demethylates gene_expression Altered Gene Expression lsd1->gene_expression Represses Target Genes h3k4me2 H3K4me2 h3k4me2->lsd1 tumor_suppressors Tumor Suppressor Gene Upregulation gene_expression->tumor_suppressors oncogenes Oncogene Downregulation gene_expression->oncogenes cell_differentiation Cell Differentiation tumor_suppressors->cell_differentiation apoptosis Apoptosis tumor_suppressors->apoptosis proliferation Decreased Proliferation oncogenes->proliferation cell_differentiation->proliferation apoptosis->proliferation

Caption: this compound inhibits LSD1, leading to altered gene expression and anti-tumor effects.

References

Addressing Pulrodemstat off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pulrodemstat in experimental models, with a focus on addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which is associated with gene activation, and H3K9 methylation, which is linked to gene repression.[3][4] This modulation of gene expression can induce differentiation and apoptosis in cancer cells, making it a promising anti-cancer agent.[5][6]

Q2: What are the known off-target effects of this compound?

A2: this compound is a highly selective inhibitor of LSD1.[2][5] Its enzymatic inhibition of other related enzymes, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B), is significantly lower.[2][5] At typical experimental concentrations used to target LSD1, significant off-target effects on these enzymes are not expected. However, as with any small molecule inhibitor, the potential for off-target effects at very high concentrations cannot be entirely ruled out. It is crucial to use the lowest effective concentration and appropriate experimental controls to ensure that the observed effects are due to LSD1 inhibition.

Q3: Is thrombocytopenia (low platelet count) an off-target effect of this compound?

A3: No, thrombocytopenia observed in clinical studies with this compound is considered an on-target effect of LSD1 inhibition.[7] LSD1 plays a role in hematopoiesis, and its inhibition can affect platelet production. When observing thrombocytopenia in in-vivo models, it is important to consider this as a potential consequence of the drug's primary mechanism of action rather than a non-specific toxic off-target effect.

Q4: How can I be sure that the phenotype I observe in my experiment is due to LSD1 inhibition and not an off-target effect?

Troubleshooting Guides

Problem 1: Unexpected or inconsistent cellular phenotypes after this compound treatment.
Possible Cause Troubleshooting Steps
Cell line-specific sensitivity Different cell lines can have varying levels of dependence on LSD1 activity. Determine the IC50 of this compound for your specific cell line to establish the optimal working concentration.
Off-target effects at high concentrations Use the lowest concentration of this compound that elicits the desired on-target effect (e.g., increased H3K4me2). Perform a dose-response curve to identify this concentration.
Compound stability and handling Ensure proper storage of this compound as recommended by the supplier. Prepare fresh working solutions from a DMSO stock for each experiment to avoid degradation.[9]
Experimental variability Maintain consistent cell culture conditions, including passage number and confluency, as these can influence cellular responses to drug treatment.
Problem 2: Difficulty in confirming on-target engagement of this compound.
Possible Cause Troubleshooting Steps
Suboptimal antibody for Western blotting Use a validated antibody specific for the histone modification of interest (e.g., H3K4me2). Titrate the antibody to determine the optimal concentration for detecting changes in histone methylation.
Inefficient cell lysis or histone extraction For Western blotting of histone modifications, use an acid extraction protocol to enrich for histones and improve signal.
Low expression of differentiation markers If assessing differentiation markers by flow cytometry (e.g., CD11b), ensure your cell line is known to express this marker upon differentiation. Include positive and negative controls for the marker.
Incorrect gating in flow cytometry Use appropriate isotype controls and fluorescence minus one (FMO) controls to set gates accurately for flow cytometry analysis.
Problem 3: Observing thrombocytopenia in in vivo models.
Possible Cause Troubleshooting Steps
On-target effect of LSD1 inhibition This is an expected on-target effect. Monitor platelet counts regularly throughout the study. Consider dose adjustments or intermittent dosing schedules if the thrombocytopenia is severe and impacts the health of the animals.
Vehicle-related toxicity Run a control group of animals treated with the vehicle alone to rule out any toxicity associated with the delivery solution.
Strain-specific sensitivity Different mouse or rat strains may have varying sensitivities to LSD1 inhibition. If possible, test the compound in a different strain.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)EC50 (nM)Notes
LSD1 0.25[5]2 (Kasumi-1 cells, antiproliferative)[5]Highly potent inhibition of the primary target.
7 (THP-1 cells, CD11b induction)[5]
LSD2 ≥100,000[10]-Minimal inhibition of the closely related homolog.
MAO-A >1,000[1]-High selectivity over this related amine oxidase.
MAO-B >1,000[1]-High selectivity over this related amine oxidase.

Experimental Protocols

Protocol 1: Western Blotting for Histone H3 Lysine 4 Dimethylation (H3K4me2)

Objective: To assess the on-target activity of this compound by measuring the increase in H3K4me2 levels in treated cells.

Materials:

  • Cells of interest

  • This compound (and vehicle control, e.g., DMSO)

  • Cell lysis buffer (RIPA buffer or similar)

  • Acid extraction buffer (e.g., 0.2 N HCl)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against H3K4me2 (validated for Western blotting)

  • Primary antibody against total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24-72 hours).

  • Histone Extraction (Acid Extraction Method): a. Harvest and wash cells with PBS. b. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. c. Centrifuge to pellet the nuclei. d. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones. e. Centrifuge to pellet the debris and collect the supernatant containing histones. f. Neutralize the acid (e.g., with NaOH).

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: a. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

Protocol 2: Flow Cytometry for CD11b Expression

Objective: To measure the induction of the myeloid differentiation marker CD11b in response to this compound treatment in a suitable cell line (e.g., THP-1).

Materials:

  • AML cell line (e.g., THP-1)

  • This compound (and vehicle control)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fc block reagent

  • Fluorochrome-conjugated anti-human CD11b antibody

  • Fluorochrome-conjugated isotype control antibody

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with this compound or vehicle control for a predetermined time (e.g., 72-96 hours) to allow for differentiation.

  • Cell Harvesting and Staining: a. Harvest the cells and wash them with cold FACS buffer. b. Resuspend the cells in FACS buffer and perform a cell count. c. Aliquot approximately 1 x 10^6 cells per tube. d. Add Fc block to each tube and incubate on ice to prevent non-specific antibody binding. e. Add the anti-CD11b antibody or the isotype control antibody to the respective tubes and incubate on ice in the dark.

  • Washing: Wash the cells with FACS buffer to remove unbound antibodies.

  • Viability Staining: Resuspend the cells in FACS buffer containing a viability dye just before analysis.

  • Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the live, single-cell population. c. Analyze the expression of CD11b in the this compound-treated samples compared to the vehicle and isotype controls.

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) CoREST CoREST Complex LSD1->CoREST forms complex H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylation CoREST->H3K4me2 Demethylation HistoneH3 Histone H3 H3K4me1 H3K4me1 H3K4me2->H3K4me1 Gene_Activation Target Gene Activation H3K4me2->Gene_Activation Maintained Gene_Repression Target Gene Repression H3K4me1->Gene_Repression This compound This compound This compound->LSD1 Inhibits LSD1_Inhibited LSD1 (Inhibited) LSD1_Inhibited->H3K4me2 Demethylation Blocked

Caption: LSD1 Signaling Pathway and Inhibition by this compound.

Caption: Experimental workflow for confirming on-target effects.

References

Technical Support Center: Strategies to Overcome Resistance to Pulrodemstat in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pulrodemstat (CC-90011), a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming resistance to this compound in cancer cells.

Troubleshooting Guides & FAQs

This section is designed to help you identify and address potential issues related to this compound resistance in your cancer cell models.

FAQ 1: My cancer cell line shows low sensitivity (high IC50) to this compound. What are the possible reasons?

High intrinsic resistance to this compound can be multifactorial. One key mechanism observed, particularly in Small Cell Lung Cancer (SCLC), is a pre-existing "mesenchymal-like" transcriptional state.[1][2][3]

Troubleshooting Steps:

  • Assess the Mesenchymal Phenotype of Your Cell Line:

    • Problem: Cells with a mesenchymal-like phenotype often exhibit intrinsic resistance to LSD1 inhibitors.

    • Solution: Characterize the expression of key mesenchymal and epithelial markers in your cell line.

      • Mesenchymal Markers (expected to be high in resistant cells): Vimentin, Slug (SNAI2), N-cadherin, and TEAD4.

      • Epithelial Markers (expected to be low in resistant cells): E-cadherin.

    • Recommended Protocol: Perform Western blotting and/or quantitative real-time PCR (qRT-PCR) to quantify the protein and mRNA levels of these markers.

  • Evaluate TEAD4 Expression:

    • Problem: High expression of the transcription factor TEAD4 is a driver of the mesenchymal-like state and is associated with resistance to LSD1 inhibitors.[1][2]

    • Solution: Measure TEAD4 expression at both the mRNA and protein levels.

    • Recommended Protocol: Utilize qRT-PCR and Western blotting to assess TEAD4 levels in your cell line panel.

FAQ 2: My cancer cells initially respond to this compound, but then develop resistance over time. How can I investigate this acquired resistance?

Acquired resistance to this compound can emerge through epigenetic reprogramming, leading to a shift towards a TEAD4-driven mesenchymal-like state.[1][2]

Troubleshooting Steps:

  • Generate this compound-Resistant Cell Lines:

    • Problem: To study acquired resistance, you need a resistant cell line model.

    • Solution: Develop resistant cell lines by chronically exposing the parental sensitive cell line to increasing concentrations of this compound.

    • Recommended Protocol: See "Detailed Experimental Protocols" for a step-by-step guide on generating resistant cell lines.

  • Characterize the Resistant Phenotype:

    • Problem: Confirm that the acquired resistance is associated with the expected molecular changes.

    • Solution: Compare the parental and resistant cell lines for changes in mesenchymal and epithelial markers, as well as TEAD4 expression.

    • Recommended Protocol: Perform Western blotting and qRT-PCR for Vimentin, Slug, E-cadherin, and TEAD4.

  • Investigate Upstream Pathways:

    • Problem: The Hippo signaling pathway effector YAP1 is a known co-activator of TEAD4.

    • Solution: Assess the activation state and localization of YAP1 in your resistant cells.

    • Recommended Protocol: Use immunofluorescence or subcellular fractionation followed by Western blotting to determine the nuclear localization of YAP1.

FAQ 3: How can I overcome TEAD4-driven resistance to this compound in my experiments?

A promising strategy to counteract TEAD4-mediated resistance is to combine this compound with a TEAD4 inhibitor.

Troubleshooting Steps:

  • Test Combination Therapy in vitro:

    • Problem: Need to determine if inhibiting TEAD4 can re-sensitize resistant cells to this compound.

    • Solution: Treat resistant cells with this compound, a TEAD4 inhibitor (e.g., TED-347), and the combination of both.

    • Recommended Protocol: Perform cell viability assays (e.g., MTT, CellTiter-Glo) to assess the effects of the single agents and their combination.

  • Quantify Synergy:

    • Problem: It is important to determine if the combination effect is synergistic, additive, or antagonistic.

    • Solution: Use a quantitative method, such as the Chou-Talalay method, to calculate a Combination Index (CI). A CI < 1 indicates synergy.

    • Recommended Protocol: See "Detailed Experimental Protocols" for a guide on synergy analysis.

FAQ 4: Are there other potential mechanisms of resistance to this compound?

While the TEAD4-driven mesenchymal state is a key mechanism, other factors could contribute to resistance:

  • LSD1 Mutations: Although rare in cancer, mutations within the catalytic domain of LSD1 could potentially alter drug binding and confer resistance.[4]

  • Tumor Microenvironment (TME): The TME can influence the response to epigenetic therapies.[5][6] Stromal cells and immune cells within the TME can create a protective niche for cancer cells.

Troubleshooting Steps:

  • Sequence the LSD1 Gene:

    • Problem: To rule out target--specific mutations.

    • Solution: In resistant cell lines, sequence the KDM1A gene to identify any potential mutations in the drug-binding pocket.

  • Assess the Tumor Microenvironment (in vivo models):

    • Problem: To understand the contribution of non-cancer cells to resistance.

    • Solution: If using in vivo models, characterize the immune cell infiltrate and stromal components of the tumor before and after this compound treatment.

    • Recommended Protocol: Use immunohistochemistry (IHC) or flow cytometry to analyze immune cell populations (e.g., CD4+, CD8+ T cells, macrophages).

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for this compound.

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / EC50Assay TypeReference
THP-1Acute Myeloid Leukemia (AML)EC50: 7 nMCD11b Induction[7]
Kasumi-1Acute Myeloid Leukemia (AML)EC50: 2 nMAntiproliferative[7]
H1417Small Cell Lung Cancer (SCLC)EC50: 6 nMAntiproliferative[7]
H209Small Cell Lung Cancer (SCLC)EC50: 3 nMGRP Suppression[7]
H1417Small Cell Lung Cancer (SCLC)EC50: 4 nMGRP Suppression[7]
Cal-27Head and Neck Squamous Cell Carcinoma (HNSCC)IC50: 2.42 µMCell Viability[8]
SCC-9Head and Neck Squamous Cell Carcinoma (HNSCC)IC50: 0.52 µMCell Viability[8]

Detailed Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous dose escalation.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (CC-90011)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell culture flasks and plates

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

  • Initial Treatment: Start by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC25 (a concentration that inhibits growth by 25%).

  • Monitor Cell Growth: Monitor the cells daily. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.

  • Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration, double the concentration of this compound in the medium.

  • Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months.

  • Establish the Resistant Line: A resistant cell line is established when it can proliferate in a concentration of this compound that is at least 5-10 times higher than the initial IC50 of the parental line.

  • Characterization: Periodically freeze down vials of the resistant cells at different stages of dose escalation. Once the final resistant line is established, confirm its resistance by performing a new dose-response curve and comparing it to the parental line.

Protocol 2: Western Blotting for Mesenchymal and Epithelial Markers

This protocol outlines the steps for detecting Vimentin, Slug, and E-cadherin protein expression in cancer cell lysates.

Materials:

  • Cell lysates from sensitive and resistant cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Vimentin, anti-Slug, anti-E-cadherin, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use a loading control antibody (GAPDH or β-actin) to ensure equal protein loading.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the measurement of mRNA levels for TEAD4 and mesenchymal markers.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qRT-PCR primers for TEAD4, VIM, SNAI2, CDH1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from your cell samples using a commercial kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA, primers, and master mix.

  • qRT-PCR Run: Perform the qRT-PCR reaction in a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your target genes to the housekeeping gene.

Protocol 4: Synergy Analysis of this compound and a TEAD4 Inhibitor

This protocol describes how to assess the synergistic effects of combining this compound with a TEAD4 inhibitor using the Chou-Talalay method.

Materials:

  • Cancer cell line of interest (preferably a resistant line)

  • This compound

  • TEAD4 inhibitor (e.g., TED-347)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • 96-well plates

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Determine Single-Agent IC50s: Perform dose-response experiments for this compound and the TEAD4 inhibitor individually to determine their respective IC50 values.

  • Combination Treatment Design: Design a matrix of drug concentrations. A common approach is to use a constant ratio of the two drugs based on their IC50s (e.g., IC50 Drug A : IC50 Drug B) and then test serial dilutions of this combination.

  • Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat the cells with the single agents and their combinations at the predetermined concentrations. Include untreated control wells.

  • Cell Viability Assay: After a set incubation period (e.g., 72 hours), perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Input the dose-effect data into a synergy analysis software like CompuSyn.

    • The software will generate a Combination Index (CI) value for different effect levels.

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Visualizations

Signaling Pathways and Experimental Workflows

Resistance_Pathway cluster_0 This compound Sensitive (Neuroendocrine State) cluster_1 This compound Resistant (Mesenchymal State) ASCL1/NEUROD1 ASCL1/NEUROD1 LSD1 LSD1 ASCL1/NEUROD1->LSD1 drives expression Cell Proliferation Cell Proliferation LSD1->Cell Proliferation promotes Apoptosis Apoptosis LSD1->Apoptosis inhibits This compound This compound This compound->LSD1 inhibits Resistance Resistance This compound->Resistance leads to (acquired resistance) YAP1 YAP1 TEAD4 TEAD4 YAP1->TEAD4 co-activates Mesenchymal Genes Vimentin, Slug, etc. TEAD4->Mesenchymal Genes upregulates Mesenchymal Genes->Resistance TEAD4 Inhibitor TEAD4 Inhibitor TEAD4 Inhibitor->TEAD4 inhibits

Caption: Acquired resistance to this compound via epigenetic reprogramming.

Synergy_Workflow start Start: Resistant Cell Line ic50_p Determine IC50 of this compound start->ic50_p ic50_t Determine IC50 of TEAD4 Inhibitor start->ic50_t combo_design Design Combination Treatment Matrix ic50_p->combo_design ic50_t->combo_design cell_treat Treat Cells with Single Agents and Combinations combo_design->cell_treat viability_assay Perform Cell Viability Assay cell_treat->viability_assay data_analysis Analyze Data using Chou-Talalay Method viability_assay->data_analysis ci_value Calculate Combination Index (CI) data_analysis->ci_value result Interpret Results: Synergy (CI<1) Additive (CI=1) Antagonism (CI>1) ci_value->result end End result->end

Caption: Experimental workflow for synergy analysis.

TME_Analysis cluster_IHC Immunohistochemistry (IHC) cluster_Flow Flow Cytometry start In Vivo Tumor Model (Sensitive vs. Resistant) treatment Treat with this compound or Vehicle Control start->treatment tumor_excise Excise Tumors at Endpoint treatment->tumor_excise cluster_IHC cluster_IHC tumor_excise->cluster_IHC cluster_Flow cluster_Flow tumor_excise->cluster_Flow ihc_stain Stain for Immune Markers (CD4, CD8, F4/80) ihc_image Image Analysis to Quantify Immune Cell Infiltration ihc_stain->ihc_image tumor_dissociation Dissociate Tumors into Single-Cell Suspension flow_stain Stain with Fluorescently-labeled Antibodies for Immune Markers tumor_dissociation->flow_stain flow_analysis Analyze Immune Cell Populations flow_stain->flow_analysis

Caption: Workflow for assessing tumor microenvironment changes.

References

Pulrodemstat stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Pulrodemstat. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: this compound dissolved in a solvent, such as DMSO, should be stored at -80°C for long-term storage, where it can be kept for up to one year.[1][2] For frequent use, aliquots can be stored at 4°C for over a week.[2] To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q3: My this compound solution appears to have precipitated after storage. What should I do?

A3: Precipitation can occur, especially with temperature fluctuations. First, ensure you are using fresh, moisture-free DMSO, as moisture absorption can reduce solubility.[1] Gentle warming and sonication are recommended to help redissolve the compound.[2] If the solution is a suspension for in vivo use, it is best to prepare it fresh before each use.[2]

Q4: I am observing a loss of efficacy in my experiments. Could this be related to storage?

A4: Yes, improper storage can lead to a loss of efficacy.[2] Storing solutions for extended periods, even at 4°C, may lead to degradation. For in vivo solutions, it is recommended to prepare them fresh, ideally for use within a week if clear, or immediately if it is a suspension.[2] For cellular assays, using a freshly thawed aliquot of a stock solution stored at -80°C is the best practice.

Q5: What is the maximum recommended concentration of DMSO in my cell culture medium?

A5: For cell-based experiments, the final concentration of DMSO should generally not exceed 0.1%. If a higher concentration is necessary, it is crucial to run a vehicle control experiment to assess the potential effects of the solvent on the cells.[2]

This compound Storage and Stability Data

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms. Adhering to these guidelines is critical for maintaining the compound's stability and activity.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsKeep dry and protected from light.
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[1][2]
-20°CUp to 1 monthFor shorter-term storage of solutions.[1]
4°CUp to 1 weekFor frequently used aliquots.[2]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for common experimental applications.

Preparation of Stock Solutions for In Vitro Experiments
  • Solvent Selection : High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.[1][2]

  • Concentration : this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1]

  • Procedure :

    • Equilibrate the vial of solid this compound to room temperature before opening.

    • Add the calculated volume of fresh DMSO to the vial to achieve the desired stock concentration.

    • Vortex and, if necessary, sonicate the solution to ensure the compound is fully dissolved.[2]

    • Once dissolved, dispense the stock solution into single-use aliquots in appropriate vials.

    • Store the aliquots at -80°C for long-term stability.[1][2]

Preparation of Formulations for In Vivo Experiments

Two example formulations for oral administration in animal models are provided below. It is recommended that these formulations be prepared fresh for immediate use.[1][2]

Formulation 1: PEG300, Tween 80, and Saline

  • Start with a clarified DMSO stock solution of this compound (e.g., 50 mg/mL).

  • For a 1 mL final volume, add 50 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of saline to bring the final volume to 1 mL.

  • The resulting solution should be used immediately for optimal results.[1]

Formulation 2: Corn Oil

  • Prepare a clear DMSO stock solution of this compound (e.g., 12.5 mg/mL).

  • For a 1 mL final volume, add 50 µL of the DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly until a uniform suspension is achieved.

  • This mixed solution should be used immediately.[1]

Visual Guides

Troubleshooting Guide for this compound Handling

The following flowchart provides a step-by-step guide for troubleshooting common issues encountered during the handling and use of this compound solutions.

G Troubleshooting this compound Solution Issues start Start: Encountering an issue (e.g., precipitation, low activity) check_storage Were storage recommendations followed (-80°C, aliquoted)? start->check_storage storage_no Improper storage is likely the cause. Prepare fresh solution from solid. check_storage->storage_no No check_solvent Was fresh, anhydrous DMSO used? check_storage->check_solvent Yes solvent_no Moisture in DMSO can reduce solubility. Use fresh, high-purity DMSO. check_solvent->solvent_no No check_dissolution Was the compound fully dissolved? (Sonication/warming may be needed) check_solvent->check_dissolution Yes dissolution_no Attempt to redissolve with gentle warming and/or sonication. check_dissolution->dissolution_no No check_age Is the working solution freshly prepared? check_dissolution->check_age Yes age_no Degradation may have occurred. Prepare fresh solution before use. check_age->age_no No end_ok Issue likely resolved. If problems persist, contact technical support. check_age->end_ok Yes

Caption: Troubleshooting workflow for common this compound solution issues.

General Factors Affecting Compound Stability

While specific degradation pathways for this compound are not publicly available, the following diagram illustrates common factors that can lead to the degradation of chemical compounds in a research setting.

G General Factors in Compound Degradation compound This compound (Active Compound) degraded Degraded Product(s) (Inactive/Altered Activity) compound->degraded Degradation Pathways temp Temperature (High temps, freeze-thaw cycles) temp->compound light Light Exposure (UV radiation) light->compound moisture Moisture/Humidity (Hydrolysis) moisture->compound oxygen Oxygen (Oxidation) oxygen->compound ph pH of Solution (Acid/Base catalysis) ph->compound

Caption: Key environmental factors that can influence the chemical stability of research compounds.

References

Technical Support Center: Managing Pulrodemstat-Induced Thrombocytopenia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing thrombocytopenia, a known on-target effect of the LSD1 inhibitor, Pulrodemstat (CC-90011).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced thrombocytopenia?

A1: this compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 plays a crucial role in hematopoietic differentiation by forming a complex with the transcription factor GFI1B (Growth Factor Independent 1B). This LSD1-GFI1B complex is essential for the proper maturation of hematopoietic stem cells, including the megakaryocyte lineage that produces platelets.[1][2][3] By inhibiting LSD1, this compound disrupts the function of this complex, leading to impaired megakaryocyte differentiation and consequently, a decrease in platelet production (thrombocytopenia).[2][3] This is considered an on-target effect of the drug.

Q2: Is the thrombocytopenia observed with this compound reversible?

A2: Yes, the thrombocytopenia associated with this compound is reported to be reversible and manageable.[4][5][6] Clinical trial data indicates that this side effect can be successfully managed with dose modifications, including dose reductions and interruptions.[4][5][6] The reversible nature of this compound's binding to LSD1 may contribute to the manageable safety profile compared to irreversible LSD1 inhibitors.[4][5]

Q3: What is the reported incidence and severity of thrombocytopenia in clinical trials with this compound?

A3: In a phase 1 clinical trial (NCT02875223), thrombocytopenia was the most common treatment-related adverse event.[4][5] The incidence and severity varied depending on the patient population. For patients with neuroendocrine neoplasms (NENs), the most common any-grade treatment-related adverse event was thrombocytopenia, occurring in 69% of patients, with grade 3 or 4 events in 38% of patients.[6] In patients with relapsed/refractory marginal zone lymphoma (R/R MZL), thrombocytopenia was also the most common any-grade treatment-related adverse event, observed in 67% of patients, and was grade 1 or 2 in severity.[6]

Troubleshooting Guides

In Vitro Experiments

Issue 1: Unexpectedly high levels of megakaryocyte apoptosis in cell culture when treated with this compound.

  • Possible Cause 1: Off-target effects at high concentrations.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Use the lowest effective concentration to minimize potential off-target toxicity.

  • Possible Cause 2: Suboptimal cell culture conditions.

    • Troubleshooting Step: Ensure that the cell culture medium, supplements, and incubation conditions are optimal for megakaryocyte differentiation and viability. Refer to established protocols for your specific cell type.

  • Possible Cause 3: Synergistic effects with other media components.

    • Troubleshooting Step: Review all components of your cell culture media. If possible, test the effect of this compound in a minimal essential medium and then add back components to identify any synergistic toxicities.

Issue 2: Inconsistent results in platelet function assays (e.g., aggregation, activation) with this compound-treated cells.

  • Possible Cause 1: Variability in platelet isolation and preparation.

    • Troubleshooting Step: Standardize your platelet isolation protocol. Ensure consistent centrifugation speeds and times, and handle platelets gently to avoid premature activation.[4]

  • Possible Cause 2: Reversibility of this compound's inhibition.

    • Troubleshooting Step: Due to the reversible nature of this compound, the timing of your assay after treatment is critical. Establish a clear timeline for treatment, washing, and subsequent functional analysis to ensure consistent drug exposure.

  • Possible Cause 3: Interference of this compound with assay reagents.

    • Troubleshooting Step: Run appropriate vehicle controls to ensure that the solvent used to dissolve this compound does not interfere with the assay. Also, consider performing a control experiment to see if this compound directly interferes with the detection method (e.g., fluorescence or light transmission).

In Vivo Experiments

Issue 1: Severe and prolonged thrombocytopenia in animal models.

  • Possible Cause 1: Inappropriate dosing regimen.

    • Troubleshooting Step: Conduct a dose-ranging study to identify a dose of this compound that induces a manageable level of thrombocytopenia. Consider intermittent dosing schedules to allow for platelet recovery.

  • Possible Cause 2: Species-specific differences in drug metabolism and platelet biology.

    • Troubleshooting Step: Ensure the animal model is appropriate for studying drug-induced thrombocytopenia. Be aware of potential differences in drug metabolism and hematopoietic regulation between the model species and humans.

  • Possible Cause 3: Underlying health issues in the animal model.

    • Troubleshooting Step: Use healthy animals from a reputable supplier and ensure they are free from infections or other conditions that could affect platelet counts.

Issue 2: Difficulty in distinguishing between on-target thrombocytopenia and other causes of low platelet counts.

  • Possible Cause 1: Myelosuppression due to other experimental factors.

    • Troubleshooting Step: Carefully review all experimental procedures and co-administered substances for potential myelosuppressive effects. Include appropriate control groups to isolate the effect of this compound.

  • Possible Cause 2: Immune-mediated platelet destruction.

    • Troubleshooting Step: While this compound's primary mechanism is suppression of platelet production, it is good practice to assess for the presence of anti-platelet antibodies in your animal model, especially with prolonged treatment.

Quantitative Data from Clinical Trials

Table 1: Incidence of Thrombocytopenia in the this compound (CC-90011) Phase 1 Trial (NCT02875223)

Patient PopulationAny Grade ThrombocytopeniaGrade 3/4 Thrombocytopenia
Neuroendocrine Neoplasms (NENs)69%38%
Relapsed/Refractory Marginal Zone Lymphoma (R/R MZL)67% (Grade 1/2)Not Reported

Data extracted from clinical trial results.[6] A detailed breakdown of thrombocytopenia grades by dose level from the dose-escalation phase is not publicly available.

Experimental Protocols

In Vitro Assessment of this compound's Effect on Megakaryocyte Differentiation

Objective: To evaluate the impact of this compound on the differentiation of hematopoietic stem and progenitor cells (HSPCs) into megakaryocytes.

Methodology:

  • Cell Culture: Culture human CD34+ HSPCs in a serum-free medium supplemented with thrombopoietin (TPO) and other cytokines known to promote megakaryopoiesis.

  • Treatment: Add this compound at a range of concentrations (e.g., 1 nM to 1 µM) or a vehicle control to the culture medium at the initiation of differentiation.

  • Differentiation Assessment: After a defined period (e.g., 10-14 days), harvest the cells and assess megakaryocyte differentiation using the following methods:

    • Flow Cytometry: Stain cells with antibodies against megakaryocyte-specific surface markers such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα).

    • Morphological Analysis: Prepare cytospins of the cultured cells and perform Wright-Giemsa staining to observe the morphology and ploidy of the megakaryocytes.

    • Colony-Forming Unit (CFU) Assay: Plate the treated HSPCs in a semi-solid medium (e.g., MegaCult™-C) to assess the formation of megakaryocyte colonies (CFU-Mk).

In Vivo Murine Model of this compound-Induced Thrombocytopenia

Objective: To establish and characterize an in vivo model of thrombocytopenia induced by this compound.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Drug Administration: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage) at various doses and schedules.

  • Monitoring:

    • Platelet Counts: Collect peripheral blood samples at regular intervals (e.g., daily or every other day) and perform complete blood counts (CBCs) to monitor platelet numbers.

    • Bone Marrow Analysis: At the end of the study, harvest bone marrow from the femurs and tibias. Perform histological analysis (H&E staining) to assess megakaryocyte numbers and morphology.

    • Flow Cytometry of Bone Marrow: Analyze bone marrow cells for the presence of megakaryocyte progenitors using markers like CD41 and c-Mpl.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Objective: To assess the effect of this compound on platelet aggregation in response to various agonists.

Methodology:

  • Sample Preparation:

    • Collect whole blood from healthy human donors or treated animals into tubes containing 3.2% sodium citrate.

    • Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[4][7]

  • Assay Procedure:

    • Adjust the platelet count in the PRP to a standardized concentration.

    • Pre-incubate the PRP with this compound or vehicle control for a specified time at 37°C.

    • Place the PRP cuvette in a light transmission aggregometer and establish a baseline reading (0% aggregation). Use PPP as a reference for 100% aggregation.

    • Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP and record the change in light transmission over time as platelets aggregate.[8][9]

Flow Cytometry for Platelet Activation Markers

Objective: To measure the expression of platelet activation markers on the surface of platelets treated with this compound.

Methodology:

  • Sample Preparation:

    • Prepare PRP as described in the LTA protocol.

    • Incubate the PRP with this compound or vehicle control.

  • Platelet Activation: Stimulate the platelets with an agonist (e.g., ADP, TRAP-6) or leave them unstimulated (resting).

  • Staining:

    • Add fluorochrome-conjugated antibodies against platelet activation markers, such as P-selectin (CD62P) and the activated form of GPIIb/IIIa (PAC-1), to the platelet samples.[10][11][12]

    • Also include an antibody against a pan-platelet marker (e.g., CD41a) to gate on the platelet population.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter and the pan-platelet marker.

    • Quantify the percentage of platelets positive for the activation markers and the mean fluorescence intensity (MFI).[11]

Visualizations

LSD1_Pathway cluster_nucleus Nucleus cluster_complex LSD1-GFI1B Complex HSPC Hematopoietic Stem/Progenitor Cell Megakaryocyte Megakaryocyte Differentiation HSPC->Megakaryocyte Differentiation Platelets Platelet Production Megakaryocyte->Platelets LSD1 LSD1 LSD1->Megakaryocyte Promotes GFI1B GFI1B GFI1B->Megakaryocyte Promotes This compound This compound This compound->LSD1 Inhibits

Caption: LSD1-GFI1B signaling in megakaryopoiesis and the inhibitory effect of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment HSPCs Isolate Human CD34+ HSPCs Treatment_invitro Treat with this compound or Vehicle HSPCs->Treatment_invitro Differentiation Induce Megakaryocyte Differentiation Treatment_invitro->Differentiation Analysis_invitro Analyze Differentiation (Flow Cytometry, Morphology, CFU) Differentiation->Analysis_invitro Mice Administer this compound to Mice Monitoring Monitor Platelet Counts (CBC) Mice->Monitoring BM_Analysis Bone Marrow Analysis (Histology, Flow Cytometry) Monitoring->BM_Analysis

Caption: Experimental workflow for assessing this compound's effect on thrombocytopenia.

Troubleshooting_Logic Thrombocytopenia Thrombocytopenia Observed OnTarget On-Target Effect (LSD1 Inhibition) Thrombocytopenia->OnTarget Is it expected? OffTarget Potential Off-Target Toxicity Thrombocytopenia->OffTarget Is it severe/ unexpected? DoseModification Management: Dose Modification OnTarget->DoseModification OffTarget->DoseModification

Caption: Logical relationship for troubleshooting this compound-induced thrombocytopenia.

References

Technical Support Center: Improving the Therapeutic Window of Pulrodemstat in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pulrodemstat. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to improve the therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones, specifically H3K4me1/2 and H3K9me1/2.[3] By inhibiting LSD1, this compound alters gene expression, leading to anti-tumor effects such as the induction of differentiation in cancer cells.[1]

Q2: What are the most common dose-limiting toxicities observed with this compound and other LSD1 inhibitors?

A2: The most common dose-limiting toxicity associated with this compound and other LSD1 inhibitors is thrombocytopenia (a low platelet count).[4][5] In a Phase I clinical trial of this compound, thrombocytopenia was the primary on-target, dose-limiting toxicity.[4] Other potential hematological adverse effects include neutropenia.[4] For many epigenetic modulators, hematological adverse effects are frequently observed and can limit their therapeutic potential.[6]

Q3: How can I monitor for thrombocytopenia in my animal models?

A3: Regular monitoring of platelet counts via blood sampling is crucial. Blood samples can be collected from mice via submandibular or saphenous vein puncture. It is recommended to establish a baseline platelet count before starting treatment and then monitor at regular intervals (e.g., weekly or bi-weekly) and at the end of the study. A complete blood count (CBC) analysis will provide platelet numbers as well as other important hematological parameters.

Q4: What are some strategies to mitigate this compound-induced thrombocytopenia and widen the therapeutic window?

A4: Several strategies can be explored to manage thrombocytopenia and improve the therapeutic window:

  • Dosing Schedule Modification: Intermittent dosing schedules (e.g., once or twice weekly) instead of daily dosing may allow for platelet recovery between doses. The recommended Phase II dose for this compound in humans was established as 60 mg once per week.[5]

  • Dose Reduction: If significant thrombocytopenia is observed, reducing the dose of this compound may be necessary.

  • Combination Therapy: Combining this compound with agents that have non-overlapping toxicities may allow for enhanced efficacy at a tolerable dose of this compound.

  • Supportive Care: In preclinical studies, while not standard practice for mild to moderate thrombocytopenia, severe cases might necessitate supportive care measures, although this is more common in clinical settings.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected high toxicity or mortality in animal models - Incorrect dose calculation or administration.- Formulation issues leading to poor solubility or stability.- Animal model sensitivity.- Double-check all dose calculations and the concentration of the dosing solution.- Ensure the formulation is prepared fresh daily if stability is a concern. Consider the recommended formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[3]- Conduct a dose-range finding study in a small cohort of animals to determine the Maximum Tolerated Dose (MTD) in your specific model.
Significant weight loss in treated animals (>15-20%) - On-target or off-target toxicity of this compound.- Dehydration due to difficulty accessing water after treatment.- Reduce the dose of this compound.- Switch to an intermittent dosing schedule.- Provide supplemental hydration (e.g., hydrogel packs) in the cages.
Inconsistent anti-tumor efficacy - Poor oral bioavailability due to improper gavage technique.- Variability in tumor engraftment and growth.- Insufficient drug exposure.- Ensure all personnel are properly trained in oral gavage techniques.- Randomize animals into treatment groups only after tumors have reached a pre-determined size.- Consider performing pharmacokinetic studies to correlate drug exposure with efficacy.
Precipitation of this compound in the dosing formulation - Low solubility of the compound in the chosen vehicle.- Prepare the formulation by adding the solvents sequentially and ensuring the solution is clear before adding the next component. Sonication may be helpful.[3]- Prepare the dosing solution fresh before each administration.

Data Presentation

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeAssayIC50 / EC50 (nM)Reference
THP-1Acute Myeloid LeukemiaCD11b Induction7[1]
Kasumi-1Acute Myeloid LeukemiaAntiproliferative2[1]
H1417Small Cell Lung CancerGRP Suppression4[1]
H1417Small Cell Lung CancerAntiproliferative6[1]
Cal-27Head and Neck Squamous Cell CarcinomaAntiproliferative2420[7]
SCC-9Head and Neck Squamous Cell CarcinomaAntiproliferative520[7]

Table 2: In Vivo Efficacy and Tolerability of this compound

Animal ModelTumor TypeDose and ScheduleKey FindingsReference
Patient-Derived Xenograft (PDX) MiceSmall Cell Lung Cancer (SCLC)5 mg/kg, oral, daily for 30 days78% tumor growth inhibition with no body weight loss.[1]
HumanAdvanced Solid Tumors and Relapsed/Refractory Non-Hodgkin LymphomaDose escalation from 1.25 to 120 mg, once weeklyMTD: 80 mg once weeklyRP2D: 60 mg once weeklyDose-limiting toxicity: Thrombocytopenia[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture a relevant cancer cell line (e.g., SCLC or AML) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a specified average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the dosing solution of this compound. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] The solution should be prepared fresh daily.

    • Administer this compound orally via gavage at the desired dose and schedule (e.g., 5 mg/kg daily).

    • The control group should receive the vehicle only.

  • Monitoring Efficacy and Toxicity:

    • Continue to measure tumor volumes and body weights at least twice a week.

    • Perform regular blood collections for complete blood count (CBC) analysis to monitor for hematological toxicities, particularly thrombocytopenia.

    • Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or grooming).

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Analyze the data to determine the effect of this compound on tumor growth and to assess its safety profile.

Visualizations

Pulrodemstat_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates HistoneH3 Histone H3 Gene_Expression Tumor Suppressor Gene Expression H3K4me2->Gene_Expression Promotes Differentiation Cellular Differentiation Gene_Expression->Differentiation Pulrodemstat_outside This compound (Oral Administration) Pulrodemstat_outside->this compound Enters Nucleus

Caption: Mechanism of action of this compound in inhibiting LSD1.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight, CBC) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (Efficacy & Safety Profile) endpoint->analysis finish End analysis->finish

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic issue Observed Issue: High Toxicity / Weight Loss check_dose Verify Dose Calculation & Formulation issue->check_dose First Step dose_range_finding Conduct Dose-Range Finding Study check_dose->dose_range_finding If issue persists modify_schedule Modify Dosing (Dose or Schedule) dose_range_finding->modify_schedule Based on MTD supportive_care Implement Supportive Care modify_schedule->supportive_care If needed outcome Improved Therapeutic Window modify_schedule->outcome supportive_care->outcome

Caption: Troubleshooting logic for managing in vivo toxicity.

References

Refining dose-response curves for Pulrodemstat studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dose-response curves for Pulrodemstat (CC-90011) studies.

Frequently Asked Questions (FAQs)

Q1: My experimentally determined IC50/EC50 value for this compound is significantly different from published values. What are the potential causes?

A1: Discrepancies in IC50/EC50 values can arise from several factors:

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound. For example, the anti-proliferative EC50 in AML Kasumi-1 cells is 2 nM, while in SCLC H1417 cells it is 6 nM.[1] Head and neck squamous cell carcinoma (HNSCC) cell lines Cal-27 and SCC-9 have reported IC50 values of 2.42 µM and 0.52 µM, respectively.[2]

  • Assay Endpoint and Duration: The specific biological question being addressed will influence the assay choice and duration. Anti-proliferative assays may require longer treatment (e.g., 4-12 days) compared to target engagement assays looking at histone methylation, which can occur more rapidly.[1]

  • Cell Culture Conditions: Factors such as cell passage number, seeding density, media composition, and serum quality can all impact cellular response to treatment.[3][4]

  • Reagent Quality and Handling: Ensure the this compound stock solution is prepared correctly. This compound can be dissolved in DMSO.[5] Proper storage and handling are critical to maintain its potency.

  • Assay Type: Different assay methodologies (e.g., CellTiter-Glo for viability, BrdU for proliferation, Western blot for target engagement) measure different biological endpoints and can yield different effective concentrations.

Q2: I am observing high variability between replicates in my dose-response assay. How can I improve reproducibility?

A2: High variability can obscure the true dose-response relationship. To improve consistency:

  • Standardize Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps. Use a calibrated multichannel pipette or an automated cell dispenser for plating.

  • Mitigate "Edge Effects": The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To avoid this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data points.

  • Ensure Proper Compound Dilution and Mixing: Prepare serial dilutions carefully and ensure thorough mixing at each step. When adding the compound to the assay plates, mix gently to ensure even distribution without disturbing the cells.

  • Check for Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to drugs, leading to unreliable results. Regular testing is recommended.[6]

Q3: How can I confirm that this compound is engaging its target, LSD1, in my cellular model?

A3: Target engagement can be confirmed by observing the downstream effects of LSD1 inhibition. Since LSD1 removes methyl groups from histone 3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), its inhibition leads to an increase in these methylation marks.[2][7] You can perform a Western blot analysis on protein lysates from this compound-treated cells using antibodies specific for H3K4me2 and H3K9me2. A dose-dependent increase in these marks indicates successful target engagement.

Q4: What are appropriate positive and negative controls for a this compound dose-response experiment?

A4:

  • Positive Controls: Other known potent LSD1 inhibitors can be used as positive controls. Examples include Iadademstat (ORY-1001) or Seclidemstat (SP-2577).[8][9]

  • Vehicle Control (Negative Control): The vehicle used to dissolve this compound (typically DMSO) should be added to control wells at the same final concentration used in the experimental wells.[5] This accounts for any effects of the solvent on the cells.

  • Untreated Control: A set of wells with cells and media only, without any vehicle or compound, serves as a baseline for normal cell health and growth.

This compound In Vitro Activity Data

The following tables summarize the reported in vitro potency of this compound across various assays and cell lines.

Table 1: Enzymatic and Cellular Inhibitory Concentrations

ParameterTarget/AssayValueReference
IC50 LSD1 Enzymatic Assay0.25 nM[1]
EC50 Antiproliferation (Kasumi-1 AML cells)2 nM[1]
EC50 CD11b Induction (THP-1 cells)7 nM[1]
EC50 GRP Suppression (H209 SCLC cells, 4 days)3 nM[1]
EC50 GRP Suppression (H1417 SCLC cells, 4 days)4 nM[1]
EC50 Antiproliferation (H1417 SCLC cells, 12 days)6 nM[1]
IC50 Antiproliferation (Cal-27 HNSCC cells)2.42 µM[2]
IC50 Antiproliferation (SCC-9 HNSCC cells)0.52 µM[2]

Key Experimental Protocols

Protocol 1: Cell Proliferation/Viability Assay (e.g., CCK-8 or MTT)

This protocol outlines a general method for determining the dose-dependent effect of this compound on cancer cell proliferation.

Materials:

  • Selected cancer cell line (e.g., Kasumi-1, H1417, Cal-27)

  • Complete culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well tissue culture-treated plates

  • Cell proliferation reagent (e.g., CCK-8, MTT)

  • Microplate reader

Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72, 96, or more hours), depending on the cell line's doubling time and the specific experimental endpoint.[1]

  • Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent). Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Subtract the background reading (media only). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50/EC50 value.

Protocol 2: Western Blot for Histone Methylation (Target Engagement)

This protocol is for assessing the change in histone methylation marks following this compound treatment.

Materials:

  • Selected cancer cell line

  • 6-well tissue culture plates

  • This compound and DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (H3K4me2, H3K9me2, Total Histone H3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24-48 hours.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells directly in the plate using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-H3K4me2 and anti-Total H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity for H3K4me2 and normalize it to the Total Histone H3 loading control to determine the relative change in histone methylation across different this compound concentrations.

Visual Guides: Pathways and Workflows

Pulrodemstat_MoA This compound Mechanism of Action cluster_0 Epigenetic Regulation cluster_1 Transcriptional & Cellular Outcomes This compound This compound (CC-90011) LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 LSD1->H3K9me2 Demethylates Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression H3K9me2->Gene_Expression Differentiation Cell Differentiation (e.g., AML cells) Gene_Expression->Differentiation Proliferation Decreased Proliferation (e.g., SCLC, HNSCC cells) Gene_Expression->Proliferation

Caption: this compound inhibits LSD1, increasing histone methylation and altering gene expression.

Dose_Response_Workflow Dose-Response Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare Cell Suspension B 2. Seed Cells in 96-Well Plate A->B D 4. Treat Cells with Compound/Vehicle B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Incubate for 72-96 hours D->E F 6. Add Viability Reagent (e.g., CCK-8) E->F G 7. Read Plate on Microplate Reader F->G H 8. Normalize Data to Vehicle Control G->H I 9. Plot Dose-Response Curve H->I J 10. Calculate IC50/EC50 (4-Parameter Fit) I->J

Caption: Standard workflow for an in vitro dose-response cell viability assay.

Troubleshooting_Logic Troubleshooting Inconsistent Dose-Response Data cluster_reagents Reagent & Compound Integrity cluster_cells Cellular Health & Handling cluster_technique Assay Technique Start Inconsistent or Unexpected Results CheckCompound Verify this compound Stock Concentration & Storage Start->CheckCompound CheckMyco Test for Mycoplasma Contamination Start->CheckMyco CheckPipetting Verify Pipetting Accuracy Start->CheckPipetting CheckMedia Check Media, Serum, & Assay Reagents for Expiry/Quality CheckCompound->CheckMedia CheckPassage Verify Cell Passage Number is Low CheckMyco->CheckPassage CheckDensity Optimize Cell Seeding Density CheckPassage->CheckDensity CheckEdgeEffect Exclude Plate Perimeter Wells CheckPipetting->CheckEdgeEffect CheckIncubation Confirm Incubation Time & Conditions CheckEdgeEffect->CheckIncubation

Caption: A logical guide for troubleshooting common issues in dose-response assays.

References

Minimizing experimental variability in Pulrodemstat assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in assays involving Pulrodemstat.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.

Enzymatic Assays (e.g., HTRF, Fluorescence-Based)

Question: Why am I observing high background fluorescence in my LSD1 enzymatic assay?

Possible Causes & Solutions:

CauseSolution
Autofluorescence of Compounds Test the intrinsic fluorescence of this compound and other compounds at the emission wavelength of the assay. If significant, subtract the background fluorescence from a well containing only the compound and buffer.
Contaminated Reagents Use fresh, high-purity reagents, including buffers and substrates. Ensure proper storage of all components to prevent degradation.
Non-Specific Binding of Detection Reagents Optimize the concentration of detection antibodies or other fluorescent probes. Include a "no enzyme" control to assess non-specific signal.
Incorrect Filter Sets in Plate Reader Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore used in the assay.

Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Possible Causes & Solutions:

CauseSolution
Enzyme Activity Variation Ensure the LSD1 enzyme is properly stored and handled to maintain its activity. Use a consistent lot of the enzyme for a set of experiments. Perform a standard curve with a known inhibitor to check for consistent enzyme performance.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents.
Substrate Degradation Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Incubation Times or Temperatures Strictly adhere to the incubation times and temperatures specified in the protocol. Use a calibrated incubator.
Cell-Based Assays (e.g., Proliferation, Viability)

Question: I'm seeing an "edge effect" in my 96-well plate, with cells on the perimeter behaving differently. How can I minimize this?

Possible Causes & Solutions:

CauseSolution
Temperature and Humidity Gradients After seeding, allow the plate to sit at room temperature for 1-2 hours before placing it in the incubator to ensure even cell settling.[1][2][3]
Evaporation from Outer Wells Fill the outer wells with sterile media or PBS to create a humidity barrier.[4] Use plates with moats designed to be filled with liquid to reduce evaporation.[4]
Uneven CO2 Distribution Ensure the incubator has good air circulation. Avoid stacking plates, as this can impede gas exchange.

Question: The response of my cell line to this compound is changing over time. Why is this happening?

Possible Causes & Solutions:

CauseSolution
High Cell Passage Number Use cells with a low passage number for experiments.[5] Thaw a new vial of cells after a defined number of passages. Document the passage number for all experiments.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can alter cellular responses.
Genetic Drift of Cell Line Perform cell line authentication to ensure the identity and purity of the cell line.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound? this compound is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[6] LSD1 is an enzyme that removes methyl groups from histones, primarily from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[3] By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to changes in gene expression that can induce differentiation and inhibit the proliferation of cancer cells.[6]

2. Which cell lines are commonly used for this compound assays? The choice of cell line depends on the research question. For acute myeloid leukemia (AML) studies, cell lines such as Kasumi-1 and THP-1 are frequently used.[4] For small cell lung cancer (SCLC), H1417 and H209 cell lines are common models.[4] It is crucial to select a cell line where LSD1 plays a significant role in the disease pathology.

3. How should I prepare my this compound stock solution? this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7] It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[7] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer.

4. What are the key controls to include in my this compound assays?

  • Vehicle Control: Treat cells with the same concentration of DMSO used to dilute this compound.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle.

  • Positive Control: A known LSD1 inhibitor can be used to confirm assay performance.

  • No-Enzyme Control (for enzymatic assays): This control helps to determine the background signal in the absence of enzymatic activity.

Experimental Protocols

Protocol 1: LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol is a generalized procedure for measuring the enzymatic activity of LSD1 and the inhibitory effect of this compound.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4 mono-methylated peptide substrate

  • Europium cryptate-labeled anti-H3K4 unmethylated antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer

  • This compound

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Enzyme Reaction:

    • Add 2 µL of the this compound dilution or vehicle control to the wells of the 384-well plate.

    • Add 4 µL of the LSD1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of the biotinylated H3K4me1 peptide substrate to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of the detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (CCK-8)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Kasumi-1)

  • Complete cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well clear-bottom black plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C until the color develops.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC50 value.

Visualizations

Pulrodemstat_Signaling_Pathway cluster_0 Epigenetic Regulation This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 Histone H3 Lys4 Dimethyl (H3K4me2) (Active Gene Mark) LSD1->H3K4me2 Demethylates H3K4me1 Histone H3 Lys4 Monomethyl (H3K4me1) GeneExpression Altered Gene Expression (e.g., differentiation, apoptosis) H3K4me1->GeneExpression Maintains State Leading to...

Caption: this compound inhibits LSD1, preventing H3K4me2 demethylation and altering gene expression.

Experimental_Workflow_Cell_Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_reagent Add Viability Reagent (e.g., CCK-8) incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read_plate Read Absorbance (450 nm) incubate3->read_plate analyze Analyze Data (IC50) read_plate->analyze

Caption: Workflow for a cell-based proliferation assay with this compound.

Troubleshooting_Logic issue Inconsistent Assay Results? assay_type Biochemical or Cell-Based? issue->assay_type biochem_issue High Background or IC50 Variability? assay_type->biochem_issue Biochemical cell_issue Edge Effect or Response Drift? assay_type->cell_issue Cell-Based check_reagents Check Reagent Purity & Compound Fluorescence biochem_issue->check_reagents High Background check_enzyme Verify Enzyme Activity & Pipetting biochem_issue->check_enzyme IC50 Variability mitigate_edge Implement Edge Effect Mitigation Strategies cell_issue->mitigate_edge Edge Effect check_cells Check Passage Number & Mycoplasma Status cell_issue->check_cells Response Drift

Caption: A decision tree for troubleshooting common issues in this compound assays.

References

Enhancing the efficacy of Pulrodemstat in combination therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pulrodemstat in combination therapies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro and preclinical experiments involving this compound combinations.

Q1: We are not observing the expected synergistic effect between this compound and our combination agent. What are the possible reasons?

A1: A lack of synergy can arise from several factors:

  • Inappropriate Concentration Range: The concentrations of one or both drugs may be outside the therapeutic window for synergistic interaction. It is crucial to perform dose-response matrices to explore a wide range of concentrations for both this compound and the combination agent.[1]

  • Antagonistic Mechanisms: The two drugs may have opposing effects on critical cellular pathways. For example, if one drug induces cell cycle arrest in a phase where the other is ineffective, the combination may result in antagonism.[2] It is important to have a strong biological rationale for the combination.

  • Cell Line Specificity: The synergistic effect of a drug combination can be highly dependent on the genetic and molecular background of the cancer cells. A combination that is synergistic in one cell line may be additive or even antagonistic in another.

  • Assay-Related Issues: The chosen assay may not be sensitive enough to detect synergy. For instance, a simple viability assay might mask more subtle synergistic effects on apoptosis or cell differentiation. Consider using multiple assays to assess different cellular outcomes.

  • Experimental Variability: High variability in your experimental replicates can obscure a true synergistic effect. Ensure consistent cell seeding density, reagent preparation, and incubation times.

Q2: We are observing higher than expected cytotoxicity in our combination experiments, even at low doses. How can we address this?

A2: Increased toxicity is a common concern in combination studies. Here are some troubleshooting steps:

  • Evaluate Individual Drug Toxicity: First, confirm the toxicity profile of each drug individually in your cell model to ensure that the observed toxicity is specific to the combination.

  • Optimize Dosing Schedule: Instead of simultaneous administration, consider sequential dosing. For example, pre-treating with this compound for a period before adding the second agent (or vice versa) may reduce toxicity while maintaining efficacy.

  • Reduce Drug Concentrations: The synergistic effect you are aiming for may occur at lower concentrations than the IC50 of the individual drugs. Explore lower dose ranges in your combination matrix.

  • Assess Off-Target Effects: While this compound is a selective LSD1 inhibitor, combination therapies can sometimes lead to unexpected off-target effects.[3][4] Consider performing target engagement assays or pathway analysis to investigate potential off-target activities.

  • Check for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level, as the combination of solvents from two different drug stocks could become toxic.

Q3: Our cell viability results with the this compound combination are inconsistent across experiments. What can we do to improve reproducibility?

A3: Inconsistent results are often due to technical variability. Here are some key areas to focus on:

  • Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and have a consistent passage number. High passage numbers can lead to genetic drift and altered drug responses.

  • Seeding Density: Optimize and strictly control the cell seeding density. Over- or under-confluent cells will respond differently to treatment.

  • Reagent Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.

  • Plate Edge Effects: Be mindful of the "edge effect" in microplates, where wells on the periphery can have different evaporation rates and temperature fluctuations. Avoid using the outer wells for critical experiments or ensure they are properly humidified.

  • Assay Timing: The timing of your assay readout is critical. A readout that is too early may not capture the full effect of the drugs, while a readout that is too late may be confounded by secondary effects.

Q4: How do I interpret the synergy data from my experiments?

A4: Several models can be used to quantify synergy, each with its own assumptions. The most common are the Loewe additivity and Bliss independence models.[5]

  • Loewe Additivity: This model is based on the concept of dose equivalence and is often used when drugs have similar mechanisms of action. A Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Bliss Independence: This model is based on probabilistic principles and is often used when drugs have different mechanisms of action. It compares the observed effect of the combination to the expected effect if the two drugs were acting independently.

  • Synergy Landscape Visualization: It is often helpful to visualize the synergy data as a 3D surface or a contour plot across the dose-response matrix. This can help identify the specific concentration ranges where synergy is strongest.[6]

It is recommended to use more than one model to analyze your data and to consider the biological context when interpreting the results.[6][7]

Data Presentation

This compound (CC-90011) In Vitro Activity
Cell LineCancer TypeIC50 / EC50 (nM)Assay TypeReference
Kasumi-1Acute Myeloid Leukemia (AML)2Antiproliferative[8]
THP-1Acute Myeloid Leukemia (AML)7CD11b Induction[8]
H209Small Cell Lung Cancer (SCLC)3GRP Suppression[8]
H1417Small Cell Lung Cancer (SCLC)4GRP Suppression[8]
H1417Small Cell Lung Cancer (SCLC)6Antiproliferative[8]
Cal-27Head and Neck Squamous Cell Carcinoma (HNSCC)2420Cell Viability[9]
SCC-9Head and Neck Squamous Cell Carcinoma (HNSCC)520Cell Viability[9]
This compound Combination Therapy Clinical Trial Data
Trial IDCombination AgentCancer TypePhaseKey FindingsReference
NCT03850067Etoposide and CisplatinSmall Cell Lung Cancer (SCLC)1bCombination was safely administered.[10][11]
NCT04350463NivolumabSCLC (ICI naïve & progressor), sqNSCLC (ICI progressor)2Limited clinical activity in the pre-treated population; well-tolerated combination.[2][12]

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)

Objective: To determine the effect of this compound alone and in combination with another agent on the viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series of this compound and the combination agent in culture medium. For combination studies, prepare a matrix of concentrations.

  • Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control wells and plot dose-response curves to determine IC50 values. For combination data, use software like SynergyFinder to calculate synergy scores.[6]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in combination with another agent.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound, the combination agent, or the combination for the desired time. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).

    • Combine and centrifuge the cells.

    • Wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells by flow cytometry. Use appropriate single-stain and unstained controls for compensation and gating.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

LSD1_Signaling_Pathway This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits Gene_Activation Tumor Suppressor Gene Activation This compound->Gene_Activation Promotes H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylates Gene_Repression Tumor Suppressor Gene Repression LSD1->Gene_Repression H3K4me0 H3K4me0 H3K4me1_2->H3K4me0 H3K4me0->Gene_Repression Leads to Tumor_Growth Tumor Growth Gene_Repression->Tumor_Growth Promotes Cell_Differentiation Cell Differentiation Gene_Activation->Cell_Differentiation Induces Apoptosis Apoptosis Gene_Activation->Apoptosis Induces Cell_Differentiation->Tumor_Growth Apoptosis->Tumor_Growth

Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and activation of tumor suppressor genes.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture single_agent Single-Agent Dose Response cell_culture->single_agent combination_matrix Combination Dose-Response Matrix single_agent->combination_matrix viability_assay Cell Viability Assay (e.g., CTG) combination_matrix->viability_assay synergy_analysis Synergy Analysis (Loewe, Bliss) viability_assay->synergy_analysis mechanism_studies Mechanistic Studies (Apoptosis, Western Blot) synergy_analysis->mechanism_studies end End mechanism_studies->end

Caption: A typical experimental workflow for evaluating this compound in combination therapies.

Caption: A troubleshooting flowchart for when synergy is not observed in combination experiments.

References

Technical Support Center: Pulrodemstat Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for formulating Pulrodemstat for animal studies. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CC-90011) is a potent, selective, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in gene expression regulation.[1][2][3] By inhibiting LSD1, this compound alters histone methylation (specifically H3K4 and H3K9), leading to the increased expression of tumor suppressor genes and the decreased expression of genes that promote tumor growth.[4] This can induce differentiation in cancer cells and has shown anti-tumor activity in preclinical models of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2][3]

Q2: What are the solubility characteristics of this compound?

A2: this compound is practically insoluble in water and ethanol.[1] However, it has high solubility in dimethyl sulfoxide (DMSO).[1][5] This property is a key consideration for developing a suitable formulation for in vivo studies.

Q3: What are the recommended vehicles for formulating this compound for oral administration in animal studies?

A3: Due to its poor water solubility, this compound is often formulated as either a suspension or a clear solution for oral administration. Common vehicles include:

  • Aqueous suspensions: Carboxymethylcellulose sodium (CMC-Na) is a frequently used suspending agent.[1]

  • Solutions: A common approach involves dissolving this compound in DMSO first, and then using a co-solvent system.[1][5] These systems often include polyethylene glycol 300 (PEG300) as a solubilizer and a surfactant like Tween 80 to improve stability and absorption, with the final volume being made up with water or saline.[1][5] Another option is a solution in corn oil, which may also involve initial dissolution in a small amount of DMSO.[1]

Troubleshooting Guide

Q4: My this compound formulation is precipitating. What can I do?

A4: Precipitation is a common issue when formulating poorly soluble compounds like this compound, especially when transitioning from a high-solubility solvent like DMSO to an aqueous solution. Here are some steps to troubleshoot this:

  • Ensure proper mixing order: When using a co-solvent system, it is crucial to add the solvents in the correct order. Typically, this compound should be fully dissolved in DMSO before slowly adding other components like PEG300 and Tween 80. The aqueous component (water or saline) should be added last, and often dropwise, while vortexing.[1][5]

  • Optimize solvent ratios: If precipitation occurs, you may need to adjust the ratio of the solvents. Increasing the proportion of PEG300 or Tween 80, while decreasing the aqueous component, can help maintain solubility.

  • Use sonication or gentle warming: Sonication or gentle warming (be cautious of compound stability at higher temperatures) can aid in dissolving the compound and preventing immediate precipitation.[5]

  • Consider a suspension: If achieving a stable solution is proving difficult at your desired concentration, a homogeneous suspension using a vehicle like CMC-Na may be a more viable and consistent option for oral dosing.[1]

Q5: I am observing inconsistent results in my animal studies. Could the formulation be the cause?

A5: Yes, an inconsistent or unstable formulation can lead to variable drug exposure and, consequently, inconsistent results. Here are some factors to consider:

  • Homogeneity of suspensions: If you are using a suspension, ensure it is uniformly mixed before each dose is drawn. Inadequate mixing can lead to animals receiving different doses.

  • Stability of the formulation: Prepare the formulation fresh daily if its stability over time is unknown. For solution-based formulations, observe for any signs of precipitation before administration.

  • pH of the formulation: The pH of the final formulation can affect both the stability of the compound and its absorption in the gastrointestinal tract. While not always necessary, buffering the formulation may improve consistency.

Q6: What is the maximum concentration of this compound I can achieve in my formulation?

A6: The maximum achievable concentration will depend on the chosen vehicle system. For suspensions, higher concentrations are generally possible. For solutions, the concentration is limited by the solubility of this compound in the specific solvent mixture. It is recommended to perform small-scale formulation trials to determine the maximum stable concentration for your chosen vehicle before preparing a large batch.

Experimental Protocols & Data

Summary of In Vivo Formulations
Formulation TypeComponentsReported ConcentrationAdministration RouteSource
Homogeneous Suspension This compound, CMC-Na≥ 5 mg/mLOral[1]
Clear Solution 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2ONot specifiedOral[1]
Clear Solution 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mLNot specified[5]
Clear Solution DMSO, Corn Oil (e.g., 5% DMSO in Corn Oil)Not specifiedOral[1]
General Protocol for Preparing a Solution Formulation
  • Weigh the required amount of this compound powder in a sterile container.

  • Add the specified volume of DMSO to completely dissolve the powder. Vortex or sonicate briefly if necessary to ensure full dissolution.

  • In a separate tube, combine the other non-aqueous components of the vehicle (e.g., PEG300, Tween 80).

  • Slowly add the this compound/DMSO solution to the mixture of other organic solvents while vortexing.

  • Add the aqueous component (ddH2O or saline) dropwise to the mixture while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation to ensure it is a clear solution. Prepare fresh before use for optimal results.

Visualizations

G cluster_prep Formulation Preparation Workflow weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve combine 4. Combine DMSO Solution with Co-Solvents dissolve->combine mix_vehicles 3. Prepare Co-Solvent Mixture (e.g., PEG300, Tween 80) mix_vehicles->combine add_aqueous 5. Add Aqueous Component (e.g., Saline, Water) combine->add_aqueous final_formulation 6. Final Formulation (Clear Solution or Suspension) add_aqueous->final_formulation

Caption: Workflow for preparing a this compound formulation for animal studies.

G cluster_pathway This compound Mechanism of Action cluster_histone Histone Methylation cluster_outcome Cellular Outcome This compound This compound lsd1 LSD1 (KDM1A) Enzyme This compound->lsd1 Inhibits h3k4me2 H3K4me2 lsd1->h3k4me2 Demethylates h3k9me2 H3K9me2 lsd1->h3k9me2 Demethylates gene_expression Altered Gene Expression h3k4me2->gene_expression Regulates h3k9me2->gene_expression Regulates tumor_suppressor Tumor Suppressor Gene Expression ↑ gene_expression->tumor_suppressor oncogene Oncogene Expression ↓ gene_expression->oncogene anti_tumor Anti-Tumor Effects (e.g., Differentiation, Apoptosis) tumor_suppressor->anti_tumor oncogene->anti_tumor

References

Interpreting unexpected results in Pulrodemstat experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pulrodemstat. The information is designed to help interpret unexpected results and address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation depending on the context. By inhibiting LSD1, this compound alters gene expression, which can induce differentiation and inhibit proliferation in cancer cells.[1][2]

Q2: What are the expected cellular effects of this compound treatment in sensitive cancer cell lines?

In sensitive cell lines, such as certain acute myeloid leukemia (AML), small cell lung cancer (SCLC), and head and neck squamous cell carcinoma (HNSCC) models, this compound is expected to:

  • Inhibit cell proliferation: A dose-dependent decrease in the number of viable cells.

  • Induce cell differentiation: Upregulation of differentiation markers (e.g., CD11b in AML cells).[2]

  • Promote apoptosis: An increase in markers of programmed cell death.[3][4]

  • Increase global H3K4me2 levels: As a direct consequence of LSD1 inhibition.

Q3: What are the known off-target effects of this compound?

This compound is highly selective for LSD1 with less inhibitory activity against LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[2] However, as with any small molecule inhibitor, high concentrations may lead to unforeseen off-target effects.

Q4: Is there a known resistance mechanism to this compound?

While specific resistance mechanisms to this compound are still under investigation, resistance to LSD1 inhibitors, in general, can arise from:

  • Mutations in the LSD1 gene that prevent drug binding.

  • Upregulation of bypass signaling pathways that circumvent the effects of LSD1 inhibition.

  • Changes in drug efflux pump expression, reducing the intracellular concentration of the inhibitor.

Troubleshooting Unexpected Results

The following sections address potential discrepancies between expected and observed experimental outcomes.

Unexpected Result 1: No or Weak Anti-proliferative Effect

Problem: this compound does not inhibit the growth of your target cell line, or the effect is much weaker than anticipated.

Possible Causes and Solutions:

Possible CauseRecommended Action
Cell Line Insensitivity Confirm that the cell line expresses high levels of LSD1 and is dependent on its activity. Not all cancer cell lines are sensitive to LSD1 inhibition. Consider testing a positive control cell line known to be sensitive to this compound (e.g., Kasumi-1 for AML).
Drug Inactivity Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Suboptimal Assay Conditions Optimize cell seeding density, treatment duration, and the concentration range of this compound. Extended incubation times may be necessary for epigenetic drugs to elicit a phenotypic response.
Serum Protein Binding High serum concentrations in the culture medium can sometimes reduce the effective concentration of the drug. Consider reducing the serum percentage during treatment, if compatible with cell health.
Unexpected Result 2: Paradoxical Increase in Proliferation at Low Concentrations

Problem: You observe a slight increase in cell proliferation at very low doses of this compound, followed by the expected inhibition at higher doses.

Possible Causes and Solutions:

Possible CauseRecommended Action
Complex Biological Response Inhibition of LSD1 can have widespread effects on gene expression. In some contexts, the upregulation of certain genes at low inhibitor concentrations could paradoxically support transient proliferation before cytotoxic or cytostatic effects dominate at higher concentrations.
Experimental Artifact Ensure accurate serial dilutions and thorough mixing of the compound. A technical error in plate setup could lead to anomalous results in a few wells. Increase the number of technical and biological replicates to confirm the effect.
Off-Target Effects Although selective, very low concentrations of a drug can sometimes engage off-targets with higher affinity than the primary target, leading to unexpected biology. This is less likely with a highly selective compound like this compound but cannot be entirely ruled out.
Unexpected Result 3: No Change in Global H3K4me2 Levels

Problem: Western blot analysis does not show an increase in global H3K4me2 levels after this compound treatment, despite observing a phenotypic effect.

Possible Causes and Solutions:

Possible CauseRecommended Action
Insufficient Treatment Duration or Dose The accumulation of histone marks may require a longer treatment duration or higher concentration than needed for an anti-proliferative effect. Perform a time-course and dose-response experiment.
Antibody Issues Verify the specificity and sensitivity of your H3K4me2 antibody. Use a positive control (e.g., cells treated with a different, validated LSD1 inhibitor) and a negative control (e.g., total H3).
Compensatory Mechanisms The cell may activate other demethylases or modify other histone marks to compensate for LSD1 inhibition. While global levels may appear unchanged, locus-specific changes could still be occurring. Consider Chromatin Immunoprecipitation (ChIP) to investigate H3K4me2 levels at specific gene promoters.
Histone Extraction Inefficiency Ensure your histone extraction protocol is efficient. Inconsistent results in histone western blots can sometimes be attributed to sample preparation.

Experimental Protocols and Workflows

Signaling Pathway of LSD1 Inhibition

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates Gene_Expression Tumor Suppressor Gene Expression H3K4me2->Gene_Expression Promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibits

Caption: Mechanism of action of this compound in the cell nucleus.

General Experimental Workflow for Cell-Based Assays

experimental_workflow cluster_assays Downstream Assays start Start: Seed Cells treat Treat with This compound (Dose-Response) start->treat incubate Incubate (24-72h) treat->incubate prolif Proliferation Assay (e.g., CCK-8) incubate->prolif western Western Blot (H3K4me2, Apoptosis Markers) incubate->western flow Flow Cytometry (Apoptosis, Cell Cycle, Differentiation Markers) incubate->flow

Caption: A typical workflow for evaluating this compound in vitro.

Troubleshooting Logic Flowchart

troubleshooting_flowchart start Unexpected Result (e.g., No Effect) check_drug Check Drug Integrity & Stock Concentration start->check_drug check_cell Verify Cell Line Sensitivity (LSD1 levels) check_drug->check_cell Drug OK check_assay Review Assay Protocol (Controls, Duration, Dose) check_cell->check_assay Cell Line is Appropriate positive_control Run Positive Control (Sensitive Cell Line) check_cell->positive_control Sensitivity Unknown optimize Optimize Assay Parameters check_assay->optimize Protocol Issue Suspected conclusion Conclude Cell Line is Resistant positive_control->conclusion Positive Control Works, Test Line Does Not optimize->start Re-test

Caption: A logical approach to troubleshooting unexpected results.

Detailed Methodologies

Western Blot for Histone Methylation
  • Cell Lysis and Histone Extraction:

    • Culture and treat cells with this compound for the desired time and concentration.

    • Harvest cells and wash with ice-cold PBS containing protease inhibitors.

    • Perform histone extraction using an acid extraction method or a commercial kit. Briefly, lyse cells in a Triton-based buffer, pellet the nuclei, and extract histones with 0.2 N HCl overnight at 4°C.

    • Neutralize the acid and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 15-20 µg of histone extract in Laemmli buffer at 95°C for 5 minutes.

    • Separate proteins on a 15% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against H3K4me2 and total H3 (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assay using Flow Cytometry (Annexin V/PI Staining)
  • Cell Preparation:

    • Seed cells and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.

    • Harvest both adherent and floating cells.

    • Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

    • Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

References

Technical Support Center: Ensuring Reproducibility in Pulrodemstat-Based Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting reproducible experiments with Pulrodemstat (CC-90011). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during this compound-based research.

Q1: What is the recommended method for preparing this compound for in vitro experiments?

A1: this compound (besylate salt) is soluble in DMSO. For in vitro cellular assays, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-50 mM).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1] For working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced artifacts.

Troubleshooting:

  • Precipitation in media: If you observe precipitation upon dilution, try preparing an intermediate dilution in a serum-free medium before adding it to the final, serum-containing medium. Sonication can also aid in solubilization.[2]

  • Loss of activity: Avoid prolonged storage of working solutions. Prepare fresh dilutions for each experiment. Ensure the DMSO stock has been stored properly to prevent degradation.

Q2: I am not observing the expected increase in H3K4me2 or H3K9me2 after this compound treatment in my Western blot. What could be the issue?

A2: Several factors could contribute to this. First, ensure that your cell line expresses LSD1 at a sufficient level. Second, the treatment time and concentration of this compound may need optimization for your specific cell line and experimental conditions. A time-course and dose-response experiment is recommended. Finally, the quality of your antibodies and the Western blot protocol itself are critical.

Troubleshooting:

  • Suboptimal antibody performance: Use validated antibodies for H3K4me2 and H3K9me2. Ensure you are using the recommended antibody dilution and blocking buffer (e.g., 5% BSA in TBST).[3]

  • Insufficient treatment time/concentration: For initial experiments, a treatment duration of 48-96 hours with a concentration range of 10 nM to 1 µM is a reasonable starting point for many cancer cell lines.

  • Poor protein extraction or transfer: Ensure complete lysis and histone extraction. Given the small size of histones, optimize your gel electrophoresis and transfer conditions to ensure efficient transfer to the membrane.[3]

  • Loading controls: Use a total histone H3 antibody as a loading control to ensure equal loading of histone proteins.[4][5]

Q3: My cell viability assay results with this compound are inconsistent. How can I improve reproducibility?

A3: Consistency in cell viability assays depends on meticulous experimental technique. Key factors to control include cell seeding density, drug concentration, incubation time, and the choice of viability assay.

Troubleshooting:

  • Variable cell seeding: Ensure a uniform number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.

  • Edge effects: Minimize "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile PBS.

  • Assay choice: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity).[3] The choice of assay can influence results. For this compound, which can induce differentiation, assays measuring metabolic activity (e.g., MTS, resazurin) are commonly used.[3]

  • Incubation time: Optimize the incubation time with the viability reagent. For example, with tetrazolium-based assays, extended incubations beyond four hours should generally be avoided.[3]

  • DMSO control: Always include a vehicle control (DMSO) at the same concentration as your highest this compound treatment to account for any solvent effects.[6]

Q4: How can I confirm that the observed cellular effects are due to LSD1 inhibition and not off-target effects?

A4: This is a critical aspect of ensuring the validity of your results. Several strategies can be employed:

Troubleshooting/Validation Strategies:

  • Use a structurally distinct LSD1 inhibitor: Confirm key findings with another potent and selective LSD1 inhibitor to ensure the observed phenotype is not specific to the chemical scaffold of this compound.

  • LSD1 knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete LSD1 expression. The phenotype of LSD1 depletion should phenocopy the effects of this compound treatment.[2]

  • Rescue experiment: In an LSD1 knockdown background, the effect of this compound should be diminished or abrogated.[2]

  • Selectivity profiling: this compound is known to be highly selective for LSD1 over LSD2, MAO-A, and MAO-B.[7] Be aware of the selectivity profile of any inhibitor used and consider potential off-target activities at higher concentrations.

Key Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Western Blot Analysis of Histone Methylation

This protocol details the steps to assess changes in H3K4me2 and H3K9me2 levels following this compound treatment.

Materials:

  • Cell line of interest (e.g., THP-1, Kasumi-1)

  • This compound (CC-90011)

  • DMSO (anhydrous)

  • Cell culture medium

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (15% or 4-20% gradient)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable). Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1 µM) and a vehicle control (DMSO) for the desired time (e.g., 48, 72, 96 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 loading control.

Protocol 2: Cell Viability (MTS) Assay

This protocol outlines the use of an MTS assay to determine the effect of this compound on cell proliferation.

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • 96-well plates

  • MTS reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

  • Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value.

Protocol 3: Flow Cytometry for AML Differentiation Markers (CD11b/CD86)

This protocol describes the analysis of myeloid differentiation markers in AML cell lines (e.g., THP-1) after this compound treatment.[8]

Materials:

  • THP-1 cells

  • This compound

  • DMSO

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD86, and corresponding isotype controls.

  • Fixable viability dye

Procedure:

  • Cell Treatment: Treat THP-1 cells with this compound (e.g., 100 nM) or DMSO for 4-6 days.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Viability Staining: Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

  • Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.

  • Surface Staining: Incubate the cells with fluorochrome-conjugated anti-CD11b and anti-CD86 antibodies (or isotype controls) for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Gate on the live, single-cell population and analyze the percentage of CD11b and CD86 positive cells.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (LSD1 enzymatic activity) -0.25 nM[7]
EC50 (CD11b induction) THP-17 nM[7]
EC50 (antiproliferative activity) Kasumi-12 nM[7]
EC50 (antiproliferative activity) SCLC (H1417)6 nM[9]
In vivo tumor growth inhibition SCLC PDX model78% at 5 mg/kg[9]

Visualizing Experimental Workflows and Signaling Pathways

This compound's Mechanism of Action

Pulrodemstat_Mechanism cluster_nucleus Cell Nucleus cluster_histone_mod Histone Tails This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates to H3K4me1/0 H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates to H3K9me1/0 Histone_H3 Histone H3 Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Promotes Transcription H3K9me2->Gene_Expression Represses Transcription H3K4me1 H3K4me1 H3K9me1 H3K9me1 Differentiation Cellular Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation Reduced Proliferation Gene_Expression->Proliferation

Caption: this compound inhibits LSD1, leading to altered histone methylation and gene expression.

Experimental Workflow: Western Blotting for Histone Marks

Western_Blot_Workflow start Start: Treat cells with This compound or DMSO lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking Step transfer->blocking primary_ab Primary Antibody Incubation (anti-H3K4me2, anti-H3K9me2, anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Normalize to Total H3 detection->analysis end End: Quantified Histone Methylation Levels analysis->end

Caption: Workflow for analyzing histone methylation changes after this compound treatment.

Troubleshooting Logic: Inconsistent Cell Viability Results

Viability_Troubleshooting start Inconsistent Cell Viability Results check_seeding Check Cell Seeding Density Uniformity start->check_seeding check_dmso Verify DMSO Control Concentration check_seeding->check_dmso Uniform solution_seeding Solution: Standardize cell counting and seeding protocol. check_seeding->solution_seeding Non-uniform optimize_assay Optimize Assay Parameters (reagent incubation time) check_dmso->optimize_assay Consistent solution_dmso Solution: Ensure consistent final DMSO % across all wells. check_dmso->solution_dmso Inconsistent consider_mechanism Consider Drug's MoA (Cytostatic vs. Cytotoxic) optimize_assay->consider_mechanism Optimal solution_assay Solution: Perform time-course to find optimal read time. optimize_assay->solution_assay Sub-optimal solution_mechanism Solution: Choose assay that reflects expected outcome (e.g., metabolic for differentiation). consider_mechanism->solution_mechanism Not Considered

Caption: Decision tree for troubleshooting inconsistent cell viability assay results.

References

Selecting appropriate positive and negative controls for Pulrodemstat assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pulrodemstat in various assays. The information is designed to help ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which plays a crucial role in regulating gene expression.[4] By inhibiting LSD1, this compound leads to an increase in H3K4 and H3K9 methylation, which in turn alters gene expression, suppresses tumor-promoting genes, and can induce differentiation in cancer cells.[4]

Q2: What are the key assays to assess the activity of this compound?

A2: The activity of this compound can be evaluated through a variety of assays, including:

  • Biochemical/Enzymatic Assays: To determine the direct inhibitory effect on LSD1 activity (e.g., IC50 value). Common formats include HTRF (Homogeneous Time-Resolved Fluorescence) and horseradish peroxidase (HRP)-coupled assays.[1]

  • Cellular Proliferation/Viability Assays: To measure the effect of this compound on cancer cell growth (e.g., EC50 value).

  • Target Engagement Assays: To confirm that this compound is interacting with its target within the cell. This can be assessed by measuring the levels of histone methylation (e.g., H3K4me2) via Western blot or immunofluorescence.

  • Cellular Differentiation Assays: To measure the induction of differentiation markers, such as CD11b in acute myeloid leukemia (AML) cell lines, using flow cytometry.[1][3]

Q3: How should I select appropriate positive controls for my this compound experiments?

A3: The choice of a positive control depends on the specific assay being performed. Here are some recommendations:

Assay TypeRecommended Positive Control(s)Rationale
Biochemical (Enzymatic) Assays Other known potent LSD1 inhibitors such as Tranylcypromine (TCP) or Iadademstat (ORY-1001).[5][6]These compounds have well-characterized inhibitory activity against LSD1 and can be used to validate the assay setup.
Cell-based Assays (Proliferation, Differentiation, Target Engagement) A well-characterized LSD1 inhibitor with known cellular activity (e.g., TCP).This will help confirm that the observed cellular phenotype is consistent with LSD1 inhibition.
Western Blot for Histone Marks Cells treated with a known LSD1 inhibitor or cells with siRNA-mediated knockdown of LSD1.[7]This will demonstrate a predictable increase in H3K4me2 levels, confirming antibody and protocol efficacy.

Q4: What are suitable negative controls for this compound assays?

A4: Appropriate negative controls are crucial for interpreting your data correctly.

Assay TypeRecommended Negative Control(s)Rationale
All Assays Vehicle control (e.g., DMSO).[8]This accounts for any effects of the solvent used to dissolve this compound.
Cell-based Assays A structurally similar but inactive compound (if available).This helps to rule out off-target effects that are not related to LSD1 inhibition.
Target Specificity Assays Cells with a knockout or knockdown of LSD1, or cells expressing a catalytically inactive mutant of LSD1.[7][9][10]These controls help to confirm that the effects of this compound are specifically due to its inhibition of LSD1.

Troubleshooting Guides

Problem 1: High variability or no signal in the biochemical (enzymatic) assay.

Possible CauseSuggested Solution
Improper Reagent Preparation or Storage Ensure all reagents, including the enzyme and substrate, are prepared and stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Optimize incubation times, temperatures, and reagent concentrations. Ensure the buffer composition and pH are appropriate for LSD1 activity.
This compound Solubility Issues Confirm that this compound is fully dissolved in the assay buffer. Sonication may be recommended for stock solutions.[11]
Assay Interference Some compounds can interfere with assay detection methods (e.g., fluorescence). Run a control without the enzyme to check for compound-specific interference.

Problem 2: No significant effect of this compound in cell-based assays.

Possible CauseSuggested Solution
Low Cellular Permeability While this compound is orally active, ensure sufficient incubation time for it to penetrate the cells and engage with its target.
Incorrect Cell Line Use cell lines known to be sensitive to LSD1 inhibition (e.g., certain AML or SCLC cell lines).[3]
This compound Degradation Check the stability of this compound in your cell culture media over the course of the experiment.
Cell Culture Conditions Ensure cells are healthy and in the exponential growth phase. Mycoplasma contamination can also affect cellular responses.

Problem 3: Inconsistent results in Western blots for histone methylation.

Possible CauseSuggested Solution
Poor Antibody Quality Use a validated antibody specific for the histone mark of interest (e.g., H3K4me2).
Suboptimal Protein Extraction or Sample Loading Ensure complete cell lysis and accurate protein quantification. Use a loading control (e.g., total Histone H3) to normalize the data.
Timing of Treatment The kinetics of histone mark changes can vary. Perform a time-course experiment to determine the optimal treatment duration.

Experimental Protocols

Protocol 1: In Vitro LSD1 Inhibition Assay (HTRF)
  • Reagent Preparation: Prepare assay buffer, recombinant human LSD1 enzyme, H3K4me2 peptide substrate, and detection reagents as per the kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound and positive/negative controls in DMSO, followed by dilution in the assay buffer.

  • Enzyme Reaction: Add the LSD1 enzyme to the wells of a microplate, followed by the addition of the diluted compounds. Incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the H3K4me2 peptide substrate to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents. After another incubation period, read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for this compound.

Protocol 2: Cellular Differentiation Assay (Flow Cytometry)
  • Cell Culture: Culture a sensitive cell line (e.g., THP-1, an AML cell line) in appropriate media.

  • Treatment: Seed the cells at a suitable density and treat them with a dose range of this compound, a positive control (e.g., another LSD1 inhibitor), and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period sufficient to induce differentiation (e.g., 4-7 days).

  • Staining: Harvest the cells and stain them with a fluorescently labeled antibody against a differentiation marker (e.g., anti-CD11b).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of CD11b-positive cells.

  • Data Analysis: Plot the percentage of differentiated cells against the concentration of this compound to determine the EC50 for differentiation induction.

Visualizations

Pulrodemstat_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylates HistoneH3 Histone H3 Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Regulates Differentiation Cell Differentiation Gene_Expression->Differentiation Tumor_Suppression Tumor Growth Suppression Gene_Expression->Tumor_Suppression

Caption: Mechanism of action of this compound in inhibiting LSD1.

Experimental_Workflow_Cell_Differentiation start Start: AML Cell Culture (e.g., THP-1) treatment Treatment with: - this compound (Dose Range) - Positive Control (e.g., TCP) - Negative Control (DMSO) start->treatment incubation Incubation (e.g., 4-7 days) treatment->incubation staining Stain with Anti-CD11b Antibody incubation->staining analysis Flow Cytometry Analysis staining->analysis end End: Determine EC50 for Differentiation analysis->end

Caption: Workflow for a cell differentiation assay using this compound.

Troubleshooting_Logic start Unexpected Assay Result check_controls Are Positive and Negative Controls Behaving as Expected? start->check_controls system_issue Systemic Issue: Troubleshoot Assay Platform check_controls->system_issue No compound_issue Compound-Specific Issue: Investigate Off-Target Effects or Cellular Permeability check_controls->compound_issue Yes check_reagents Verify Reagent Preparation, Storage, and Integrity check_conditions Review Assay Conditions: (Time, Temp, Concentrations) check_compound Assess Compound Solubility and Stability check_cells Verify Cell Health, Passage Number, and Identity system_issue->check_reagents system_issue->check_conditions compound_issue->check_compound compound_issue->check_cells

Caption: A logical approach to troubleshooting this compound assays.

References

Technical Support Center: Optimizing Pulrodemstat Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pulrodemstat in cell culture. The following information will help you optimize the treatment duration for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general mechanism of action for this compound?

A1: this compound is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4][5] By inhibiting LSD1, this compound leads to an increase in H3K4 and H3K9 methylation, which in turn alters gene expression.[6] This can induce cell differentiation, suppress tumor growth, and trigger apoptosis in cancer cells.[2][4][7]

Q2: I'm not seeing the expected phenotypic effect (e.g., differentiation, growth arrest) in my cells. Is my treatment duration too short?

A2: This is a common issue. The time required to observe a phenotypic effect with this compound can vary significantly depending on the cell type and the specific endpoint being measured. Some effects, like changes in histone methylation, can be detected relatively early, while downstream effects like changes in cell morphology or proliferation may require longer treatment durations.

  • Troubleshooting Tip: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and harvest them at multiple time points (e.g., 24, 48, 72, 96 hours, and even longer for some cell lines). Analyze your endpoint of interest at each time point to determine the optimal treatment duration. For example, studies have shown that while changes in some markers can be seen at 4 days, anti-proliferative effects in other cells may take up to 12 days to become apparent.[2]

Q3: How can I confirm that this compound is active in my cell line before committing to a long-term experiment?

A3: A good strategy is to measure a proximal biomarker of this compound activity. The most direct and rapid indicator of target engagement is an increase in the global levels of H3K4me2.

  • Troubleshooting Tip: Perform a short-term experiment (e.g., 24-72 hours) and assess H3K4me2 levels by Western blot. A noticeable increase in this histone mark confirms that this compound is inhibiting LSD1 in your cells. This allows you to verify drug activity before proceeding with longer-term phenotypic assays. A dose-dependent increase in H3K4me2 is a strong indicator of on-target activity.[8]

Q4: I'm observing cell toxicity at my chosen concentration and duration. How can I optimize this?

A4: If you are observing excessive toxicity, it's possible that the concentration or the duration of treatment is too high for your specific cell line.

  • Troubleshooting Tip:

    • Titrate the concentration: Perform a dose-response experiment to determine the IC50 or EC50 for your cell line. This will help you identify a concentration that is effective without being overly toxic.

    • Shorten the duration: If a lower concentration is not effective, consider a shorter treatment duration. It's possible that a shorter exposure is sufficient to induce the desired biological effect without causing widespread cell death.

    • Consider a washout experiment: For some applications, continuous exposure to the drug may not be necessary. You could treat the cells for a specific period (e.g., 48-72 hours) and then replace the media with fresh, drug-free media and continue to culture the cells, assessing the endpoint at a later time.

Q5: How does the reversible nature of this compound affect my experimental design compared to irreversible LSD1 inhibitors?

A5: this compound is a reversible inhibitor, meaning it does not form a permanent covalent bond with the LSD1 enzyme.[2][9] Theoretically, this allows for more controlled modulation of LSD1 activity. However, due to its long half-life, its target occupancy in vivo is expected to be similar to that of covalent inhibitors.[9]

  • Experimental Consideration: For in vitro studies, the reversibility means that upon removal of this compound from the culture medium, LSD1 activity can be restored. This can be advantageous for washout experiments designed to study the persistence of the drug's effects. However, for most standard cell culture experiments where the media is periodically replaced, you will need to replenish this compound with each media change to ensure continuous target inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various in vitro studies. Note that optimal concentrations and durations are highly cell-line dependent and the provided values should be used as a starting point for your own optimization.

ParameterCell LineValueDuration of TreatmentReference
IC50 (Enzymatic) N/A0.25 nMN/A[2][10]
EC50 (Anti-proliferative) Kasumi-1 (AML)2 nMNot Specified[2]
EC50 (Anti-proliferative) H1417 (SCLC)6 nM12 days[2]
EC50 (CD11b Induction) THP-1 (AML)7 nMNot Specified[2]
EC50 (GRP Suppression) H209 (SCLC)3 nM4 days[2]
EC50 (GRP Suppression) H1417 (SCLC)4 nM4 days[2]
IC50 (Cell Growth) Lung Adenocarcinoma Cell Lines0.3 - 5 µMNot Specified[11]

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration via Time-Course Analysis of a Phenotypic Endpoint

This protocol describes a general method to determine the optimal treatment duration for observing a phenotypic change, such as apoptosis.

  • Cell Seeding: Plate your cells of interest in multiple replicate wells or plates at a density that will not lead to over-confluence by the final time point.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in your cell culture medium to the desired final concentration. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

  • Treatment: Add the this compound-containing medium or the vehicle control medium to your cells.

  • Time-Course Incubation: Incubate the cells for various durations (e.g., 24, 48, 72, 96, 120, and 144 hours).

  • Endpoint Analysis (Example: Apoptosis Assay): At each time point, harvest the cells and assess for apoptosis using a method of your choice, such as flow cytometry analysis of Annexin V and Propidium Iodide staining.[4][7]

  • Data Analysis: Quantify the percentage of apoptotic cells at each time point for both the treated and control groups. The optimal treatment duration is the earliest time point at which a statistically significant and biologically meaningful increase in apoptosis is observed.

Protocol 2: Verifying Target Engagement via Western Blot for H3K4me2

This protocol details how to confirm that this compound is inhibiting LSD1 in your cell line by measuring the levels of its direct substrate, H3K4me2.

  • Cell Treatment: Seed your cells and treat them with a range of this compound concentrations and a vehicle control for a predetermined time (e.g., 48 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard laboratory protocol (e.g., acid extraction).

  • Protein Quantification: Determine the protein concentration of your histone extracts using a protein assay such as the Bradford or BCA assay.

  • Western Blotting:

    • Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for H3K4me2.

    • As a loading control, also probe for a total histone H3 antibody.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify the band intensities for H3K4me2 and normalize them to the total histone H3 loading control. A dose-dependent increase in the normalized H3K4me2 signal indicates successful target engagement by this compound.

Visualizations

Pulrodemstat_Signaling_Pathway This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2 (Histone H3 Lysine 4 Dimethylation) LSD1->H3K4me2 Demethylates Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Regulates Cell_Effects Cellular Effects (Differentiation, Apoptosis, Growth Arrest) Gene_Expression->Cell_Effects Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Choose Cell Line and Phenotypic Endpoint dose_response 1. Dose-Response Curve (e.g., 72h) Determine IC50/EC50 start->dose_response target_engagement 2. Confirm Target Engagement (Western Blot for H3K4me2) (e.g., 24-48h at EC50) dose_response->target_engagement time_course 3. Time-Course Experiment (Treat at EC50 for 24-144h) target_engagement->time_course analyze 4. Analyze Phenotypic Endpoint at Each Time Point time_course->analyze optimal_duration Optimal Treatment Duration Identified analyze->optimal_duration

Caption: Workflow for optimizing treatment duration.

Troubleshooting_Guide start Issue: No or Weak Phenotypic Effect check_target Is Target Engagement Confirmed? (Increased H3K4me2) start->check_target run_wb Action: Run Western Blot for H3K4me2 (24-72h treatment) check_target->run_wb No increase_duration Action: Perform a Time-Course Experiment (Extend Duration) check_target->increase_duration Yes run_wb->increase_duration If engagement confirmed re_evaluate_conc Action: Re-evaluate Concentration (Perform Dose-Response) run_wb->re_evaluate_conc If still no engagement success Problem Solved increase_duration->success re_evaluate_conc->success

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Comparing Pulrodemstat efficacy with other LSD1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

LSD1 Signaling Pathway in Cancer

LSD1 regulates gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and activating oncogenic pathways. Key signaling pathways influenced by LSD1 in cancer include Wnt/β-Catenin, PI3K/AKT, and Notch signaling. LSD1 can also regulate the stability and activity of non-histone proteins like p53 and HIF-1α.[1][2][3]

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LSD1 LSD1 H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 demethylates H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 demethylates p53 p53 LSD1->p53 demethylates HIF1a HIF-1α LSD1->HIF1a demethylates DNMT1 DNMT1 LSD1->DNMT1 demethylates E2F1 E2F1 LSD1->E2F1 demethylates Gene_Expression Altered Gene Expression H3K4me1_2->Gene_Expression Repression of Tumor Suppressor Genes H3K9me1_2->Gene_Expression Activation of Oncogenes Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, Metastasis) Gene_Expression->Cancer_Hallmarks leads to Wnt Wnt beta_catenin β-Catenin Wnt->beta_catenin PI3K PI3K AKT AKT PI3K->AKT Notch Notch Notch_ICD Notch-ICD Notch->Notch_ICD beta_catenin->LSD1 activates AKT->LSD1 activates Notch_ICD->LSD1 activates Pulrodemstat This compound & Other LSD1 Inhibitors This compound->LSD1 inhibit

Caption: LSD1 signaling pathway in cancer and point of intervention for inhibitors.

Preclinical Efficacy: A Comparative Analysis

The following table summarizes the in vitro potency of this compound and other key LSD1 inhibitors against the LSD1 enzyme and various cancer cell lines.

InhibitorTargetIC50 (nM)Cell LineEC50 (nM)Reference(s)
This compound (CC-90011) LSD10.25THP-1 (AML)7 (CD11b induction)[4]
Kasumi-1 (AML)2 (antiproliferative)[4]
H1417 (SCLC)6 (antiproliferative)[4]
H209 (SCLC)3 (GRP suppression)[4]
Iadademstat (ORY-1001) LSD1<1AML cell lines-[5]
Bomedemstat (IMG-7289) LSD1---[6]
Seclidemstat (SP-2577) LSD1-FET-rearranged sarcomasPotent activity[7]
GSK2879552 LSD1---[8]

Clinical Efficacy: A Head-to-Head Overview

Direct comparative clinical trials between these LSD1 inhibitors are not yet available. The following tables provide a summary of the clinical trial data for each inhibitor in various malignancies.

This compound (CC-90011) in Advanced Malignancies
IndicationPhaseKey FindingsReference(s)
Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin's LymphomaIEncouraging antitumor activity and favorable tolerability.[8]
Small Cell Lung Cancer (SCLC)IIOngoing[9]
Head and Neck Squamous Cell Carcinoma (HNSCC)PreclinicalSuppressed tumor growth and induced apoptosis.[10]
Bomedemstat (IMG-7289) in Myelofibrosis
TrialPhaseKey FindingsReference(s)
IMG-7289-CTP-102I/II64% of patients had a decrease in spleen volume at 24 weeks. Improved symptom scores and bone marrow fibrosis.[11]
-IIIn combination with ruxolitinib, showed favorable efficacy in both treatment-naïve and previously treated patients.
Seclidemstat (SP-2577) in Sarcomas
IndicationPhaseKey FindingsReference(s)
Relapsed/Refractory Ewing SarcomaI/IIManageable safety profile with preliminary activity.
Ewing Sarcoma (in combination with topotecan and cyclophosphamide)I/II60% confirmed disease control and a median time to tumor progression of 7.4 months in first-relapse patients.
Iadademstat (ORY-1001) in Acute Myeloid Leukemia (AML)
TrialPhaseKey FindingsReference(s)
First-in-humanIInduced blast differentiation and reduced bone marrow blast burden, particularly in patients with MLL translocations. One complete remission with incomplete count recovery was observed.[5]
ALICE (in combination with azacitidine)IIaObjective Response Rate (ORR) of 81%, with 64% being Complete Remissions (CR/CRi).
FRIDA (in combination with gilteritinib)Ib67% response rate in FLT3-mutated relapsed/refractory AML.
(in combination with azacitidine and venetoclax)Ib100% overall response rate in newly diagnosed, unfit AML patients (preliminary data).

Experimental Protocols

In Vitro LSD1 Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the LSD1 enzyme.

LSD1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate enzyme, substrate, and compound in a microplate Compound_Prep->Incubation Enzyme_Prep Prepare LSD1 enzyme and substrate solution (e.g., biotinylated H3K4me2 peptide) Enzyme_Prep->Incubation Assay_Buffer Prepare assay buffer Assay_Buffer->Incubation Detection Add detection reagents (e.g., HTRF antibodies) Incubation->Detection Measurement Measure signal (e.g., fluorescence) Detection->Measurement Calculation Calculate % inhibition and determine IC50 Measurement->Calculation

Caption: Workflow for an in vitro LSD1 inhibition assay.

Detailed Method:

  • Compound Preparation: A stock solution of the test compound is serially diluted in assay buffer to create a range of concentrations.

  • Reaction Mixture: In a 96- or 384-well plate, the LSD1 enzyme, a biotinylated histone H3 peptide substrate (e.g., H3K4me2), and the test compound are combined in an appropriate assay buffer.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to occur.

  • Detection: Detection reagents are added. For a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this would typically involve adding a europium-labeled anti-H3K4me0 antibody and a streptavidin-conjugated acceptor fluorophore.

  • Signal Measurement: After another incubation period, the HTRF signal is read on a plate reader. The signal is inversely proportional to the enzymatic activity.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol outlines a standard procedure to assess the anti-proliferative effect of an LSD1 inhibitor on cancer cells.

Detailed Method:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the LSD1 inhibitor. A vehicle-only control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72-120 hours) under standard cell culture conditions.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle control. The EC50 value (the concentration that inhibits cell proliferation by 50%) is determined from the dose-response curve.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of an LSD1 inhibitor in a mouse xenograft model.

Xenograft_Study_Workflow Start Start Implantation Implant human cancer cells subcutaneously into immunocompromised mice Start->Implantation Tumor_Growth Allow tumors to grow to a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer LSD1 inhibitor or vehicle to respective groups Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Endpoint: Tumors reach a predetermined size or study duration is complete Monitoring->Endpoint Analysis Analyze tumor growth inhibition and assess toxicity Endpoint->Analysis End End Analysis->End

Caption: Workflow for a typical in vivo tumor xenograft study.

Detailed Method:

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control (vehicle) groups.

  • Drug Administration: The LSD1 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor dimensions and mouse body weights are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. The tumor growth inhibition (TGI) is calculated for the treatment group. Tissues may be collected for pharmacodynamic biomarker analysis.

Conclusion

This compound has demonstrated potent and selective reversible inhibition of LSD1 with promising preclinical and early clinical activity across a range of hematological and solid tumors. While direct comparative trials are lacking, the available data suggests that different LSD1 inhibitors may have distinct efficacy and safety profiles in various disease contexts. The choice of an LSD1 inhibitor for a specific cancer type will likely depend on factors such as its mechanism of action (reversible vs. irreversible), its specific activity against the tumor type, and its safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other LSD1 inhibitors in oncology.

References

Head-to-Head Comparison: Pulrodemstat vs. GSK2879552 in LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors: Pulrodemstat (CC-90011) and GSK2879552.

This guide provides a comprehensive, data-driven comparison of this compound and GSK2879552, two small molecule inhibitors targeting the epigenetic regulator LSD1. While both compounds have been investigated for their therapeutic potential in oncology, they exhibit distinct pharmacological profiles. This compound is a potent, selective, and reversible inhibitor, whereas GSK2879552 is an irreversible inhibitor of LSD1. This guide summarizes their mechanism of action, preclinical efficacy, and clinical findings to aid researchers in understanding their differential properties.

Mechanism of Action and Biochemical Potency

Both this compound and GSK2879552 target LSD1, a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[1] Inhibition of LSD1 can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.[1][2]

The key difference in their mechanism lies in the nature of their binding to LSD1. This compound is a reversible inhibitor, suggesting a potential for a more manageable safety profile.[3][4] In contrast, GSK2879552 binds irreversibly to the FAD cofactor of LSD1.[5][6]

Table 1: Biochemical Potency against LSD1

CompoundInhibition TypeIC50 (nM)Target SelectivityReference(s)
This compound (CC-90011) Reversible0.25Less inhibition against LSD2, MAO-A, and MAO-B[3][7]
GSK2879552 Irreversible24Selective versus LSD2, MAO-A, and MAO-B[6]

Preclinical Efficacy

Both compounds have demonstrated anti-proliferative activity in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

In Vitro Cellular Activity

Table 2: In Vitro Anti-proliferative and Differentiation Activity

CompoundCell LineAssay TypeEC50 (nM)Key FindingsReference(s)
This compound (CC-90011) Kasumi-1 (AML)Anti-proliferation2Potent anti-proliferative activity[3][7]
THP-1 (AML)CD11b Induction7Potent induction of differentiation marker[3][7]
H1417 (SCLC)Anti-proliferation (12 days)6Potent anti-proliferative activity[3][7]
H209, H1417 (SCLC)GRP Suppression (4 days)3, 4Dose-dependent suppression of GRP[3][7]
GSK2879552 AML Cell Lines (average of 20)Anti-proliferation (10 days)137 ± 30Potent growth inhibition[8]
THP-1 (AML)CD11b/CD86 Expression23 ± 4Dose-dependent increase in differentiation markers[8]
MOLM-13 (AML)CD11b/CD86 Expression44 ± 4Dose-dependent increase in differentiation markers[8]
SCLC Cell LinesAnti-proliferative activity< 100 (in sensitive lines)Potent, cytostatic activity in a subset of SCLC lines[9]
In Vivo Animal Studies

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
This compound (CC-90011) SCLC (Patient-Derived Xenograft)BALB/c nude mice5 mg/kg, oral, daily for 30 days78% with no body weight loss[3][7]
GSK2879552 SCLC (NCI-H1417 xenograft)Mice1.5 mg/kg, oral, daily>80%[9][10]
AML (MLL-AF9 mouse model)MiceNot specifiedProlonged survival > 80 days[9]

Clinical Trial Overview

Both this compound and GSK2879552 have been evaluated in Phase I/II clinical trials.

This compound (CC-90011): Clinical trials have shown encouraging activity and a manageable safety profile in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.[4][11] The most common treatment-related adverse event was thrombocytopenia, which was manageable with dose modifications.[4][11] The reversible mechanism of action is suggested to contribute to its favorable safety profile.[4]

GSK2879552: Phase I trials in patients with relapsed or refractory SCLC and AML were terminated.[6][12] The decision was based on an unfavorable risk-benefit profile, with poor disease control and a high rate of adverse events.[12] Notable treatment-related adverse events included thrombocytopenia and encephalopathy.[12][13]

Signaling Pathways and Experimental Workflows

Mechanism of LSD1 Inhibition

The following diagram illustrates the general mechanism of action of LSD1 inhibitors.

LSD1_Inhibition cluster_nucleus Cell Nucleus LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Histone Histone H3 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Gene_Expression Tumor Suppressor Gene Expression H3K4me1->Gene_Expression Repression This compound This compound (Reversible) This compound->LSD1 Inhibition GSK2879552 GSK2879552 (Irreversible) GSK2879552->LSD1 Inhibition

Caption: Mechanism of LSD1 inhibition by this compound and GSK2879552.

Experimental Workflow for In Vitro Anti-proliferation Assay

The following diagram outlines a typical workflow for assessing the anti-proliferative effects of the inhibitors.

Proliferation_Workflow start Start seed_cells Seed cancer cells (e.g., AML, SCLC) in 96-well plates start->seed_cells add_compound Add serial dilutions of This compound or GSK2879552 seed_cells->add_compound incubate Incubate for a defined period (e.g., 6-10 days) add_compound->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure luminescence (proportional to viable cells) add_reagent->measure analyze Analyze data and calculate EC50 values measure->analyze end End analyze->end

Caption: Workflow for in vitro cell proliferation assay.

Experimental Protocols

In Vitro Cell Proliferation Assay (Example)
  • Cell Lines: AML (e.g., Kasumi-1, THP-1, MOLM-13) or SCLC (e.g., H1417, H209) cell lines are cultured in appropriate media.

  • Plating: Cells are seeded in 96-well plates at a predetermined optimal density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or GSK2879552, typically in DMSO, with a final DMSO concentration kept constant across all wells.

  • Incubation: Plates are incubated for a specified period (e.g., 6 to 12 days) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and EC50 values are calculated using a suitable software (e.g., GraphPad Prism).

In Vivo Xenograft Study (Example)
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., SCLC cell lines or patient-derived tumor fragments) are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The drug (this compound or GSK2879552) is administered orally at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

This compound and GSK2879552 are both potent inhibitors of LSD1 but differ significantly in their binding characteristics and clinical outcomes. This compound, a reversible inhibitor, has shown a more favorable safety profile and promising clinical activity, supporting its continued development. In contrast, the irreversible inhibitor GSK2879552 was discontinued due to an unfavorable risk-benefit profile observed in early clinical trials. This head-to-head comparison, based on available preclinical and clinical data, provides valuable insights for researchers in the field of epigenetic drug discovery and oncology. The distinct profiles of these two molecules underscore the importance of the nature of enzyme inhibition (reversible vs. irreversible) in determining the therapeutic window of targeted agents.

References

Validating Pulrodemstat's On-Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pulrodemstat, a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors in clinical development. We present supporting experimental data to validate its on-target engagement in cellular contexts, offering detailed methodologies for key assays and visualizing complex biological pathways and workflows.

Comparative Analysis of LSD1 Inhibitors

This compound (CC-90011) is a potent and orally active inhibitor of LSD1 with an IC50 of 0.25 nM.[1] It demonstrates a reversible mechanism of action, which may offer a favorable safety profile compared to irreversible inhibitors.[2] This section compares this compound's performance against other clinical-stage LSD1 inhibitors: Iadademstat (ORY-1001), Bomedemstat (IMG-7289), and Seclidemstat (SP-2577).

Biochemical and Cellular Potency

The following table summarizes the in vitro potency of this compound and its comparators against LSD1 and in various cancer cell lines.

CompoundMechanism of ActionLSD1 IC50 (nM)Cell LineAssay TypeEC50 (nM)Reference
This compound (CC-90011) Reversible0.25THP-1 (AML)CD11b Induction7[1]
Kasumi-1 (AML)Antiproliferation2[1]
H209 (SCLC)GRP Suppression3[1]
H1417 (SCLC)GRP Suppression4[1]
H1417 (SCLC)Antiproliferation6[1]
Iadademstat (ORY-1001) Irreversible (covalent)<20MV4-11 (AML)Antiproliferation (10 days)30[3]
Bomedemstat (IMG-7289) IrreversibleNot ReportedJak2V617F cellsApoptosis Induction50 - 1000[4]
Seclidemstat (SP-2577) Reversible13SWI/SNF-mutant cancer cell linesAntiproliferation13 - 2819[5]

Experimental Protocols for On-Target Validation

Validating the on-target engagement of this compound in cells is crucial for confirming its mechanism of action. Below are detailed protocols for key assays used in this validation.

Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2)

Objective: To determine if this compound treatment leads to an increase in H3K4me2, a direct substrate of LSD1. Inhibition of LSD1 is expected to result in the accumulation of H3K4me2.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., Kasumi-1 for AML or NCI-H1417 for SCLC) and treat with varying concentrations of this compound or a vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me2 (e.g., Abcam ab7766) and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative increase in H3K4me2 levels.

Flow Cytometry for CD11b Expression in AML Cells

Objective: To assess the induction of myeloid differentiation marker CD11b in acute myeloid leukemia (AML) cells following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture THP-1 cells and treat with a dose range of this compound or DMSO for 96 hours.

  • Cell Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Add a PE-conjugated anti-human CD11b antibody (e.g., BD Pharmingen, Clone ICRF44) and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the percentage of CD11b-positive cells and the mean fluorescence intensity to quantify the induction of differentiation.

Quantitative RT-PCR for Gastrin-Releasing Peptide (GRP) Expression in SCLC Cells

Objective: To measure the downregulation of GRP, a key autocrine growth factor in small cell lung cancer (SCLC) and a target gene regulated by LSD1.

Methodology:

  • Cell Culture and Treatment: Treat SCLC cell lines (e.g., NCI-H209, NCI-H1417) with this compound or DMSO for 4 days.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using TaqMan probes for GRP and a housekeeping gene (e.g., GAPDH) for normalization.

    • The reaction mixture should include cDNA, TaqMan Gene Expression Master Mix, and the specific gene expression assays.

    • Run the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of GRP using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

Visualizing a Key On-Target Engagement Workflow and the LSD1 Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow Workflow for Validating this compound's On-Target Engagement cluster_cell_culture Cell Culture & Treatment cluster_assays On-Target Engagement Assays cluster_data_analysis Data Analysis & Interpretation start Seed Cancer Cells (e.g., THP-1, NCI-H1417) treatment Treat with this compound (Dose-Response) start->treatment western Western Blot (H3K4me2 Levels) treatment->western flow Flow Cytometry (CD11b Expression) treatment->flow qpcr qRT-PCR (GRP Expression) treatment->qpcr analysis Quantify Changes in: - H3K4me2 Accumulation - CD11b+ Cells - GRP mRNA Levels western->analysis flow->analysis qpcr->analysis conclusion Confirm On-Target LSD1 Inhibition analysis->conclusion

Caption: A flowchart illustrating the key steps in validating this compound's on-target engagement in cells.

LSD1_signaling_pathway Simplified LSD1 Signaling Pathway in Cancer This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits CoREST CoREST Complex LSD1->CoREST Forms Complex H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates Oncogenes Oncogenes (e.g., GRP) LSD1->Oncogenes Represses Transcription TumorSuppressorGenes Tumor Suppressor Genes (e.g., p53 targets) H3K4me2->TumorSuppressorGenes Activates Transcription CellDifferentiation Cell Differentiation TumorSuppressorGenes->CellDifferentiation Promotes CellProliferation Cell Proliferation & Survival TumorSuppressorGenes->CellProliferation Inhibits Oncogenes->CellProliferation Promotes

References

Pulrodemstat vs. Standard-of-Care Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of a Novel Epigenetic Modifier Against Established Treatment Regimens in Hematologic Malignancies

Pulrodemstat (formerly CC-90011), a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), is an investigational epigenetic modifier showing promise in preclinical models of acute myeloid leukemia (AML) and other hematologic malignancies. This guide provides a comprehensive comparison of this compound with the current standard-of-care chemotherapies for AML and myelodysplastic syndromes (MDS), focusing on their mechanisms of action, available preclinical and clinical data, and experimental protocols.

While direct head-to-head clinical trial data comparing this compound to standard-of-care chemotherapy is not yet publicly available, this guide synthesizes the existing information to provide a valuable resource for researchers, scientists, and drug development professionals. The clinical trial NCT04748848, which was designed to evaluate this compound in combination with venetoclax and azacitidine for AML, was terminated due to a change in business objectives, and no results have been posted.[1]

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of this compound and standard-of-care chemotherapies for AML and MDS.

Table 1: Comparison of this compound and Standard-of-Care Chemotherapy for Acute Myeloid Leukemia (AML)

FeatureThis compound (CC-90011)Standard-of-Care: "7+3" Induction Chemotherapy
Mechanism of Action Reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme. This leads to increased histone methylation, expression of tumor suppressor genes, and induction of myeloid differentiation.[2]Cytarabine: A pyrimidine analog that inhibits DNA polymerase, leading to termination of DNA synthesis and apoptosis. Daunorubicin: An anthracycline that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, causing DNA damage and cell death.
Primary Molecular Target(s) KDM1A/LSD1[2]DNA Polymerase, Topoisomerase II, DNA
Mode of Administration Oral[3]Intravenous infusion[4]
Reported Preclinical Efficacy Potent anti-proliferative activity in AML cell lines.[3]Well-established cytotoxic effects against AML blasts.
Key Reported Side Effects (from clinical trials in various cancers) Thrombocytopenia (on-target effect), neutropenia, fatigue.[3][5]Myelosuppression (neutropenia, thrombocytopenia, anemia), mucositis, nausea, vomiting, cardiotoxicity (with anthracyclines).
Status Investigational (Phase 1/2 clinical trials)Established standard of care

Table 2: Comparison of this compound and Standard-of-Care for Myelodysplastic Syndromes (MDS)

FeatureThis compound (CC-90011)Standard-of-Care: Hypomethylating Agents
Mechanism of Action Reversible inhibitor of LSD1, leading to altered gene expression and differentiation of malignant cells.[2]Azacitidine/Decitabine: Nucleoside analogs that incorporate into DNA and RNA, inhibiting DNA methyltransferases (DNMTs). This leads to DNA hypomethylation and re-expression of silenced tumor suppressor genes.
Primary Molecular Target(s) KDM1A/LSD1[2]DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B)
Mode of Administration Oral[3]Subcutaneous or intravenous injection[6]
Reported Preclinical Efficacy Limited specific data for MDS models. Inferred activity based on AML data.Demonstrated ability to improve hematopoiesis and delay progression to AML in preclinical models.
Key Reported Side Effects (from clinical trials in various cancers) Thrombocytopenia, neutropenia, fatigue.[3][5]Myelosuppression (neutropenia, thrombocytopenia, anemia), injection site reactions, nausea, vomiting, fatigue.[6]
Status InvestigationalEstablished standard of care

Experimental Protocols

Detailed experimental protocols for direct comparative studies are not available. However, this section outlines the methodologies used in preclinical studies of LSD1 inhibitors and the design of a key clinical trial for this compound.

Preclinical Evaluation of LSD1 Inhibitors in AML

Cell Line Proliferation Assays:

  • Cell Lines: A panel of human AML cell lines with diverse genetic backgrounds (e.g., MV4-11, Kasumi-1, THP-1) are cultured in appropriate media.

  • Treatment: Cells are treated with increasing concentrations of the LSD1 inhibitor (e.g., this compound) or standard chemotherapy agents (e.g., cytarabine, daunorubicin) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each compound.

Colony Formation Assays:

  • Cells: Primary bone marrow samples from AML patients or AML cell lines are used.

  • Treatment: Cells are plated in methylcellulose-based medium containing cytokines and treated with the investigational drug or standard chemotherapy.

  • Analysis: The number of colonies is counted after a period of incubation (e.g., 14 days) to assess the impact on the clonogenic potential of AML blasts.[7]

In Vivo Xenograft Models:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.[8][9][10]

  • Engraftment: Human AML cell lines or patient-derived primary AML cells are injected intravenously or subcutaneously into the mice.

  • Treatment: Once leukemia is established, mice are treated with the LSD1 inhibitor (administered orally or via another appropriate route) or standard chemotherapy.[11]

  • Efficacy Endpoints: Treatment efficacy is evaluated by monitoring tumor burden (e.g., through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow), body weight, and overall survival.

Clinical Trial Protocol: NCT04748848 (Terminated)

This Phase 1/2, open-label, multicenter study was designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with venetoclax and azacitidine in patients with relapsed/refractory AML or treatment-naive AML patients not eligible for intensive therapy.[1]

  • Study Design: The trial included a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) of this compound in combination with the other agents, followed by a dose-expansion phase.[11]

  • Patient Population: Adult patients with confirmed AML who met specific eligibility criteria.[1]

  • Treatment Regimen:

    • This compound: Administered orally on days 1, 8, and 15 of each 28-day cycle.[11]

    • Venetoclax: Administered orally daily.[1]

    • Azacitidine: Administered intravenously or subcutaneously on days 1-7 of each cycle.[11]

  • Primary Objectives: To evaluate the safety and tolerability of the combination and to determine the MTD and/or RP2D of this compound.[11]

  • Secondary Objectives: To assess the preliminary efficacy, including complete remission (CR) rate, overall response rate (ORR), and duration of response.[11]

Mandatory Visualizations

Signaling Pathway of LSD1 Inhibition in AML

LSD1_Pathway cluster_nucleus Nucleus This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits Leukemic_Stem_Cell_Genes Leukemic Stem Cell Maintenance Genes This compound->Leukemic_Stem_Cell_Genes Indirectly Represses GFI1 GFI1 LSD1->GFI1 Interacts with Histone_H3 Histone H3 LSD1->Histone_H3 Demethylates H3K4me2 LSD1->Leukemic_Stem_Cell_Genes Maintains Expression Myeloid_Genes Myeloid Differentiation Genes (e.g., IRF8, KLF4) GFI1->Myeloid_Genes Represses H3K4me2 H3K4me2 (Active Chromatin) Histone_H3->H3K4me2 Methylation Maintained H3K4me2->Myeloid_Genes Promotes Expression Differentiation Myeloid Differentiation Myeloid_Genes->Differentiation Reduced_Self_Renewal Reduced Self-Renewal Leukemic_Stem_Cell_Genes->Reduced_Self_Renewal Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies AML_Cell_Lines AML Cell Lines & Primary Patient Samples Treatment_Groups_vitro Treatment Groups: - this compound - Cytarabine + Daunorubicin - Azacitidine - Vehicle Control AML_Cell_Lines->Treatment_Groups_vitro Proliferation_Assay Proliferation/Viability Assay (e.g., MTT, CTG) Treatment_Groups_vitro->Proliferation_Assay Colony_Formation_Assay Colony Formation Assay Treatment_Groups_vitro->Colony_Formation_Assay Data_Analysis_vitro Data Analysis: - IC50 Calculation - Colony Counts Proliferation_Assay->Data_Analysis_vitro Colony_Formation_Assay->Data_Analysis_vitro Data_Analysis_vivo Data Analysis: - Survival Curves - Tumor Growth Inhibition PDX_Model AML Patient-Derived Xenograft (PDX) Model Treatment_Groups_vivo Treatment Groups: - this compound - Cytarabine + Daunorubicin - Azacitidine - Vehicle Control PDX_Model->Treatment_Groups_vivo Efficacy_Endpoints Efficacy Endpoints: - Tumor Burden - Overall Survival Treatment_Groups_vivo->Efficacy_Endpoints Toxicity_Assessment Toxicity Assessment: - Body Weight - Clinical Signs Treatment_Groups_vivo->Toxicity_Assessment Efficacy_Endpoints->Data_Analysis_vivo Toxicity_Assessment->Data_Analysis_vivo

References

Pulrodemstat's Selectivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity profile of Pulrodemstat (CC-90011), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), against other demethylases. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Executive Summary

This compound is a reversible and orally active inhibitor of LSD1, a key epigenetic regulator implicated in various cancers.[1][2] Its high potency and selectivity are critical for its therapeutic potential. This guide summarizes the available quantitative data on this compound's inhibitory activity against its primary target, LSD1, and its cross-reactivity with other related demethylases, namely LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B). The experimental methodology used to determine this selectivity is also detailed, along with visualizations of the relevant signaling pathways and the experimental workflow.

Cross-Reactivity Data

The selectivity of this compound has been primarily characterized by Kanouni et al. in their 2020 publication in the Journal of Medicinal Chemistry.[3][4] The following table summarizes the inhibitory potency of this compound against LSD1 and other FAD-dependent amine oxidases.

EnzymeTarget ClassIC50 (nM)Selectivity vs. LSD1
LSD1 (KDM1A) Histone Demethylase0.25[5]-
LSD2 (KDM1B) Histone Demethylase>10,000[4]>40,000-fold
MAO-A Monoamine Oxidase>10,000[4]>40,000-fold
MAO-B Monoamine Oxidase>10,000[4]>40,000-fold

Table 1: Cross-reactivity profiling of this compound against other FAD-dependent amine oxidases. Data sourced from Kanouni et al. (2020).[4]

The data clearly demonstrates the high selectivity of this compound for LSD1. No significant enzymatic inhibition was observed for LSD2, MAO-A, and MAO-B at concentrations up to 10 µM.[4]

Experimental Protocols

The inhibitory activity of this compound and its selectivity against other demethylases were determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust, high-throughput method is well-suited for screening and characterizing enzyme inhibitors.[6][7]

TR-FRET Assay for LSD1 Inhibition

Objective: To quantify the enzymatic activity of LSD1 and determine the potency of inhibitors.

Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. A terbium-labeled antibody specific to the monomethylated state of the substrate (the product of the demethylation reaction from a dimethylated substrate, or the remaining substrate when starting with a monomethylated peptide) acts as the FRET donor. A streptavidin-conjugated fluorophore serves as the FRET acceptor, binding to the biotinylated peptide. When the substrate is demethylated, the antibody no longer recognizes it, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2)

  • Terbium-labeled anti-histone antibody (specific for the substrate's methylation state)

  • Streptavidin-conjugated acceptor fluorophore (e.g., d2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.01% Tween-20)

  • 384-well low-volume black plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.

  • Enzyme and Substrate Preparation: The LSD1 enzyme and the biotinylated histone H3 peptide substrate are diluted to their final concentrations in the assay buffer.

  • Reaction Initiation: The inhibitor (or DMSO for control) is pre-incubated with the LSD1 enzyme in the assay plate for a defined period (e.g., 15 minutes) at room temperature.

  • The demethylation reaction is initiated by the addition of the histone H3 peptide substrate.

  • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Detection: A solution containing the terbium-labeled antibody and the streptavidin-conjugated acceptor is added to stop the reaction and initiate the detection process.

  • The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: The TR-FRET signal is read on a compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of LSD1 and the related demethylases.

LSD1_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Pathways LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 LSD1->H3K4me2 H3K9me2 H3K9me2 LSD1->H3K9me2 H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylation Gene_Repression Gene Repression H3K4me1->Gene_Repression Leads to H3K9me1 H3K9me1 H3K9me2->H3K9me1 Demethylation Gene_Activation Gene Activation H3K9me1->Gene_Activation Leads to Wnt Wnt/β-Catenin Gene_Repression->Wnt Impacts PI3K PI3K/AKT Gene_Repression->PI3K Impacts Notch Notch Gene_Activation->Notch Impacts This compound This compound This compound->LSD1 Inhibits

Caption: LSD1-mediated histone demethylation and its inhibition by this compound.

Off_Target_Pathways cluster_LSD2 LSD2 (KDM1B) Pathway cluster_MAO MAO-A & MAO-B Pathways LSD2 LSD2 H3K4me2_LSD2 H3K4me1/2 LSD2->H3K4me2_LSD2 Demethylates p53 p53 LSD2->p53 Regulates E3_Ligase E3 Ubiquitin Ligase Activity LSD2->E3_Ligase Exhibits Gene_Regulation_LSD2 Gene Regulation H3K4me2_LSD2->Gene_Regulation_LSD2 MAO_A MAO-A Neurotransmitters Neurotransmitters (Serotonin, Dopamine, etc.) MAO_A->Neurotransmitters MAO_B MAO-B MAO_B->Neurotransmitters Metabolites Inactive Metabolites Neurotransmitters->Metabolites Degradation

Caption: Simplified signaling pathways of LSD2, MAO-A, and MAO-B.

TR_FRET_Workflow Start Start Compound_Prep Prepare this compound Dilution Series Start->Compound_Prep Enzyme_Incubation Pre-incubate LSD1 with this compound Compound_Prep->Enzyme_Incubation Add_Substrate Add Biotinylated H3 Peptide Substrate Enzyme_Incubation->Add_Substrate Reaction Demethylation Reaction Add_Substrate->Reaction Add_Detection Add Detection Reagents (Ab-Tb + SA-Acceptor) Reaction->Add_Detection Detection_Incubation Incubation Add_Detection->Detection_Incubation Read_Plate Read TR-FRET Signal Detection_Incubation->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for the TR-FRET based LSD1 inhibition assay.

Conclusion

The available data strongly supports that this compound is a highly selective inhibitor of LSD1, with minimal to no activity against the closely related FAD-dependent amine oxidases LSD2, MAO-A, and MAO-B. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it may minimize off-target effects. The use of a robust TR-FRET assay provides confidence in the quantitative data presented. This guide serves as a valuable resource for researchers investigating the role of LSD1 in health and disease and for those considering this compound as a tool for their studies.

References

Reproducibility of Pulrodemstat's anticancer effects across different studies

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the existing preclinical and clinical data on Pulrodemstat (CC-90011), a potent and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), reveals a consistent pattern of anticancer activity across multiple studies and cancer types. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data, and benchmarks its performance against other LSD1 inhibitors in clinical development.

This compound has demonstrated significant preclinical antitumor activity in a range of hematological and solid tumor models, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and head and neck squamous cell carcinoma (HNSCC).[1][2][3] Its mechanism of action, the reversible inhibition of LSD1, leads to the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation and apoptosis.[4] Clinical studies have further supported its therapeutic potential in advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.[5]

In Vitro Efficacy: Consistent Potency Across Diverse Cancer Cell Lines

Multiple independent studies have consistently reported low nanomolar to micromolar IC50 and EC50 values for this compound across a variety of cancer cell lines. This indicates a reproducible and potent antiproliferative effect.

Cancer TypeCell LineParameterValueReference
LSD1 Enzymatic Assay -IC500.25 nM[2]
-IC500.30 nM[4]
Acute Myeloid Leukemia (AML) Kasumi-1EC50 (antiproliferative)2 nM[2]
THP-1EC50 (CD11b induction)7 nM[2]
Small Cell Lung Cancer (SCLC) NCI-H209EC50 (GRP suppression)3 nM[2]
NCI-H1417EC50 (GRP suppression)4 nM[2]
NCI-H1417EC50 (antiproliferative)6 nM[2]
Head and Neck Squamous Cell Carcinoma (HNSCC) Cal-27IC502.42 µM[3]
SCC-9IC500.52 µM[3]

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo anticancer activity of this compound. These findings provide a strong rationale for its clinical development.

Cancer TypeModelTreatmentOutcomeReference
Small Cell Lung Cancer (SCLC) Patient-Derived Xenograft (PDX)5 mg/kg this compound, oral, daily for 30 days78% Tumor Growth Inhibition (TGI) with no body weight loss[2]
Small Cell Lung Cancer (SCLC) NCI-H1417 Xenograft2.5 mg/kg and 5 mg/kg this compound, oral, once daily for 4 daysRobust downregulation of GRP mRNA levels[2]

Comparison with Other LSD1 Inhibitors

A key aspect of evaluating a new therapeutic is its performance relative to other drugs in the same class. A comprehensive in vitro study compared this compound with other clinical-stage LSD1 inhibitors, providing valuable insights into their relative potencies.

CompoundTypeLSD1 Inhibition (kinact/KI or IC50)Reference
This compound (CC-90011) ReversibleIC50 = 0.30 nM[4]
Iadademstat (ORY-1001) Irreversiblekinact/KI = 1.19 x 106 M-1s-1[1]
Bomedemstat (IMG-7289) Irreversible-[1]
Seclidemstat (SP-2577) Reversible-[1]
GSK-2879552 Irreversible-[1]

Note: A direct comparison of kinact/KI for irreversible inhibitors and IC50 for reversible inhibitors is complex. However, the data indicates that iadademstat is a highly potent irreversible inhibitor, while this compound is a highly potent reversible inhibitor.

One study highlighted that among clinical candidates, iadademstat and this compound are the most potent in reducing AML cell viability and inducing differentiation.[1]

Clinical Observations

A first-in-human Phase 1 study of this compound (NCT02875223) in patients with advanced solid tumors and relapsed/refractory marginal zone lymphoma demonstrated clinical activity and a manageable safety profile. Notably, prolonged, durable responses were observed, particularly in patients with neuroendocrine neoplasms.[5] Treatment with this compound also led to a decrease in secreted neuroendocrine peptides like chromogranin A and progastrin-releasing peptide, indicating target engagement and a pharmacodynamic effect.[6]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below.

LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

  • Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent.

  • Procedure:

    • Prepare serial dilutions of this compound or other test inhibitors.

    • In a 96-well plate, add the LSD1 enzyme to assay buffer.

    • Add the inhibitor dilutions to the wells containing the enzyme and pre-incubate.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Add HRP and Amplex Red to the reaction mixture.

    • Incubate at room temperature, protected from light.

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.

    • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value using a suitable software.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay assesses the effect of this compound on the proliferation of cancer cells.

  • Cell Lines: HNSCC (Cal-27, SCC-9), SCLC (NCI-H1417), AML (Kasumi-1).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 values.

In Vivo Tumor Xenograft Study

This experiment evaluates the antitumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Model: Patient-derived xenograft (PDX) of SCLC or subcutaneous implantation of a cancer cell line (e.g., NCI-H1417).

  • Procedure:

    • Implant tumor fragments or cells subcutaneously into the flanks of the mice.

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 5 mg/kg) or vehicle control orally, once daily.

    • Measure tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) percentage.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

Pulrodemstat_Signaling_Pathway cluster_nucleus Nucleus cluster_histone Histone H3 cluster_cellular_effects Cellular Effects This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylates TSG Tumor Suppressor Genes (e.g., GFI1 targets) LSD1->TSG Represses Transcription p53 p53 LSD1->p53 Demethylates (Inactivates) H3K4me2->TSG Promotes Transcription Differentiation Differentiation TSG->Differentiation Induces Apoptosis Apoptosis TSG->Apoptosis Induces Proliferation Cell Proliferation TSG->Proliferation Inhibits p53->Apoptosis Induces

Caption: this compound inhibits LSD1, leading to increased H3K4 methylation, re-expression of tumor suppressor genes, and induction of apoptosis and differentiation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Cancer Cell Lines (AML, SCLC, HNSCC) treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability_assay ic50 Determine IC50/EC50 viability_assay->ic50 pdx_model Establish PDX Model (e.g., SCLC) ic50->pdx_model Informs In Vivo Dosing drug_admin Administer this compound (Oral, Daily) pdx_model->drug_admin tumor_measurement Measure Tumor Volume drug_admin->tumor_measurement tgi Calculate Tumor Growth Inhibition (TGI) tumor_measurement->tgi

Caption: A typical preclinical workflow for evaluating the anticancer effects of this compound, from in vitro cell-based assays to in vivo animal models.

References

Assessing Pulrodemstat Combinations: A Guide to Synergistic vs. Additive Effects for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Pulrodemstat (CC-90011), a potent and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in combination with other therapeutic agents.[1][2] It is intended for researchers, scientists, and drug development professionals to objectively assess the synergistic versus additive effects of this compound combinations, supported by available preclinical and clinical data.

This compound has demonstrated antiproliferative activity in various cancer cell lines, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][3] Its therapeutic potential is being explored both as a monotherapy and in combination regimens to enhance efficacy and overcome resistance.

Quantitative Analysis of Preclinical Synergy

While specific preclinical studies detailing the synergistic effects of this compound with combination index (CI) values are not yet widely published, data from studies with other LSD1 inhibitors, such as Bomedemstat, provide a strong rationale for combination strategies.

A preclinical study on the combination of the LSD1 inhibitor Bomedemstat with the BCL-2 inhibitor Venetoclax in AML models demonstrated synergistic cytocidal effects. This combination significantly reduced the leukemic burden in patient-derived xenograft (PDX) models and synergistically downregulated cellular energy metabolism.[4] These findings suggest a promising mechanistic synergy that warrants further investigation with this compound.

Table 1: Preclinical Assessment of LSD1 Inhibitor Combinations

CombinationCancer TypeModelKey FindingsPotential Effect
LSD1 Inhibitor (Bomedemstat) + VenetoclaxAcute Myeloid Leukemia (AML)Cell lines, PDX modelsSynergistic cytocidal effects, reduced leukemic burden, downregulation of cellular energy metabolism.[4]Synergistic

Clinical Evaluation of this compound Combinations

This compound is being investigated in several clinical trials in combination with standard-of-care agents for various malignancies. While comprehensive comparative data is still emerging, the design of these trials suggests an expectation of at least additive, if not synergistic, effects.

Table 2: Overview of Key Clinical Trials with this compound Combinations

Trial IdentifierCombination AgentsCancer TypePhaseStatus
NCT04748848This compound + Venetoclax + AzacitidineAcute Myeloid Leukemia (AML)1/2Terminated
NCT03850067This compound + Etoposide + Cisplatin/CarboplatinSmall Cell Lung Cancer (SCLC)1bCompleted

Note: The termination of NCT04748848 may impact the availability of comprehensive data for this combination.

Experimental Protocols

Cell Viability and Synergy Analysis

The assessment of synergistic, additive, or antagonistic effects of drug combinations is crucial. A standard method for this is the Chou-Talalay method, which calculates a Combination Index (CI).

1. Cell Viability Assay (e.g., MTT or MTS Assay):

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound alone, the combination drug alone, and the combination of both drugs at fixed ratios. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Synergy Quantification (Chou-Talalay Method):

  • Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination.

  • Combination Index (CI) Calculation: Use software like CompuSyn to calculate the CI values based on the dose-response data.

    • CI < 1: Indicates synergism.

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism.

Signaling Pathways and Mechanisms of Action

LSD1 inhibition by this compound can modulate various signaling pathways implicated in cancer progression. The synergistic potential of its combinations often lies in the simultaneous targeting of complementary pathways.

LSD1 Inhibition and BCL-2 Inhibition in AML

In AML, the synergy between an LSD1 inhibitor and a BCL-2 inhibitor like venetoclax is hypothesized to stem from their combined effects on cellular metabolism and apoptosis.

LSD1_BCL2_Synergy_AML cluster_0 This compound (LSD1i) cluster_1 Venetoclax (BCL-2i) This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits Metabolism Cellular Metabolism LSD1->Metabolism Regulates Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits Metabolism->Apoptosis CellDeath Leukemic Cell Death Apoptosis->CellDeath

Caption: Proposed synergistic mechanism of this compound and Venetoclax in AML.

LSD1 Inhibition and JAK-STAT Signaling in Myelofibrosis

In myelofibrosis, LSD1 plays a role in regulating the pathogenic JAK-STAT signaling pathway. Combining an LSD1 inhibitor with a JAK inhibitor like ruxolitinib could therefore lead to enhanced suppression of this key oncogenic pathway.[5]

LSD1_JAK_STAT_Myelofibrosis This compound This compound (LSD1i) LSD1 LSD1 This compound->LSD1 Inhibits JAKi JAK Inhibitor (e.g., Ruxolitinib) JAK JAK JAKi->JAK Inhibits STAT STAT LSD1->STAT Modulates Activity JAK->STAT Phosphorylates GeneExpression Pathogenic Gene Expression STAT->GeneExpression Activates Myelofibrosis Myelofibrosis Progression GeneExpression->Myelofibrosis Synergy_Assessment_Workflow A 1. Cell Line Selection (e.g., AML, SCLC) B 2. Single Agent Dose-Response (this compound & Combo Drug) A->B C 3. Combination Dose-Response (Fixed Ratio) B->C D 4. Cell Viability Assay (MTT/MTS) C->D E 5. Data Analysis (Chou-Talalay Method) D->E F 6. Calculate Combination Index (CI) E->F G 7. Determine Synergy, Additivity, or Antagonism F->G

References

Validating Downstream Gene Expression Changes Induced by Pulrodemstat: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pulrodemstat's performance against other Lysine-Specific Demethylase 1 (LSD1) inhibitors. It includes supporting experimental data and detailed methodologies for validating downstream gene expression changes.

This compound (CC-90011) is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2] Dysregulation of LSD1 activity is implicated in various cancers, making it a compelling therapeutic target.[1][3] this compound has demonstrated anti-cancer activity by inducing differentiation and apoptosis in cancer cells.[1][4][5] This guide will delve into the downstream gene expression changes induced by this compound, compare its efficacy with other LSD1 inhibitors, and provide detailed protocols for experimental validation.

Comparative Performance of LSD1 Inhibitors

The efficacy of this compound can be benchmarked against other LSD1 inhibitors in clinical development, such as Iadademstat (ORY-1001) and Bomedemstat (IMG-7289). The following table summarizes their key characteristics and performance metrics.

FeatureThis compound (CC-90011)Iadademstat (ORY-1001)Bomedemstat (IMG-7289)
Mechanism of Action Reversible, potent, and selective LSD1 inhibitor[1][5]Covalent, selective LSD1 inhibitor[6]Oral, selective LSD1 inhibitor[7][8]
LSD1 IC50 0.25 nM[1][5]Sub-nanomolarNot explicitly stated
EC50 (Cell Line) 7 nM (THP-1), 2 nM (Kasumi-1), 3 nM (H209 SCLC), 6 nM (H1417 SCLC)[1][5]Not explicitly statedNot explicitly stated
Therapeutic Area Advanced solid tumors, relapsed/refractory non-Hodgkin lymphoma, SCLC[9][10]Acute Myeloid Leukemia (AML), solid tumors[6]Myelofibrosis, Essential Thrombocythemia[7][11]

Downstream Gene Expression Changes

Inhibition of LSD1 by this compound leads to alterations in the expression of various downstream genes, impacting key cellular processes like differentiation, apoptosis, and cell growth.

Cancer TypeGene(s) AffectedEffect of this compound
Small Cell Lung Cancer (SCLC) Gastrin-Releasing Peptide (GRP)Downregulation of mRNA levels[1][2][5]
Head and Neck Squamous Cell Carcinoma (HNSCC) Genes involved in proliferation, DNA repair, and DNA replicationRegulation of expression, leading to apoptosis[4]
Neuroendocrine Neoplasms Chromogranin A (CgA), Progastrin-Releasing Peptide (pro-GRP)Decreased secreted levels[12]
Acute Myeloid Leukemia (AML) CD11bInduction of this differentiation marker[1][5]
Comparative Downstream Effects of LSD1 Inhibitors
InhibitorKey Downstream Effects
Iadademstat (ORY-1001) Impairs LSD1 interaction with GFI-1 and INSM1, regulating NOTCH1, HES1, ASCL1, and NEUROD1. Enhances expression of Major Histocompatibility Complex 1 (MHC-1) genes.[6]
Bomedemstat (IMG-7289) Inhibits the production of inflammatory cytokines and impairs self-renewal of neoplastic stem cells.[7][8]

Experimental Protocols for Validation

To validate the downstream gene expression changes induced by this compound and other LSD1 inhibitors, the following experimental protocols are recommended.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a sensitive method to quantify changes in the mRNA levels of specific genes.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix with SYBR Green or TaqMan probes

  • Gene-specific primers

  • qPCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from cells treated with this compound or a vehicle control using a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, ACTB).

RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the discovery of novel gene expression changes.

Protocol:

  • RNA Isolation and Quality Control: Isolate high-quality total RNA from treated and control cells. Assess RNA integrity using a Bioanalyzer.

  • Library Preparation: Construct RNA-seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between the treated and control groups.

Western Blotting

Western blotting is used to detect and quantify changes in the protein levels of target genes.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

LSD1_Signaling_Pathway This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits Histone_H3 Histone H3 (H3K4me2/H3K9me2) LSD1->Histone_H3 Demethylates Gene_Expression Altered Gene Expression Histone_H3->Gene_Expression Regulates Cellular_Effects Cellular Effects (Differentiation, Apoptosis) Gene_Expression->Cellular_Effects Gene_Expression_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treatment (this compound/Control) Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Western_Blot Western Blot Protein_Extraction->Western_Blot LSD1_Inhibitor_Comparison LSD1_Inhibitors LSD1 Inhibitors This compound This compound (Reversible) LSD1_Inhibitors->this compound Iadademstat Iadademstat (Covalent) LSD1_Inhibitors->Iadademstat Bomedemstat Bomedemstat (Oral) LSD1_Inhibitors->Bomedemstat Gene_Regulation_P Downregulates GRP This compound->Gene_Regulation_P Gene_Regulation_I Regulates NOTCH1, HES1 Iadademstat->Gene_Regulation_I Gene_Regulation_B Inhibits Inflammatory Cytokines Bomedemstat->Gene_Regulation_B

References

Validating Pulrodemstat's Engagement with LSD1: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, establishing unambiguous target engagement is a cornerstone of therapeutic validation. This guide provides a comparative overview of orthogonal experimental methods to confirm that Pulrodemstat's primary therapeutic effects are mediated through the direct inhibition of its intended target, Lysine-specific histone demethylase 1 (LSD1/KDM1A).

This compound (CC-90011) is a potent, selective, and reversible oral inhibitor of LSD1 with a reported IC50 of 0.25 nM[1][2]. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in carcinogenesis by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes and the activation of oncogenic pathways, respectively[3][4][5]. By inhibiting LSD1, this compound aims to reverse these epigenetic modifications, thereby inducing differentiation and apoptosis in cancer cells[1][4][6].

To rigorously validate that LSD1 is the primary target of this compound, a multi-faceted approach employing orthogonal methods is essential. These techniques, which rely on different biophysical and cellular principles, provide converging lines of evidence to strengthen the target engagement hypothesis. This guide compares several key methodologies and provides the necessary experimental frameworks.

Comparative Analysis of Target Validation Methods

MethodPrincipleAdvantagesDisadvantagesKey Readouts
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.In-cell/in-vivo applicability; label-free.Not suitable for all targets; requires specific antibodies.Target protein abundance at different temperatures.
Genetic Knockdown/Knockout (siRNA/CRISPR) Reducing or eliminating the target protein should phenocopy or abrogate the drug's effect.High target specificity; clarifies target necessity.Potential for off-target effects; compensation mechanisms.Cellular phenotype (e.g., apoptosis, differentiation), biomarker modulation.
Activity-Based Protein Profiling (ABPP) Covalent probes that react with the active site of an enzyme class are used to profile target engagement.Direct measure of target activity; can identify off-targets.Requires a suitable probe; may not be applicable to all enzyme classes.Probe labeling intensity of the target protein.
Biochemical Target Displacement Assay A labeled ligand with known affinity for the target is displaced by the unlabeled drug candidate.Quantitative measure of binding affinity (Ki).In vitro assay; may not fully reflect cellular conditions.IC50/Ki values.

Signaling Pathway and Experimental Workflows

To visually conceptualize the mechanism of action and the experimental approaches, the following diagrams are provided.

This compound's Mechanism of Action cluster_0 Epigenetic Regulation by LSD1 cluster_1 Effect of this compound H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 (KDM1A) H3K4me2->LSD1 Demethylation H3K9me2 H3K9me2 (Inactive Chromatin) H3K9me2->LSD1 Demethylation H3K4me1 H3K4me1 LSD1->H3K4me1 H3K9me1 H3K9me1 LSD1->H3K9me1 Tumor_Suppressor Tumor Suppressor Genes (Expression Increased) LSD1->Tumor_Suppressor Repression Lifted Oncogenes Oncogenes (Expression Decreased) LSD1->Oncogenes Activation Blocked This compound This compound This compound->LSD1 Inhibition

Caption: this compound inhibits LSD1, altering histone methylation and gene expression.

CETSA Workflow cluster_0 Cell Treatment & Lysis cluster_1 Heat Shock & Fractionation cluster_2 Analysis A Treat cells with This compound or Vehicle B Lyse cells A->B C Aliquot lysate and heat at various temps D Centrifuge to separate soluble and precipitated proteins C->D E Collect supernatant (soluble fraction) F Analyze LSD1 levels by Western Blot E->F G Plot melt curve to determine Tm shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Genetic Knockdown Logic A Cancer Cells B Treat with this compound A->B C LSD1 Knockdown (siRNA) A->C D Phenotype (e.g., Apoptosis) B->D B->D Induces E Phenotype (e.g., Apoptosis) C->E C->E Induces F Treat with this compound C->F G No further increase in phenotype F->G F->G Fails to induce

Caption: Logic of using genetic knockdown to validate this compound's on-target effect.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cancer cell lines (e.g., Kasumi-1 for AML, H1417 for SCLC) and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2-4 hours.

  • Cell Lysis: Harvest and wash cells with PBS. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Fractionation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis: Collect the supernatant and determine protein concentration. Analyze the levels of soluble LSD1 in each sample by Western blotting using an anti-LSD1 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble LSD1 as a function of temperature for each treatment condition. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement.

Genetic Knockdown (siRNA) followed by Drug Treatment
  • siRNA Transfection: Transfect cancer cells with either a non-targeting control siRNA or an siRNA specifically targeting LSD1. Allow cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.

  • Confirmation of Knockdown: Harvest a subset of cells to confirm the reduction of LSD1 protein levels by Western blotting.

  • Drug Treatment: Seed the remaining control and LSD1-knockdown cells and treat with increasing concentrations of this compound or vehicle.

  • Phenotypic Assays: After a suitable incubation period (e.g., 72-96 hours), assess cellular phenotypes.

    • Proliferation/Viability: Use assays such as CellTiter-Glo® or MTS assays.

    • Apoptosis: Measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry or caspase-3/7 activity assays.

    • Differentiation: For AML cell lines like THP-1, measure the expression of differentiation markers such as CD11b by flow cytometry[1][4].

  • Data Analysis: Compare the dose-response curves of this compound in control versus LSD1-knockdown cells. A rightward shift in the dose-response curve and a reduced maximal effect of this compound in the knockdown cells would indicate that the drug's efficacy is dependent on the presence of LSD1. A recent study demonstrated that this compound failed to further suppress the growth of HNSCC cells in which KDM1A was silenced, highlighting that KDM1A is the core target for its anti-cancer effects[6].

Alternative LSD1 Inhibitors for Comparison

A comprehensive validation strategy should also include a comparison with other LSD1 inhibitors. Several other compounds targeting LSD1 are in clinical development and can be used as tool compounds for comparative studies[7][8][9][10].

CompoundMechanismDeveloperStatus (as of late 2023)
Iadademstat (ORY-1001) Irreversible (covalent)Oryzon GenomicsPhase II[9][10]
Bomedemstat (IMG-7289) Irreversible (covalent)Imago BioSciencesPhase II[9][10]
GSK2879552 Irreversible (covalent)GlaxoSmithKlineTerminated[8]
Seclidemstat (SP-2577) Non-covalentSalarius PharmaceuticalsPhase I/II[9]

By employing these orthogonal methods, researchers can build a robust body of evidence to definitively validate that the cellular and therapeutic effects of this compound are a direct consequence of its engagement with LSD1. This rigorous approach is fundamental for the continued development and clinical application of this promising epigenetic therapy.

References

Independent Verification of Pulrodemstat's Potency and Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pulrodemstat (CC-90011), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. The information presented is collated from independent studies to aid in the evaluation of this compound's performance and its potential applications in research and drug development.

Executive Summary

This compound is a reversible and orally active inhibitor of LSD1 with high potency.[1] Independent studies have confirmed its selectivity against other flavin-dependent amine oxidases, such as LSD2 and Monoamine Oxidases A and B (MAO-A and MAO-B). This guide presents a comparative analysis of this compound's biochemical activity and cellular effects alongside other clinical-stage LSD1 inhibitors, including iadademstat, bomedemstat, and seclidemstat.

Data Presentation

Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other LSD1 inhibitors against LSD1 and other closely related enzymes. This data is crucial for assessing the selectivity profile of each compound.

CompoundLSD1 IC50 (nM)LSD2 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
This compound 0.25 [2]>100>100>100
Iadademstat0.0181.8>1001.2
Bomedemstat0.0270.7>1001.5
Seclidemstat2.5>10>10>10

Data from a comprehensive in vitro characterization study.[3]

Table 2: Cellular Activity of LSD1 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

This table compares the cellular efficacy of LSD1 inhibitors in AML cell models, highlighting their anti-proliferative activity and ability to induce differentiation, a key therapeutic goal in AML.

CompoundCell Viability IC50 (nM) (MV4-11 cells)CD11b Induction EC50 (nM) (THP-1 cells)
This compound 2 [2]7 [2]
Iadademstat0.51
Bomedemstat1020
Seclidemstat>1000>1000

Data from a comprehensive in vitro characterization study.[4]

Experimental Protocols

Biochemical Assay for LSD1 Inhibition (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method used to determine the biochemical potency of LSD1 inhibitors.

Principle: The HTRF assay for LSD1 measures the demethylation of a biotinylated histone H3 peptide substrate. The detection system uses a europium cryptate-labeled anti-demethylated product antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When the substrate is demethylated by LSD1, the antibody binds, bringing the europium donor and the streptavidin-acceptor into close proximity, resulting in a FRET signal that is proportional to the enzyme activity.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me2 peptide substrate

  • Europium-labeled anti-H3K4me0 antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (e.g., this compound)

  • 384-well low volume microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Reaction:

    • Add 2 µL of the test compound solution to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the LSD1 enzyme to each well.

    • Initiate the reaction by adding 4 µL of the biotinylated H3K4me2 peptide substrate.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding 10 µL of a detection mixture containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cellular Assay for Induction of Differentiation (CD11b Expression)

This protocol describes a method to assess the ability of LSD1 inhibitors to induce differentiation in AML cells, a key indicator of their therapeutic potential.

Principle: LSD1 inhibition can lead to the differentiation of leukemic cells. CD11b is a cell surface marker that is upregulated during myeloid differentiation. This assay uses flow cytometry to quantify the percentage of cells expressing CD11b after treatment with an LSD1 inhibitor.

Materials:

  • AML cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (e.g., this compound)

  • FITC-conjugated anti-human CD11b antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the AML cells in a 24-well plate at a density of 2 x 10^5 cells/mL.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72-96 hours).

  • Cell Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).

    • Add the FITC-conjugated anti-CD11b antibody or the isotype control antibody to the cell suspension.

    • Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry:

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in PBS.

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the FITC channel.

  • Data Analysis: Determine the percentage of CD11b-positive cells for each treatment condition. Plot the percentage of CD11b-positive cells against the compound concentration to determine the EC50 value.

Mandatory Visualization

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylation p53 p53 LSD1->p53 Demethylation HIF1a HIF-1α LSD1->HIF1a Stabilization Wnt_beta_catenin β-catenin LSD1->Wnt_beta_catenin Activation H3K4me1 H3K4me1 Oncogenes Oncogenes (e.g., c-Myc, BCL2) H3K4me2->Oncogenes Activation H3K4me0 H3K4me0 Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, E-cadherin) H3K4me0->Tumor_Suppressor_Genes Repression p53_demethylated p53 (demethylated) p53_demethylated->Tumor_Suppressor_Genes Inhibition of Apoptosis HIF1a_stabilized HIF-1α (stabilized) HIF1a_stabilized->Oncogenes Activation TCF_LEF TCF/LEF Wnt_beta_catenin->TCF_LEF Activation TCF_LEF->Oncogenes Transcription This compound This compound This compound->LSD1 Inhibition Experimental_Workflow cluster_biochemical Biochemical Potency Assay (HTRF) cluster_cellular Cellular Differentiation Assay (Flow Cytometry) A1 Prepare Compound Dilutions A2 Incubate Compound with LSD1 Enzyme A1->A2 A3 Add H3K4me2 Substrate A2->A3 A4 Add Detection Reagents A3->A4 A5 Read HTRF Signal A4->A5 A6 Calculate IC50 A5->A6 B1 Seed AML Cells B2 Treat with LSD1 Inhibitor B1->B2 B3 Stain with Anti-CD11b Antibody B2->B3 B4 Acquire Data on Flow Cytometer B3->B4 B5 Analyze % of CD11b+ Cells B4->B5 B6 Calculate EC50 B5->B6

References

Pulrodemstat in Sensitive vs. Resistant Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pulrodemstat (CC-90011), a potent and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cancer models exhibiting sensitivity versus those demonstrating resistance. This document summarizes key experimental findings, outlines underlying molecular mechanisms, and provides detailed experimental protocols to aid in the design and interpretation of preclinical studies.

Introduction to this compound and LSD1

This compound is an orally bioavailable small molecule that targets LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in tumorigenesis through the demethylation of histone and non-histone proteins.[1] LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to a block in cellular differentiation and promotes aggressive tumor biology.[2] this compound has demonstrated anti-proliferative activity in various cancer cell lines and in patient-derived xenograft models.[2][3]

Comparative Efficacy of this compound

The efficacy of this compound is highly dependent on the molecular subtype and signaling pathways active within the cancer cells. Below is a summary of its activity in sensitive versus resistant models of SCLC and AML.

Table 1: this compound Activity in Small Cell Lung Cancer (SCLC) Models
Cell Line CharacteristicRepresentative Cell Line(s)This compound (CC-90011) ActivityKey Resistance Mechanism
Sensitive
Neuroendocrine (NE) PhenotypeNCI-H69, CORL47, NCI-H1876High sensitivity, induces ZFP36L1 expression and inhibits proliferation.[4]Not applicable
Resistant
Mesenchymal-like PhenotypeNCI-H69VLow sensitivity, reduced growth inhibition compared to parental NE line.Epigenetic reprogramming to a TEAD4-driven mesenchymal-like state.
Table 2: this compound Activity in Acute Myeloid Leukemia (AML) Models
Cell Line CharacteristicRepresentative Cell Line(s)This compound (CC-90011) ActivityKey Resistance Mechanism
Sensitive
mTORC1 InactivationKasumi-1, MV4-11Potent anti-proliferative activity.[5]Not applicable
Resistant
mTORC1 ActivationTHP-1Reduced sensitivity, mTORC1 signaling is robustly triggered upon LSD1 inhibition.[6]Activation of mTORC1 signaling pathway.[6]

Mechanisms of Sensitivity and Resistance

The differential response to this compound in cancer models can be attributed to distinct molecular pathways.

Small Cell Lung Cancer (SCLC)

In SCLC, sensitivity to LSD1 inhibitors like this compound is strongly correlated with a neuroendocrine (NE) phenotype .[4] These cancer cells are dependent on transcription factors like ASCL1 for their growth and survival. LSD1 inhibition in these sensitive models leads to the de-repression of genes such as ZFP36L1, which in turn blocks neuroendocrine differentiation and proliferation.[4]

Conversely, resistance to this compound in SCLC is associated with a shift towards a mesenchymal-like state . This transition involves epigenetic reprogramming and is driven by the transcription factor TEAD4. This mesenchymal phenotype is less dependent on the neuroendocrine transcriptional program, thereby reducing the efficacy of LSD1 inhibition.

SCLC_Sensitivity_Resistance cluster_sensitive Sensitive SCLC (Neuroendocrine) cluster_resistant Resistant SCLC (Mesenchymal-like) Pulrodemstat_S_SCLC This compound LSD1_S LSD1 Pulrodemstat_S_SCLC->LSD1_S inhibits ZFP36L1 ZFP36L1 (Tumor Suppressor) LSD1_S->ZFP36L1 represses NE_Differentiation Neuroendocrine Differentiation & Proliferation ZFP36L1->NE_Differentiation inhibits Pulrodemstat_R_SCLC This compound LSD1_R LSD1 Pulrodemstat_R_SCLC->LSD1_R inhibits Mesenchymal_Transition Mesenchymal-like State & Proliferation LSD1_R->Mesenchymal_Transition less effective TEAD4 TEAD4 (Transcription Factor) TEAD4->Mesenchymal_Transition drives

This compound in SCLC: Sensitive vs. Resistant Pathways.
Acute Myeloid Leukemia (AML)

In AML, the response to this compound is linked to the mammalian target of rapamycin (mTOR) signaling pathway . In sensitive AML models, inhibition of LSD1 leads to the inactivation of mTOR complex 1 (mTORC1), resulting in anti-leukemic effects.[6]

In contrast, resistance in AML models is characterized by the robust activation of mTORC1 signaling following LSD1 inhibition.[6] This activation acts as a pro-survival mechanism, counteracting the effects of this compound. The combination of an mTOR inhibitor with an LSD1 inhibitor has been shown to overcome this resistance.[6]

AML_Sensitivity_Resistance cluster_sensitive_aml Sensitive AML cluster_resistant_aml Resistant AML Pulrodemstat_S_AML This compound LSD1_S_AML LSD1 Pulrodemstat_S_AML->LSD1_S_AML inhibits mTORC1_S mTORC1 Signaling LSD1_S_AML->mTORC1_S leads to inactivation Leukemic_Growth_S Leukemic Growth mTORC1_S->Leukemic_Growth_S promotes Pulrodemstat_R_AML This compound LSD1_R_AML LSD1 Pulrodemstat_R_AML->LSD1_R_AML inhibits mTORC1_R mTORC1 Signaling LSD1_R_AML->mTORC1_R robustly activates Leukemic_Growth_R Leukemic Growth mTORC1_R->Leukemic_Growth_R promotes (resistance)

This compound in AML: Sensitive vs. Resistant Pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's efficacy in different cancer models.

Cell Viability and IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in both sensitive and resistant cancer cell lines.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed sensitive & resistant cell lines in 96-well plates start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound incubate Incubate for 72-96 hours add_this compound->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure luminescence/ absorbance add_reagent->measure calculate_ic50 Calculate IC50 values measure->calculate_ic50 end End calculate_ic50->end

Workflow for Cell Viability and IC50 Determination.

Materials:

  • Sensitive and resistant cancer cell lines

  • Appropriate cell culture medium and supplements

  • This compound (CC-90011)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Models

This protocol describes the establishment of sensitive and resistant tumor xenografts to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Sensitive and resistant cancer cell lines

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a volume of 100-200 mm^3, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control via oral gavage at the desired dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

The efficacy of this compound is context-dependent, with distinct molecular signatures defining sensitivity and resistance in different cancer types. In SCLC, a neuroendocrine phenotype predicts sensitivity, while a mesenchymal-like state confers resistance. In AML, the activation of the mTORC1 pathway is a key mechanism of resistance. Understanding these mechanisms is crucial for patient stratification and the development of effective combination therapies to overcome resistance to LSD1 inhibition. The provided experimental protocols offer a framework for further investigation into the comparative efficacy of this compound in diverse cancer models.

References

Safety Operating Guide

Navigating the Safe Disposal of Pulrodemstat in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the proper handling and disposal of Pulrodemstat, ensuring laboratory safety and regulatory compliance.

As a potent and selective inhibitor of lysine-specific demethylase-1 (LSD1), this compound (also known as CC-90011) is a valuable compound in oncological research and development.[1][2][3] While its therapeutic potential is significant, its handling and disposal require stringent adherence to safety protocols to protect laboratory personnel and the environment. This guide provides essential information on the proper disposal procedures for this compound, based on general best practices for investigational chemical and pharmaceutical waste management, in the absence of a publicly available, specific Safety Data Sheet (SDS) with explicit disposal instructions.

Recommended Disposal Procedures

The disposal of this compound should always be conducted in consultation with your institution's Environmental Health and Safety (EHS) department. The following steps provide a general framework for its proper disposal:

  • Hazard Assessment: The first crucial step is to determine if this compound is classified as a hazardous waste according to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] Your institution's EHS office can provide guidance on this classification.

  • Waste Segregation:

    • Non-Hazardous Waste: If deemed non-hazardous, unused or partially used vials of this compound may be disposed of in designated red biohazard-chemotherapeutic containers for incineration.[4] Empty oral medication bottles that do not contain any protected health information can typically be discarded in the regular trash.[4]

    • Hazardous Waste: If classified as hazardous (e.g., on the U-List or P-List), this compound waste must be collected by the EHS office for transport to an approved environmental management vendor for incineration.[4] This waste should be placed in a Department of Transportation (DOT) approved container.[4]

  • Handling of Different Forms of Waste:

    • Unused Product: Unused this compound should be disposed of following the hazardous or non-hazardous waste streams as determined above.

    • Contaminated Materials: Personal protective equipment (PPE), labware, and other materials contaminated with this compound should be disposed of as hazardous waste.

    • Solutions: Aqueous solutions of this compound should not be disposed of down the drain. They should be collected in a designated, labeled waste container for proper disposal through the EHS office.

  • Documentation: Maintain meticulous records of the disposal of this compound, including quantities and dates. For investigational products in a clinical trial setting, a certificate of destruction may be required and should be retained for a minimum of three years.[4]

Key Disposal Information Summary

Waste TypeHandling and Disposal
Unused/Expired this compound Consult EHS for hazardous waste determination. If hazardous, collect for EHS pickup. If non-hazardous, dispose of in a biohazard-chemotherapeutic container for incineration.[4]
Empty Vials/Containers If they contained a non-hazardous substance and are free of patient information, they can be discarded as regular trash.[4] Otherwise, dispose of as hazardous waste.
Contaminated Labware & PPE Dispose of as hazardous chemical waste.
Aqueous Solutions Collect in a labeled, sealed waste container for EHS pickup. Do not pour down the drain.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Pulrodemstat_Disposal_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_pathways Disposal Pathways cluster_actions Disposal Actions cluster_end End start This compound Waste Generated consult_ehs Consult Institutional EHS for Hazard Classification start->consult_ehs hazardous Hazardous Waste (e.g., RCRA P- or U-list) consult_ehs->hazardous Hazardous non_hazardous Non-Hazardous Waste consult_ehs->non_hazardous Non-Hazardous collect_hazardous Collect in Labeled Hazardous Waste Container for EHS Pickup hazardous->collect_hazardous dispose_non_hazardous Dispose in Designated Biohazard-Chemotoxic Container for Incineration non_hazardous->dispose_non_hazardous documentation Document Disposal collect_hazardous->documentation dispose_non_hazardous->documentation

References

Navigating the Safe Handling of Pulrodemstat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent and selective LSD1 inhibitor, Pulrodemstat, ensuring safe handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical when working with this investigational compound.

Personal Protective Equipment (PPE) and Engineering Controls

Given that this compound is a potent, orally active inhibitor of lysine-specific demethylase-1 (LSD1) with anticancer activity, it should be handled with the same precautions as other hazardous drugs.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion. The following table summarizes the recommended PPE and engineering controls to minimize exposure.

Control TypeRecommendationRationale
Engineering Controls
VentilationAll handling of powdered this compound and preparation of solutions should be conducted in a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood.[4]To prevent inhalation of aerosolized particles and protect the compound from contamination.
Personal Protective Equipment (PPE)
GlovesWear two pairs of chemotherapy-tested nitrile gloves (ASTM D6978).[4] Change gloves immediately if contaminated and every 30-60 minutes during prolonged handling.To prevent skin absorption of the compound. Double-gloving provides an extra layer of protection.
GownA disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) should be worn.[4]To protect skin and personal clothing from contamination.
Eye ProtectionANSI-rated safety glasses with side shields or chemical splash goggles.[4]To protect the eyes from splashes of solutions or airborne particles.
Respiratory ProtectionFor operations with a high risk of aerosol generation not adequately contained by a BSC or fume hood, a NIOSH-approved N95 or higher-level respirator is recommended.[4]To prevent inhalation of fine particles.

Operational Procedures for Safe Handling

A step-by-step approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from preparation to use in experiments.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work area in BSC/fume hood A->B Secure environment C Weigh solid this compound B->C Handle solid form D Prepare stock solution (e.g., in DMSO) C->D Solubilize E Dilute stock solution to working concentration D->E Prepare for use F Perform experimental procedures E->F Conduct research G Decontaminate work surfaces F->G Post-experiment H Dispose of contaminated waste G->H Waste management I Doff PPE correctly H->I Final step

Caption: A procedural workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Preparation: Don all required PPE as outlined in the table above. Prepare the workspace within a certified Class II Biosafety Cabinet or chemical fume hood by lining the work surface with absorbent, plastic-backed paper.

  • Weighing: Tare a suitable container on a calibrated analytical balance. Carefully weigh the desired amount of solid this compound.

  • Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the solid this compound to achieve a 10 mM concentration.[2] For example, for 1 mg of this compound (Molecular Weight: 451.47 g/mol ), add approximately 221.5 µL of DMSO.

  • Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved.[5]

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term storage.[5] Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Disposal Procedures:

  • Solid Waste: All disposable PPE (gloves, gowns), plasticware (pipette tips, tubes), and absorbent paper contaminated with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow chemotherapy waste bag).

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, typically via incineration by a licensed hazardous waste management vendor.[6]

Mechanism of Action: LSD1 Inhibition

This compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][3] LSD1 is an enzyme that plays a critical role in regulating gene expression by removing methyl groups from histone proteins, specifically H3K4me1/2 and H3K9me1/2.[3][7] By inhibiting LSD1, this compound alters the methylation status of histones, leading to changes in gene expression that can induce differentiation and inhibit the proliferation of cancer cells.[1][8]

G This compound's Mechanism of Action This compound This compound LSD1 LSD1 (KDM1A) This compound->LSD1 Inhibits H3K4me2 H3K4me2 (Active gene marker) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Repressive gene marker) LSD1->H3K9me2 Demethylates Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Maintains methylation, leading to H3K9me2->Gene_Expression Maintains methylation, leading to Tumor_Suppression Tumor Growth Inhibition / Cell Differentiation Gene_Expression->Tumor_Suppression Results in

Caption: The signaling pathway illustrating how this compound inhibits LSD1 to alter gene expression and suppress tumor growth.

By adhering to these safety protocols and understanding the mechanism of action, researchers can handle this compound responsibly, ensuring both personal safety and the integrity of their experimental outcomes. Always consult your institution's specific safety guidelines and the manufacturer's most recent safety data sheet.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pulrodemstat
Reactant of Route 2
Pulrodemstat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.